molecular formula C29H50O6 B1254171 Homobrassinolide

Homobrassinolide

Cat. No.: B1254171
M. Wt: 494.7 g/mol
InChI Key: HJIKODJJEORHMZ-OZXIRSPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homobrassinolide is a potent, naturally occurring brassinosteroid analog recognized for its significant role in plant growth regulation and stress resistance. As a research chemical, it serves as a critical tool for investigating plant physiological processes and developing strategies for sustainable agriculture. In research settings, this compound has been demonstrated to enhance key growth parameters across various plant species. Studies indicate it promotes cell division and elongation, leading to improved plant height, leaf area, and biomass . Its application modulates photosynthetic efficiency by increasing chlorophyll a and b content, as well as carotenoid levels, thereby enhancing overall plant vigor . The compound exhibits a profound ability to mitigate both abiotic and biotic stresses. Research shows it effectively ameliorates salt stress induced by sodium fluoride in species like Phaseolus vulgaris L. (common beans) by boosting the plant's antioxidant defense system, increasing proline content, and facilitating the uptake of essential mineral nutrients like K+, Zn2+, and Mg2+ . This makes it a valuable compound for studying plant resilience in suboptimal growing conditions. Its mechanism of action involves modulating ascorbic acid content and enhancing the activity of various antioxidant enzymes, which collectively reduce oxidative damage . Furthermore, this compound application influences metabolic pathways, resulting in elevated levels of soluble proteins, nucleic acids, and various carbohydrate fractions . From an application perspective, it has been shown to improve yield and quality traits in crops such as tomato, where it increases fruit number, fruit weight, and key quality attributes like ascorbic acid content and total soluble solids . It is also effective in enhancing essential oil content in aromatic plants like geranium . This product is supplied for research purposes in plant physiology, biochemistry, and agricultural science. It is intended for use in controlled laboratory or field trial settings only. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

Molecular Formula

C29H50O6

Molecular Weight

494.7 g/mol

IUPAC Name

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one

InChI

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25?,26?,28+,29+/m0/s1

InChI Key

HJIKODJJEORHMZ-OZXIRSPGSA-N

Isomeric SMILES

CC[C@@H](C(C)C)C(C([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O

Canonical SMILES

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Synonyms

28-homobrassinolide
homobrassinolide
homobrassinolide, (2alpha,3alpha,5alpha,22R,23R)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22R,23R,24R)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22R,23S)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22S,23R)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22S,23R,24R)-isomer
homobrassinolide, (2alpha,3alpha,5alpha,22S,23S)-isomer
homobrassinolide, (2beta,3alpha,5alpha,22S,23S)-isome

Origin of Product

United States

Foundational & Exploratory

The Dawn of a Phyto-Steroid: An In-depth Technical Guide to the Discovery of Homobrassinolide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the historical discovery, experimental validation, and biological significance of homobrassinolide and its foundational precursor, brassinolide.

Executive Summary

The discovery of this compound, a potent plant growth regulator, is a landmark achievement in the field of phytochemistry and plant biology. This journey, initiated by early observations of growth-promoting substances in pollen, culminated in the isolation, characterization, and synthesis of a novel class of steroidal plant hormones known as brassinosteroids. This technical guide provides a detailed chronicle of this discovery, focusing on the pivotal experiments, the evolution of analytical techniques, and the elucidation of the brassinosteroid signaling pathway. Quantitative data from seminal bioassays are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and the synthesis of this compound are provided to enable replication and further investigation. Furthermore, critical biological pathways and experimental workflows are visualized using Graphviz to offer a clear and logical representation of the complex processes involved. This document serves as a vital resource for professionals seeking a deep technical understanding of the origins and foundational science of this compound.

Historical Context: From "Brassins" to Brassinolide

The story of this compound begins with the quest to identify novel plant growth-promoting substances. As early as 1941, researchers at the United States Department of Agriculture (USDA) reported that pollen extracts possessed growth-promoting properties[1]. However, it was the work of Mitchell and Gregory in the 1970s that brought significant attention to a lipid-soluble extract from rape (Brassica napus) pollen, which they termed "brassins"[2]. These extracts induced a unique growth response in the bean second internode bioassay, distinct from known plant hormones like auxins and gibberellins, characterized by both cell elongation and cell division[3].

This initial discovery sparked a large-scale, collaborative effort by the USDA to isolate and identify the active component within brassins[4][5]. The endeavor was monumental, requiring the processing of approximately 227 kilograms of bee-collected rape pollen[4][5]. This massive undertaking ultimately yielded a mere 4-10 milligrams of the pure, crystalline active compound[4][6].

The Pivotal Experiments: Bioassays for Activity-Guided Fractionation

The isolation of the active compound from the crude pollen extract was guided by a specific and sensitive bioassay: the bean second internode bioassay. Later, the rice lamina inclination test became another standard and highly sensitive bioassay for brassinosteroid activity[7].

The Bean Second Internode Bioassay

This assay was instrumental in the initial discovery and subsequent purification of brassinolide. It relies on the distinct swelling and elongation of the second internode of pinto bean plants (Phaseolus vulgaris) in response to brassinosteroids.

  • Plant Material: Pinto bean seeds (Phaseolus vulgaris) are germinated and grown under controlled conditions (e.g., 25°C, continuous light) for approximately 6-7 days, until the second internode begins to elongate.

  • Sample Application: The test substance, dissolved in a suitable solvent (often lanolin paste or an ethanol solution), is applied as a small drop to the second internode of the bean seedling. Control plants are treated with the solvent alone.

  • Incubation: The treated plants are incubated under the same controlled conditions for a period of 4-7 days.

  • Data Collection: The length and morphology of the second internode are measured. A positive response is characterized by significant elongation, swelling, and often curvature or splitting of the internode.

  • Quantification: The activity is quantified by measuring the increase in internode length compared to the control. Dose-response curves can be generated to determine the concentration required for a specific level of response.

The following table summarizes representative data from early bean second internode bioassays, demonstrating the potent activity of brassinolide and its analogs.

CompoundConcentration (µ g/plant )Internode Elongation (mm increase over control)Reference
Brassinolide (natural)0.1Significant elongation and splitting[8]
Brassinolide (synthetic)0.1Significant elongation and splitting[8]
22β, 23β-isomer of Brassinolide0.1Least active of the isomers[8]
Other cis-glycolic isomers1.0Response similar to 0.1 µg of brassinolide[8]
The Rice Lamina Inclination Test

This bioassay is highly specific and sensitive to brassinosteroids and is based on their ability to cause the lamina (leaf blade) of rice seedlings to bend at the lamina joint.

  • Plant Material: Rice seeds (Oryza sativa) are surface-sterilized and germinated in the dark at a controlled temperature (e.g., 28-30°C) for 5-7 days.

  • Sample Preparation: Uniform seedlings with a developing second leaf are selected. Segments containing the second leaf lamina joint are excised.

  • Incubation: The excised segments are floated on a solution of the test substance in a petri dish. The dishes are incubated in the dark at a controlled temperature for 48-72 hours.

  • Data Collection: The angle between the lamina and the sheath is measured using a protractor.

  • Quantification: The activity is directly proportional to the increase in the lamina inclination angle. Dose-response curves are typically generated to quantify the activity.

The table below presents typical dose-response data for brassinolide in the rice lamina inclination assay.

CompoundConcentration (M)Lamina Inclination Angle (°)Reference
Control0~15[9]
Brassinolide10⁻⁹~30[10]
Brassinolide10⁻⁸~50[10]
Brassinolide10⁻⁷~70[10]
Brassinolide10⁻⁶~90[10]

Isolation, Purification, and Structure Elucidation of Brassinolide

The purification of the active compound from the massive quantity of rape pollen was a multi-step process involving solvent extraction and various chromatographic techniques.

Extraction and Purification Workflow

The general workflow for the isolation of brassinolide by the USDA researchers was as follows:

  • Solvent Extraction: The dried rape pollen was extracted with a non-polar organic solvent, such as isopropanol or ethanol, to obtain a crude lipid-soluble extract.

  • Partitioning: The crude extract was partitioned between different immiscible solvents (e.g., methanol-water and carbon tetrachloride) to remove highly non-polar lipids.

  • Column Chromatography: The partially purified extract was subjected to multiple rounds of column chromatography using different stationary phases, including silica gel, Sephadex LH-20, and charcoal. Elution was performed with gradients of various organic solvents. The fractions were continuously monitored for biological activity using the bean second internode bioassay.

  • High-Performance Liquid Chromatography (HPLC): The most active fractions from column chromatography were further purified by HPLC to yield the pure crystalline compound.

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatography cluster_final Final Product cluster_bioassay Activity Guided Fractionation Pollen 227 kg Rape Pollen CrudeExtract Crude Solvent Extract Pollen->CrudeExtract Isopropanol/Ethanol PartitionedExtract Partially Purified Extract CrudeExtract->PartitionedExtract Solvent Partitioning SilicaGel Silica Gel Chromatography PartitionedExtract->SilicaGel Sephadex Sephadex LH-20 SilicaGel->Sephadex Bioassay Bean Second Internode Bioassay SilicaGel->Bioassay Charcoal Charcoal Chromatography Sephadex->Charcoal Sephadex->Bioassay HPLC HPLC Charcoal->HPLC Charcoal->Bioassay Brassinolide 4-10 mg Crystalline Brassinolide HPLC->Brassinolide

Workflow for the isolation and purification of brassinolide.
Structure Elucidation

The determination of the chemical structure of the isolated compound, named brassinolide, was a significant achievement that utilized the most advanced analytical techniques of the time.

  • Mass Spectrometry (MS): Provided the molecular weight and fragmentation patterns, giving initial clues about the elemental composition and structural motifs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were crucial in determining the carbon-hydrogen framework and the stereochemistry of the molecule.

  • X-ray Crystallography: This technique provided the definitive three-dimensional structure of brassinolide, confirming it as a novel steroidal lactone with a unique seven-membered B-ring lactone and multiple hydroxyl groups.

The elucidated structure of brassinolide is (2α,3α,22R,23R)-tetrahydroxy-B-homo-7-oxa-5α-ergostan-6-one.

The Advent of this compound: Synthesis and Analogs

The extremely low abundance of brassinolide in natural sources made its extraction for agricultural or research purposes impractical. This spurred efforts to chemically synthesize brassinolide and its analogs. One of the most significant synthetic analogs developed was 28-homobrassinolide , which differs from brassinolide only by the substitution of an ethyl group for a methyl group at the C-24 position.

Synthesis of 28-Homobrassinolide

A common and efficient route for the synthesis of 28-homobrassinolide utilizes the readily available plant sterol, stigmasterol, as the starting material. The synthesis involves a multi-step process that can be broadly outlined as follows:

  • Modification of the A and B Rings: The A and B rings of stigmasterol are chemically modified to introduce the characteristic cis-hydroxyl groups on the A-ring and to form the seven-membered lactone B-ring. This often involves steps like oxidation and Baeyer-Villiger oxidation.

  • Modification of the Side Chain: The double bond in the side chain of stigmasterol is hydroxylated to create the vicinal diol functionality. The stereochemistry of these hydroxyl groups is critical for biological activity.

G Stigmasterol Stigmasterol Intermediate1 A/B Ring Modification Intermediate Stigmasterol->Intermediate1 Multi-step synthesis Intermediate2 Side Chain Hydroxylation Intermediate Intermediate1->Intermediate2 Side chain modification This compound 28-Homobrassinolide Intermediate2->this compound Final steps

Simplified synthetic pathway to 28-homobrassinolide.

The Brassinosteroid Signaling Pathway: A Molecular Perspective

The discovery of brassinolide and its analogs opened up a new field of research into their mode of action. It is now understood that brassinosteroids act through a cell-surface receptor-mediated signaling cascade, a mechanism distinct from that of animal steroid hormones which typically involve intracellular receptors.

Key Components and Mechanism

The brassinosteroid signaling pathway is initiated at the cell membrane and culminates in the regulation of gene expression in the nucleus. The core components include:

  • BRI1 (BRASSINOSTEROID INSENSITIVE 1): A leucine-rich repeat receptor-like kinase (LRR-RLK) that acts as the primary brassinosteroid receptor.

  • BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1): Another LRR-RLK that acts as a co-receptor and is essential for full BRI1 activation.

  • BSK1 (BRASSINOSTEROID-SIGNALING KINASE 1): A substrate of BRI1 that, upon phosphorylation, activates a downstream phosphatase.

  • BSU1 (BRI1 SUPPRESSOR 1): A phosphatase that is activated by BSK1.

  • BIN2 (BRASSINOSTEROID INSENSITIVE 2): A glycogen synthase kinase-3 (GSK3)-like kinase that acts as a negative regulator of the pathway.

  • BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1): A pair of closely related transcription factors that are the ultimate targets of the signaling cascade.

Signaling Cascade
  • Ligand Binding and Receptor Activation: In the absence of brassinosteroids, the kinase activity of BRI1 is inhibited. The binding of brassinolide or this compound to the extracellular domain of BRI1 induces a conformational change, leading to its autophosphorylation and the dissociation of an inhibitory protein.

  • Receptor Complex Formation: Activated BRI1 then associates with its co-receptor, BAK1.

  • Transphosphorylation: BRI1 and BAK1 mutually transphosphorylate each other, leading to the full activation of the receptor complex.

  • Signal Relay: The activated BRI1-BAK1 complex phosphorylates BSK1.

  • Phosphatase Activation: Phosphorylated BSK1 activates the phosphatase BSU1.

  • Inhibition of the Negative Regulator: Activated BSU1 dephosphorylates and inactivates BIN2.

  • Transcription Factor Activation: In its active state (when brassinosteroid levels are low), BIN2 phosphorylates the transcription factors BZR1 and BES1, marking them for degradation or cytoplasmic retention. The inactivation of BIN2 allows BZR1 and BES1 to accumulate in their dephosphorylated, active forms.

  • Gene Regulation: Active BZR1 and BES1 translocate to the nucleus, where they bind to the promoters of target genes, regulating their expression to control plant growth and development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR This compound BRI1 BRI1 BR->BRI1 Binds BRI1_BAK1 BRI1-BAK1 Complex BRI1->BRI1_BAK1 BAK1 BAK1 BAK1->BRI1_BAK1 BSK1 BSK1 BRI1_BAK1->BSK1 Phosphorylates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 (Active) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_p BZR1-P (Inactive) BIN2->BZR1_p Phosphorylates (Inactivates) BIN2_inactive BIN2 (Inactive) BZR1 BZR1 (Active) BIN2_inactive->BZR1 Allows accumulation DNA Target Genes BZR1->DNA Regulates Transcription

The Brassinosteroid Signaling Pathway.

Conclusion and Future Perspectives

The discovery of this compound and the broader class of brassinosteroids represents a paradigm shift in our understanding of plant endocrinology. From the painstaking efforts of early researchers to the elegant elucidation of a complex signaling network, the journey of this compound is a testament to the power of curiosity-driven research and interdisciplinary collaboration. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for future research in this area. For drug development professionals, the unique mode of action of brassinosteroids and their potent biological effects offer intriguing possibilities for the development of novel agrochemicals and potentially even therapeutic agents. The continued exploration of brassinosteroid biology, from structural modifications of the molecule to the intricate details of its signaling network, promises to yield further insights into the fundamental processes of life and to provide innovative solutions to challenges in agriculture and medicine.

References

The Homobrassinolide Biosynthetic Pathway in Arabidopsis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the homobrassinolide (BL) biosynthetic pathway in the model plant Arabidopsis thaliana. Brassinosteroids (BRs) are a class of steroidal plant hormones essential for a wide range of developmental processes, including cell elongation, vascular differentiation, and stress responses. This document details the enzymatic steps, key intermediates, and regulatory mechanisms governing the synthesis of brassinolide, the most biologically active brassinosteroid. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic pathway. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the pathway and related experimental workflows to facilitate further research and potential applications in agriculture and medicine.

Introduction

Brassinosteroids are crucial for normal plant growth and development.[1] Mutants deficient in BR biosynthesis or signaling exhibit characteristic phenotypes such as severe dwarfism, reduced fertility, and altered responses to light.[1] The elucidation of the BR biosynthetic pathway has been a significant achievement in plant biology, primarily through the genetic and biochemical analysis of these mutants in Arabidopsis. This guide focuses on the synthesis of this compound, a C28 brassinosteroid, which is a major bioactive form in many plant species.

The biosynthesis of brassinolide from the sterol precursor campesterol involves a series of hydroxylation, oxidation, and reduction reactions catalyzed by a suite of enzymes, many of which are cytochrome P450 monooxygenases (CYPs).[2] The pathway is complex, featuring parallel branches, often referred to as the early and late C-6 oxidation pathways.[3] The regulation of this pathway is tightly controlled through feedback mechanisms at the transcriptional level of the biosynthetic genes.[4]

The this compound Biosynthetic Pathway

The biosynthesis of brassinolide in Arabidopsis initiates from the common plant sterol, campesterol. The pathway proceeds through a series of modifications to the steroid nucleus and the side chain. Two major branches, the early and late C-6 oxidation pathways, converge to produce castasterone (CS), the immediate precursor of brassinolide (BL).[3][5] The conversion of castasterone to brassinolide is the final step, catalyzed by a Baeyer-Villiger oxidation.[6]

Key Enzymes and Genes

A number of key enzymes, primarily belonging to the cytochrome P450 superfamily, have been identified and characterized. The genes encoding these enzymes were largely identified through the analysis of BR-deficient dwarf mutants in Arabidopsis.

  • DET2 (DE-ETIOLATED 2): A steroid 5α-reductase that catalyzes the conversion of (24R)-24-methylcholest-4-en-3-one to (24R)-24-methyl-5α-cholestan-3-one.[1]

  • DWF4 (DWARF4) / CYP90B1: A C-22 hydroxylase that acts on multiple substrates, including campesterol and campestanol.[1][4] This enzyme is considered to catalyze a rate-limiting step in the pathway.[7]

  • CPD (CONSTITUTIVE PHOTOMORPHOGENESIS AND DWARFISM) / CYP90A1: A C-3 dehydrogenase.[1][4]

  • BR6ox1 / CYP85A1 and BR6ox2 / CYP85A2: C-6 oxidases that catalyze the final steps of the pathway, including the conversion of 6-deoxocastasterone to castasterone.[7][8] CYP85A2 can also catalyze the conversion of castasterone to brassinolide.[4]

  • ROT3 / CYP90C1 and CYP90D1: These enzymes are involved in C-23 hydroxylation.[1]

Pathway Visualization

The following diagram illustrates the major steps in the this compound biosynthetic pathway in Arabidopsis.

Homobrassinolide_Biosynthesis cluster_early Early Steps cluster_late_c6 Late C-6 Oxidation Pathway cluster_early_c6 Early C-6 Oxidation Pathway cluster_final Final Steps Campesterol Campesterol _24_methylcholest_4_en_3_one (24R)-24-methylcholest-4-en-3-one Campesterol->_24_methylcholest_4_en_3_one CPD/CYP90A1 Campestanol Campestanol _6_Deoxocathasterone 6-Deoxocathasterone Campestanol->_6_Deoxocathasterone DWF4/CYP90B1 _6_Oxocampestanol 6-Oxocampestanol Campestanol->_6_Oxocampestanol Unknown Enzyme _24_methyl_5a_cholestan_3_one (24R)-24-methyl-5α-cholestan-3-one _24_methylcholest_4_en_3_one->_24_methyl_5a_cholestan_3_one DET2 _24_methyl_5a_cholestan_3_one->Campestanol _6_Deoxoteasterone 6-Deoxoteasterone _6_Deoxocathasterone->_6_Deoxoteasterone ROT3/CYP90C1, CYP90D1 _3_Dehydro_6_deoxoteasterone 3-Dehydro-6-deoxoteasterone _6_Deoxoteasterone->_3_Dehydro_6_deoxoteasterone _6_Deoxotyphasterol 6-Deoxotyphasterol _3_Dehydro_6_deoxoteasterone->_6_Deoxotyphasterol _6_Deoxocastasterone 6-Deoxocastasterone _6_Deoxotyphasterol->_6_Deoxocastasterone Castasterone Castasterone _6_Deoxocastasterone->Castasterone BR6ox1/CYP85A1, BR6ox2/CYP85A2 Cathasterone Cathasterone _6_Oxocampestanol->Cathasterone DWF4/CYP90B1 Teasterone Teasterone Cathasterone->Teasterone ROT3/CYP90C1, CYP90D1 _3_Dehydroteasterone 3-Dehydroteasterone Teasterone->_3_Dehydroteasterone Typhasterol Typhasterol _3_Dehydroteasterone->Typhasterol Typhasterol->Castasterone Brassinolide Brassinolide Castasterone->Brassinolide BR6ox2/CYP85A2

Caption: this compound biosynthetic pathway in Arabidopsis.

Quantitative Data

The levels of brassinosteroid intermediates are tightly regulated. Analysis of various mutants has provided valuable quantitative data on the accumulation of specific intermediates, which helps to elucidate the function of the blocked enzymes.

Table 1: Endogenous Brassinosteroid Levels in Wild-Type and bri1 Mutant Arabidopsis

The bri1 mutant is impaired in brassinosteroid signaling, leading to an accumulation of bioactive BRs.[9]

CompoundWild-Type (Ws-2) (ng/g FW)bri1-4 (null allele) (ng/g FW)Fold Change (bri1-4 vs WT)bri1-5 (weaker allele) (ng/g FW)Fold Change (bri1-5 vs WT)
6-Deoxotyphasterol~0.1Slightly higher~1-2~0.1~1
6-Deoxocastasterone~0.2Slightly higher~1-2~0.2~1
Typhasterol~0.3~9.933~5.117
Castasterone~0.5~64.0128~25.551
Brassinolide~0.1~5.757~2.222

Data compiled from Noguchi et al., 1999.[9]

Table 2: Relative Transcript Levels of BR Biosynthetic Genes in Different Organs of Wild-Type Arabidopsis

The expression of BR biosynthetic genes is organ-specific, with higher expression in actively growing tissues.[7]

GeneApical Shoots (Relative Expression)Inflorescent Stems (Relative Expression)Rosette Leaves (Relative Expression)Cauline Leaves (Relative Expression)Siliques (Relative Expression)Roots (Relative Expression)
BR6ox11.000.250.150.200.600.10
BR6ox21.000.300.200.250.500.15
CPD1.000.400.300.350.700.20
DWF41.000.200.100.150.800.05

Data are normalized to the expression in apical shoots and are illustrative based on findings from Shimada et al., 2003.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.

Brassinosteroid Extraction and Quantification by GC-MS

This protocol is adapted from Noguchi et al. (1999) and Fujioka et al. (2002).

Objective: To extract and quantify endogenous brassinosteroids from Arabidopsis tissues.

Materials:

  • Plant tissue (e.g., whole seedlings, shoots, roots)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • 1 M KH₂PO₄ buffer (pH 7.4)

  • Deuterated internal standards (e.g., [²H₆]BL, [²H₆]CS)

  • C18 solid-phase extraction (SPE) cartridges

  • Anion-exchange SPE cartridges (e.g., DEAE-Sephadex)

  • Methaneboronic acid

  • Pyridine

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Tissue Homogenization:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Record the fresh weight of the tissue.

  • Extraction:

    • To the powdered tissue, add a known amount of deuterated internal standards.

    • Add 80% MeOH and homogenize thoroughly.

    • Incubate the mixture at 4°C overnight with gentle shaking.

    • Centrifuge the homogenate at 3,000 x g for 10 minutes.

    • Collect the supernatant. Re-extract the pellet twice with 80% MeOH.

    • Combine the supernatants and evaporate to an aqueous phase under reduced pressure.

  • Purification:

    • Partition the aqueous phase three times against an equal volume of CHCl₃.

    • Combine the CHCl₃ fractions and evaporate to dryness.

    • Dissolve the residue in a small volume of 80% MeOH.

    • Apply the sample to a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water and then with 50% MeOH.

    • Elute the brassinosteroids with 100% MeOH.

    • For further purification, use an anion-exchange SPE cartridge.

  • Derivatization and GC-MS Analysis:

    • Evaporate the purified fraction to dryness.

    • Add methaneboronic acid and pyridine to the residue.

    • Heat at 80°C for 30 minutes to form bismethaneboronate derivatives.

    • Analyze the derivatized sample by GC-MS in selected ion monitoring (SIM) mode.

    • Quantify the endogenous brassinosteroids by comparing the peak areas of the endogenous compounds with those of the corresponding deuterated internal standards.

In Vitro Enzyme Assay for CYP90B1/DWF4

This protocol is based on the methods described for the functional characterization of P450 enzymes.

Objective: To determine the enzymatic activity of DWF4 by measuring the conversion of a substrate to its product.

Materials:

  • Yeast or insect cells for heterologous expression of DWF4.

  • Microsomal fraction containing the recombinant DWF4 protein.

  • NADPH-cytochrome P450 reductase.

  • Substrate (e.g., campesterol, campestanol).

  • NADPH.

  • Potassium phosphate buffer (pH 7.25).

  • Ethyl acetate.

  • GC-MS or LC-MS for product analysis.

Procedure:

  • Heterologous Expression and Microsome Preparation:

    • Express the DWF4 cDNA in a suitable expression system (e.g., yeast, insect cells).

    • Harvest the cells and prepare microsomal fractions by differential centrifugation.

  • Enzyme Reaction:

    • Set up the reaction mixture containing:

      • Potassium phosphate buffer (100 mM, pH 7.25)

      • Microsomal fraction containing DWF4 (e.g., 50 pmol)

      • NADPH-cytochrome P450 reductase (e.g., 0.1 units)

      • Substrate (e.g., 20 µM campesterol)

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH (1 mM final concentration).

    • Incubate at 30°C for 1-2 hours with gentle shaking.

    • Stop the reaction by adding an equal volume of ethyl acetate.

  • Product Extraction and Analysis:

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the upper ethyl acetate phase. Repeat the extraction twice.

    • Combine the ethyl acetate fractions and evaporate to dryness.

    • Dissolve the residue in a suitable solvent.

    • Analyze the products by GC-MS or LC-MS to identify and quantify the 22-hydroxylated product.

Phenotypic Analysis of Arabidopsis Mutants: Hypocotyl Elongation Assay

This protocol is a standard method for assessing brassinosteroid deficiency or insensitivity.

Objective: To measure the hypocotyl length of Arabidopsis seedlings grown in the dark to assess brassinosteroid-related phenotypes.

Materials:

  • Arabidopsis seeds (wild-type and mutant lines).

  • Sterilization solution (e.g., 70% ethanol, 50% bleach with 0.05% Triton X-100).

  • Sterile water.

  • Growth medium (e.g., 0.5x Murashige and Skoog (MS) medium with 0.8% agar).

  • Petri plates.

  • Growth chamber with controlled light and temperature.

  • Digital scanner or camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.

    • Rinse the seeds 3-5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-4 days for stratification.

    • Plate the seeds on MS agar plates in straight lines.

  • Seedling Growth:

    • Place the plates in a growth chamber under continuous white light for 4-6 hours to induce germination.

    • Wrap the plates in aluminum foil to ensure complete darkness.

    • Place the plates vertically in the growth chamber at 22°C for 5-7 days.

  • Data Acquisition and Analysis:

    • After the growth period, carefully open the plates and scan or photograph them.

    • Use image analysis software to measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction.

    • Perform statistical analysis to compare the hypocotyl lengths of mutant and wild-type seedlings.

Signaling and Regulatory Network

The regulation of this compound biosynthesis is intricately linked to the brassinosteroid signaling pathway. The end-product, brassinolide, negatively feeds back to suppress the transcription of key biosynthetic genes, such as DWF4 and CPD.[2][4] This feedback regulation is mediated by the transcription factors BZR1 and BES1, which are the downstream components of the BR signaling cascade.

Simplified Brassinosteroid Signaling Pathway

The following diagram provides a simplified overview of the BR signaling pathway leading to the regulation of gene expression.

BR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 (Receptor) BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BSU1 BSU1 (Phosphatase) BAK1->BSU1 Activates BL Brassinolide BL->BRI1 Binds BIN2 BIN2 (Kinase) BZR1_P BZR1-P (Inactive) BIN2->BZR1_P Phosphorylates BZR1 BZR1 (Active) BZR1_P->BZR1 BR_responsive_genes BR-Responsive Genes BZR1->BR_responsive_genes Activates/Represses DWF4_gene DWF4 Gene BZR1->DWF4_gene Represses (Feedback) BSU1->BIN2 Inhibits BSU1->BZR1_P Dephosphorylates

Caption: Simplified brassinosteroid signaling pathway.

Conclusion

The this compound biosynthetic pathway in Arabidopsis is a well-characterized and highly regulated metabolic process that is fundamental to plant life. This technical guide has provided a comprehensive overview of the pathway, including quantitative data on intermediate levels and gene expression, detailed experimental protocols for its study, and visualizations of the key processes. A thorough understanding of this pathway is not only crucial for fundamental plant science but also holds significant potential for the development of strategies to improve crop yield and resilience. The methodologies and data presented herein are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of brassinosteroid biology and harness its potential for practical applications.

References

Unraveling the Bond: A Technical Guide to Homobrassinolide Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a ligand and its receptor is paramount. In the realm of plant biology and its potential therapeutic applications, the interaction between the plant steroid hormone homobrassinolide and its receptors is a subject of intense investigation. This guide provides an in-depth look at the core of these studies: the determination of binding affinity, complete with experimental protocols, quantitative data, and visual representations of the underlying molecular processes.

The Core Interaction: this compound and its Receptors

This compound, a potent brassinosteroid, elicits a wide range of physiological responses in plants, from cell elongation and division to stress tolerance.[1][2] These effects are initiated by its binding to a family of cell-surface receptor kinases, with BRASSINOSTEROID-INSENSITIVE 1 (BRI1) being the most well-characterized.[3][4][5] The affinity of this binding is a critical determinant of the downstream signaling cascade and, consequently, the physiological outcome. Several members of the BRI1 family, including BRL1 and BRL3, also function as brassinosteroid receptors, exhibiting distinct expression patterns and contributing to the complexity of brassinosteroid signaling.[5][6]

Quantifying the Affinity: A Comparative Look

The strength of the interaction between this compound and its receptors is quantified by the dissociation constant (Kd), a measure where a lower value indicates a stronger binding affinity. Various studies have employed sophisticated biophysical techniques to determine these values. The table below summarizes key quantitative data for the binding of various brassinosteroids to their receptors.

LigandReceptorTechniqueDissociation Constant (Kd)Reference
BrassinolideBRI1Grating-Coupled Interferometry (GCI)~10 nM[7]
BrassinolideBRI1, BRL1, BRL3Grating-Coupled Interferometry (GCI)Nanomolar affinity[8]
24-epibrassinolideBRI1Not specifiedReduced binding affinity compared to brassinolide[8]
28-homobrassinolideBRI1Not specifiedHigher binding affinity than 24-epibrassinolide, lower than brassinolide[9]
BrassinolideBRI1G644D mutantGrating-Coupled Interferometry (GCI)~11.6 μM[7]

Experimental Protocols: The "How-To" of Binding Affinity Studies

Several powerful techniques are employed to measure the binding affinity between this compound and its receptors. The most common and robust methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[10][11][12]

Experimental Protocol:

  • Immobilization of the Receptor:

    • The purified extracellular domain of the BRI1 receptor (the ligand in this context) is immobilized on a sensor chip (e.g., a CM5 chip). This is typically achieved through amine coupling, where the ligand is covalently attached to the carboxymethylated dextran surface of the chip.

  • Analyte Preparation:

    • This compound (the analyte) is dissolved in a suitable running buffer (e.g., HBS-EP buffer) to create a series of concentrations.

  • Binding Measurement:

    • The running buffer is flowed continuously over the sensor chip surface to establish a stable baseline.

    • Different concentrations of the this compound solution are then injected and flowed over the surface.

    • The binding of this compound to the immobilized BRI1 receptor causes a change in the refractive index, which is detected as a change in the SPR signal (measured in response units, RU).

    • This is followed by a dissociation phase where the running buffer is flowed over the chip again, and the dissociation of the this compound from the receptor is monitored.

  • Data Analysis:

    • The association and dissociation rate constants (ka and kd) are determined by fitting the binding data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat change associated with a binding event.[13][14][15] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol:

  • Sample Preparation:

    • A solution of the purified BRI1 receptor is placed in the sample cell of the calorimeter.

    • A solution of this compound at a higher concentration is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.

  • Titration:

    • A series of small, precise injections of the this compound solution are made into the sample cell containing the BRI1 receptor.

    • The heat released or absorbed upon each injection is measured by the instrument.

  • Data Acquisition:

    • The raw data is a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change per injection.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.

Radioligand Binding Assay

This classic technique uses a radioactively labeled ligand (e.g., [3H]-homobrassinolide) to quantify its binding to a receptor.

Experimental Protocol:

  • Preparation of Receptor Source:

    • Membrane fractions containing the BRI1 receptor are isolated from plant tissues or from cells overexpressing the receptor.

  • Binding Reaction:

    • A constant amount of the membrane preparation is incubated with increasing concentrations of the radiolabeled this compound.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled this compound.

  • Separation of Bound and Free Ligand:

    • After incubation, the bound and free radioligand are separated. This is commonly done by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound receptor-ligand complex.

  • Quantification of Radioactivity:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • The specific binding data is then plotted against the radioligand concentration, and the Kd and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the resulting saturation curve.

Visualizing the Molecular Machinery

To better understand the processes involved in this compound receptor binding and signaling, visual diagrams are indispensable.

Homobrassinolide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBL This compound BRI1 BRI1 Extracellular Domain Transmembrane Domain Kinase Domain HBL->BRI1 Binding BAK1 BAK1 Co-receptor BRI1->BAK1 Heterodimerization BSK1 BSK1 BRI1->BSK1 Phosphorylation BSU1 BSU1 BSK1->BSU1 Activation BIN2 BIN2 BSU1->BIN2 Dephosphorylation (Inactivation) BZR1_P BZR1-P BSU1->BZR1_P Dephosphorylation (Activation) BIN2->BZR1_P Phosphorylation (Inactivation) BZR1 BZR1 BZR1_P->BZR1 DNA Target Genes BZR1->DNA Binding to Promoters Transcription Gene Expression DNA->Transcription

Caption: this compound signaling pathway.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Receptor Purify/Prepare Receptor (e.g., BRI1) Interaction Incubate/Inject Ligand with Receptor Receptor->Interaction Ligand Prepare Ligand (this compound) Ligand->Interaction Detection Measure Binding Signal (e.g., SPR, ITC, Radioactivity) Interaction->Detection Data Acquire Raw Data Detection->Data Model Fit Data to Binding Model Data->Model Result Determine Binding Parameters (Kd, Kon, Koff, etc.) Model->Result

Caption: General workflow for a protein-ligand binding affinity assay.

Conclusion

The study of this compound receptor binding affinity is a cornerstone of modern plant biology and holds significant promise for agricultural and pharmaceutical applications. By employing a suite of powerful biophysical techniques, researchers can meticulously dissect the molecular interactions that govern plant growth and development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for scientists aiming to explore this fascinating and vital area of research. The continued exploration of these interactions will undoubtedly pave the way for the development of novel plant growth regulators and potentially new therapeutic agents.

References

The Physiological Effects of Homobrassinolide on Seed Germination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Homobrassinolide (HBR), a potent member of the brassinosteroid family of plant hormones, plays a critical role in regulating numerous aspects of plant growth and development. This technical guide provides an in-depth examination of the physiological and biochemical effects of this compound on the process of seed germination. It synthesizes current research to detail HBR's mechanism of action, its complex interactions with other key phytohormones such as gibberellins (GA) and abscisic acid (ABA), and its role in promoting germination under both optimal and stress conditions. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction

Seed germination is a crucial developmental transition in the life cycle of higher plants, marking the resumption of metabolic activity in the embryo after a period of dormancy. This process is tightly regulated by a complex interplay of endogenous hormonal signals and environmental cues. Brassinosteroids (BRs), including the highly active 28-homobrassinolide, have emerged as key regulators of this process.[1][2] Exogenous application of HBR has been shown to promote seed germination, enhance seedling vigor, and improve tolerance to a variety of abiotic stresses.[3][4][5] This guide delves into the core physiological effects of HBR on seed germination, providing a technical framework for understanding and utilizing its properties.

Core Physiological and Biochemical Effects

This compound exerts its influence on seed germination through a multi-faceted approach, impacting hormonal balance, enzymatic activity, and gene expression.

2.1. Hormonal Crosstalk: The HBR, GA, and ABA Triad

The decision for a seed to germinate is largely governed by the balance between growth-promoting hormones like gibberellins (GA) and growth-inhibiting hormones like abscisic acid (ABA).[6][7][8] this compound acts as a critical modulator of this balance.

  • Interaction with Gibberellins (GA): While both HBR and GA promote germination, they appear to do so through distinct pathways.[9][10] GA is often associated with releasing photodormancy and weakening the endosperm by inducing hydrolytic enzymes like β-1,3-glucanase.[10] In contrast, HBR does not release photodormancy but is proposed to directly enhance the growth potential of the embryo itself, independent of the GA pathway.[9][10] This is supported by findings that HBR can rescue the germination of GA-deficient mutants, indicating it can bypass the GA requirement.[9][11]

  • Antagonism with Abscisic Acid (ABA): ABA is a primary inhibitor of seed germination. HBR effectively counteracts this inhibition.[9][10] The signaling pathways of BR and ABA are interconnected. The BR signaling repressor, BIN2, has been shown to interact with and stabilize the ABA signaling component ABI5, a key transcription factor that inhibits germination.[12][13] By inhibiting BIN2, HBR signaling can reduce the stability of ABI5, thereby relieving its inhibitory effect and promoting germination.[12] Furthermore, the core BR-activated transcription factor, BZR1, can directly bind to the promoter of ABI5 and repress its expression.[12]

2.2. Stimulation of Metabolic and Enzymatic Activity

To fuel the growth of the emerging radicle, the seed must mobilize stored energy reserves. HBR has been shown to significantly enhance this process.

  • Hydrolytic Enzymes: Treatment with HBR increases the activity of key enzymes responsible for breaking down stored macromolecules. Notably, the activity of α-amylase, which hydrolyzes starch into soluble sugars, is significantly increased in HBR-treated seeds of wheat and barley.[11][14] This provides the necessary energy for the growing embryo.

  • Antioxidant Enzymes: Seed germination is a period of intense metabolic activity, which can lead to the production of reactive oxygen species (ROS). HBR treatment has been observed to increase the activities of antioxidant enzymes such as catalase (CAT) and peroxidase (POX).[11][15] This enhanced antioxidant capacity helps protect the seed from oxidative damage during this vulnerable stage.

  • Nucleic Acid and Protein Synthesis: HBR promotes the synthesis of nucleic acids and proteins, which are essential for cell division and elongation.[3][11] This is achieved by up-regulating the expression of thousands of target genes through the transcription factors BES1 and BZR1.[16][17]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies, illustrating the impact of this compound on key germination and seedling growth parameters.

Table 1: Effect of this compound (HBR) on Seed Germination Percentage

Plant SpeciesHBR ConcentrationStress Condition% Change in GerminationReference
Triticum aestivum (Wheat)10⁻¹⁰ M, 10⁻⁸ MNoneSignificant Increase[11]
Brassica rapa10 µMLead (Pb) Stress (300 mg/kg)+43% (vs. Pb-only treatment)[18]
Brassica juncea10⁻⁸ MNoneSignificant Amelioration[15]
Zea mays (Corn)5.2 x 10⁻¹² M to 10⁻⁶ MVariousVaried Effects[19][20]

Table 2: Effect of this compound (HBR) on Seedling Growth Parameters

Plant SpeciesHBR ConcentrationParameter Measured% ChangeReference
Brassica rapa10 µM (under Pb stress)Shoot Length+25%[18]
Root Length+50%[18]
Shoot Fresh Weight+60%[18]
Root Fresh Weight+70%[18]
Zea mays (Corn)0.01% SL (soaking)Underground Fresh WeightSignificant Increase[21]
Triticum aestivum (Wheat)1, 3, 5 µMLeaf Number, Fresh & Dry WeightSignificant Increase[22]

Table 3: Effect of this compound (HBR) on Key Enzyme Activities During Germination

Plant SpeciesHBR ConcentrationEnzyme% Change in ActivityReference
Triticum aestivum (Wheat)10⁻¹⁰ M, 10⁻⁸ Mα-amylaseSignificantly Increased[11]
CatalaseSignificantly Increased[11]
PeroxidaseSignificantly Increased[11]
Brassica juncea10⁻⁸ MPolyphenol Oxidase (PPO)Significantly Increased[15]
Catalase (CAT)Significantly Ameliorated[15]
Superoxide Dismutase (SOD)Significantly Ameliorated[15]
Hordeum vulgare (Barley)5, 25 µg/LTotal AmylaseSignificantly Increased (under drought)[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, serving as a guide for reproducing and expanding upon this research.

4.1. Protocol for Seed Germination and Enzyme Activity Assay in Wheat

This protocol is adapted from the methodology described for Triticum aestivum.[11]

  • Seed Selection and Sterilization: Select healthy, uniform grains of Triticum aestivum. Surface sterilize the grains with a 0.1% mercuric chloride solution for 2-3 minutes, followed by thorough rinsing with double-distilled water.

  • This compound Treatment: Prepare aqueous solutions of 28-homobrassinolide at desired concentrations (e.g., 10⁻¹⁰ M, 10⁻⁸ M, 10⁻⁶ M). A control group is treated with double-distilled water. Soak the sterilized grains in the respective solutions for 8 hours.

  • Germination Conditions: Place the pre-treated grains in sterile petri plates lined with Whatman No. 1 filter paper. Moisten the filter paper with double-distilled water. Incubate the plates in a B.O.D. incubator at a constant temperature of 25°C in darkness.

  • Sampling: Collect samples at specific time points after the initial soaking (e.g., 12, 18, and 24 hours) for biochemical analysis. Germination percentage can be recorded daily.

  • α-Amylase Activity Assay:

    • Homogenize a known weight of the sample (e.g., 1g) in a cold phosphate buffer (pH 6.9).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Use the supernatant as the enzyme extract.

    • The reaction mixture consists of the enzyme extract, starch solution (substrate), and phosphate buffer. Incubate at 37°C.

    • Stop the reaction by adding dinitrosalicylic acid (DNS) reagent.

    • Measure the absorbance at 560 nm to determine the amount of reducing sugar (maltose) released. One unit of α-amylase activity is defined as the amount of enzyme required to release 1 µmol of maltose per minute.

  • Data Analysis: Analyze germination percentage, seedling growth parameters, and enzyme activities. Use appropriate statistical tests (e.g., ANOVA) to determine significant differences between treatments.

4.2. General Protocol for HBR Solution Preparation

This protocol is a generalized method for preparing HBR solutions for experimental use.[17]

  • Stock Solution Preparation:

    • Accurately weigh the required amount of crystalline 28-homobrassinolide.

    • Due to low water solubility, first dissolve the HBR powder in a small volume of ethanol (e.g., 1-2 mL) to ensure complete dissolution.

    • Quantitatively transfer the dissolved HBR to a volumetric flask and bring it to the final volume with distilled water to create a concentrated stock solution. Store the stock solution appropriately (e.g., refrigerated and protected from light).

  • Working Solution Preparation:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration for the experiment.

    • In a larger container, add the calculated volume of the stock solution to the required volume of distilled water containing a non-ionic surfactant (if required for foliar application, typically not necessary for seed soaking).

    • Mix the solution thoroughly. Ensure the pH of the final solution is near neutral.

Visualizations: Signaling Pathways and Workflows

5.1. Brassinosteroid Signaling Pathway

The perception of this compound at the cell surface initiates a signaling cascade that culminates in the regulation of gene expression.

BR_Signaling Figure 1: Core this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nucleus Nucleus HBR This compound (HBR) Receptor BRI1/BAK1 Receptor Complex HBR->Receptor Binds BIN2_inactive BIN2 (Inactive) Receptor->BIN2_inactive Phosphorylation Cascade BIN2_active BIN2 (Active) BZR1_P BZR1/BES1-P (Phosphorylated) BIN2_active->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1/BES1 (Dephosphorylated) BIN2_inactive->BZR1 Dephosphorylation (by PP2A) Gene_Exp Regulation of Germination-Related Genes BZR1->Gene_Exp Activates/ Represses Cytoplasm Cytoplasm Nucleus_node Nucleus L1 Absence of HBR: L2 Presence of HBR:

Caption: Core this compound Signaling Pathway.

5.2. Hormonal Crosstalk in Seed Germination

This compound integrates with GA and ABA pathways to fine-tune the germination process.

Hormonal_Crosstalk Figure 2: HBR, GA, and ABA Hormonal Crosstalk HBR This compound Embryo Embryo Growth Potential HBR->Embryo Enhances ABI5 ABI5 Gene/ Protein HBR->ABI5 Inhibits (via BZR1/BIN2) GA Gibberellin (GA) ABA Abscisic Acid (ABA) GA->ABA Antagonizes Endosperm Endosperm Weakening GA->Endosperm Promotes Germination Seed Germination ABA->Germination Inhibits ABA->ABI5 Promotes Embryo->Germination Endosperm->Germination ABI5->Germination Represses

Caption: HBR, GA, and ABA Hormonal Crosstalk.

5.3. Experimental Workflow

A typical workflow for investigating the effects of this compound on seed germination follows a structured series of steps from treatment to data analysis.

Experimental_Workflow Figure 3: General Experimental Workflow start Seed Selection & Sterilization treatment Seed Soaking (HBR Concentrations + Control) start->treatment incubation Incubation under Controlled Conditions (Temp, Light) treatment->incubation data_collection Data Collection & Sampling (Time-course) incubation->data_collection analysis Analysis data_collection->analysis phys_analysis Physiological Analysis - Germination % - Radicle Length - Seedling Weight analysis->phys_analysis Physiology biochem_analysis Biochemical Analysis - Enzyme Assays (Amylase, CAT) - Protein/Sugar Content analysis->biochem_analysis Biochemistry end Results & Conclusion phys_analysis->end biochem_analysis->end

Caption: General Experimental Workflow.

Conclusion

This compound is a powerful promoter of seed germination, acting through sophisticated physiological and biochemical mechanisms. Its ability to enhance the embryo's intrinsic growth potential, modulate the critical balance between GA and ABA, and bolster metabolic and antioxidant activities underscores its significance as a key endogenous regulator. Furthermore, its capacity to improve germination under diverse environmental stresses highlights its potential for agricultural applications, such as the development of seed priming agents to improve crop establishment and resilience. The data and protocols presented in this guide provide a solid foundation for further research into the multifaceted roles of this vital plant hormone.

References

The Architect of Growth: Homobrassinolide's Role in Plant Cell Elongation and Division

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Homobrassinolide (HBL), a potent member of the brassinosteroid (BR) family of plant steroid hormones, plays a pivotal role in orchestrating plant growth and development. At the cellular level, HBL exerts profound effects on both cell elongation and division, processes fundamental to organogenesis and overall plant architecture. This technical guide delves into the core mechanisms by which this compound regulates these critical cellular events. We will explore the intricate signaling cascade initiated by HBL, from its perception at the cell surface to the downstream transcriptional changes that ultimately drive cellular expansion and proliferation. This document provides a comprehensive overview of the quantitative effects of HBL, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

Brassinosteroids are a class of over 70 naturally occurring steroidal compounds that are essential for normal plant growth and development.[1][2] Among these, this compound (HBL) is a widely studied and commercially utilized analogue due to its high bioactivity.[1] The physiological effects of HBL are diverse, encompassing seed germination, root and shoot growth, vascular differentiation, and responses to various environmental stresses.[3][4] The most visually striking effects of HBL, however, are its potent promotion of cell elongation and its involvement in cell division, which are the focus of this guide.[5][6] Understanding the molecular mechanisms underpinning these processes is crucial for the development of novel plant growth regulators and for engineering crops with enhanced growth characteristics and resilience.

The this compound Signaling Pathway

The canonical brassinosteroid signaling pathway is a well-elucidated cascade that translates the perception of HBL at the cell surface into a transcriptional response in the nucleus. The core components of this pathway are highly conserved across the plant kingdom.

In the absence of HBL, a GSK3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), actively phosphorylates and inactivates the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[2][7] Phosphorylated BZR1 and BES1 are retained in the cytoplasm and are targeted for degradation.[7]

The binding of HBL to its cell-surface receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1), a leucine-rich repeat receptor-like kinase, triggers a series of events. HBL binding induces the heterodimerization of BRI1 with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[3] This association leads to a cascade of transphosphorylation events that ultimately result in the inactivation of BIN2.[3] With BIN2 inactivated, BZR1 and BES1 are dephosphorylated by PROTEIN PHOSPHATASE 2A (PP2A), allowing them to accumulate in the nucleus.[7] In the nucleus, BZR1 and BES1 bind to specific DNA motifs in the promoters of target genes, regulating their expression to control cell elongation and division.[2][7]

Homobrassinolide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBL This compound BRI1 BRI1 HBL->BRI1 Binds BRI1_BAK1 BRI1-BAK1 Complex BRI1->BRI1_BAK1 BAK1 BAK1 BAK1->BRI1_BAK1 BIN2_active Active BIN2 BRI1_BAK1->BIN2_active Inactivates BZR1_p p-BZR1 BIN2_active->BZR1_p Phosphorylates BES1_p p-BES1 BIN2_active->BES1_p Phosphorylates BIN2_inactive Inactive BIN2 BIN2_active->BIN2_inactive Degradation Degradation BZR1_p->Degradation BZR1 BZR1 BZR1_p->BZR1 Dephosphorylates BES1_p->Degradation BES1 BES1 BES1_p->BES1 Dephosphorylates PP2A PP2A PP2A->BZR1_p PP2A->BES1_p DNA DNA BZR1->DNA Binds BES1->DNA Binds Gene_Expression Gene Expression (Cell Elongation & Division) DNA->Gene_Expression Regulates

Caption: The this compound Signaling Pathway.

Role in Plant Cell Elongation

Cell elongation is a fundamental process driving plant growth, and it is tightly regulated by both internal and external cues. This compound is a potent promoter of cell elongation, a phenomenon readily observed in the hypocotyls of dark-grown seedlings and in roots.[1][2]

Quantitative Effects on Cell Elongation

The effect of HBL on cell elongation is dose-dependent. Low concentrations typically promote elongation, while very high concentrations can be inhibitory.[1] The following tables summarize quantitative data from studies on Arabidopsis thaliana.

Table 1: Effect of this compound on Hypocotyl Elongation in Arabidopsis thaliana

Treatment ConcentrationHypocotyl Length (mm) - Brassinolide (BL)Hypocotyl Length (mm) - 28-Homobrassinolide (HBL)
0 nM (Control)1.2 ± 0.21.2 ± 0.2
1 nM5.8 ± 0.55.5 ± 0.6
10 nM10.5 ± 0.810.2 ± 0.7
100 nM11.2 ± 0.911.0 ± 0.8

Data adapted from comparative bioactivity studies.[3] Values are representative examples and may vary between experimental conditions.

Table 2: Effect of this compound on Root Elongation in Arabidopsis thaliana

Treatment ConcentrationRoot Length (% of Control) - Brassinolide (BL)Root Length (% of Control) - 28-Homobrassinolide (HBL)
0.001 nM~105%~105%
0.01 nM~80%~90%
0.1 nM~60%~70%
1 nM~40%~50%
10 nM~30%~35%
100 nM~25%~30%

Data adapted from dose-response analyses.[1] Note that at very low concentrations, a slight promotion of root growth can be observed, while higher concentrations are strongly inhibitory.

Molecular Mechanisms of Cell Elongation

This compound promotes cell elongation through several interconnected mechanisms:

  • Gene Expression: HBL, via the BZR1/BES1 transcription factors, upregulates the expression of genes involved in cell wall modification, such as expansins (which loosen the cell wall) and xyloglucan endotransglucosylase/hydrolases (XTHs) that remodel cell wall components.[8]

  • Interaction with Auxin: HBL acts synergistically with auxin, another key plant hormone in cell elongation.[9] This interaction involves both signaling pathways converging to regulate a common set of target genes.[9] HBL signaling is required for auxin-mediated hypocotyl elongation.[9]

  • Proton Pumping: Brassinosteroids can stimulate the activity of plasma membrane H+-ATPases, leading to the acidification of the apoplast. This lower pH activates expansins and promotes cell wall loosening, a prerequisite for cell expansion.

Role in Plant Cell Division

While the role of this compound in cell elongation is well-established, its function in cell division is more complex and appears to be context-dependent. Evidence suggests that HBL can promote cell division, particularly in conjunction with other hormones like auxins and cytokinins.[10]

Quantitative Effects on Cell Division-Related Gene Expression

One of the key molecular links between HBL and cell division is the regulation of cyclin genes. Cyclins are crucial regulatory proteins that control the progression of the cell cycle.

Table 3: Effect of this compound on the Expression of Cell Division-Related Genes

GeneTreatmentRelative Transcript Abundance (Fold Change)
CycD35 µM epi-brassinolide (8h)~4.0

Data from studies on Arabidopsis det2 suspension cultures.[11] CycD3 is a D-type cyclin that plays a role in the G1-to-S phase transition of the cell cycle.

Molecular Mechanisms of Cell Division
  • Regulation of Cyclin Genes: this compound can induce the transcription of CycD3, a key regulator of the cell cycle.[11][12] This induction suggests a direct role for HBL in promoting the entry of cells into the S-phase, a critical step for cell division.

  • Interaction with Cytokinins: In some experimental systems, HBL has been shown to substitute for cytokinins in promoting the growth of callus and suspension cultures, indicating an overlap in their functions related to cell proliferation.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on plant cell elongation and division.

Arabidopsis Hypocotyl Elongation Assay

This assay is a classic method to assess the biological activity of brassinosteroids.

Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype) by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 3-5 times with sterile distilled water.

  • Plating: Plate the sterilized seeds on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar, supplemented with various concentrations of this compound (e.g., 0, 1, 10, 100 nM). A stock solution of HBL is typically prepared in ethanol, and the final concentration of ethanol in the medium should be kept constant and low (e.g., <0.1%).

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth Conditions: Transfer the plates to a growth chamber under continuous darkness or specific light conditions (e.g., long-day photoperiod) at a constant temperature (e.g., 22°C).

  • Measurement: After a defined period (e.g., 5-7 days), photograph the seedlings and measure the hypocotyl length using image analysis software such as ImageJ.

Hypocotyl_Elongation_Assay_Workflow Start Start Sterilize Seed Sterilization Start->Sterilize Plate Plating on MS Medium with HBL concentrations Sterilize->Plate Stratify Stratification (4°C, 2-4 days) Plate->Stratify Grow Growth in Controlled Environment (e.g., dark) Stratify->Grow Image Image Seedlings Grow->Image Measure Measure Hypocotyl Length (e.g., ImageJ) Image->Measure Analyze Data Analysis Measure->Analyze End End Analyze->End

Caption: Workflow for Arabidopsis Hypocotyl Elongation Assay.
Arabidopsis Root Growth Inhibition Assay

This assay is used to assess the inhibitory effects of higher concentrations of brassinosteroids on root growth.

Methodology:

  • Seed Sterilization and Plating: Follow the same procedure as for the hypocotyl elongation assay, plating seeds on MS medium with varying concentrations of HBL.

  • Growth Conditions: Place the plates vertically in a growth chamber under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

  • Measurement: After a defined period (e.g., 7-10 days), scan the plates and measure the primary root length using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for BR-Responsive Genes

This method is used to quantify the changes in gene expression in response to this compound treatment.

Methodology:

  • Plant Material and Treatment: Grow Arabidopsis seedlings in liquid or on solid MS medium. Treat the seedlings with a specific concentration of HBL or a mock solution for a defined period (e.g., 4-8 hours).

  • RNA Extraction: Harvest the plant tissue and immediately freeze it in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

  • cDNA Synthesis: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Perform the qRT-PCR reaction using a real-time PCR system. The reaction mixture should contain cDNA, gene-specific primers for the target and reference genes (e.g., Actin or Ubiquitin), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data to determine the relative transcript abundance of the target genes using a method such as the 2-ΔΔCt method.

BES1/BZR1 Phosphorylation Assay

This assay is used to biochemically assess the activation of the brassinosteroid signaling pathway.

Methodology:

  • Protein Extraction: Treat plant tissues with HBL for a short period (e.g., 30-60 minutes). Extract total proteins from the treated and control tissues.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific to BES1 or BZR1. The phosphorylated and dephosphorylated forms of these proteins will migrate at different rates on the gel, allowing for their differentiation. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Visualization: Visualize the protein bands using a chemiluminescent substrate. A shift in the band pattern towards the dephosphorylated form indicates the activation of the BR signaling pathway.

Conclusion

This compound is a key regulator of plant growth, exerting its influence through the fundamental processes of cell elongation and division. The signaling pathway, from perception at the cell membrane to the transcriptional regulation in the nucleus, provides a clear framework for understanding its mode of action. The quantitative data presented herein underscore the potent, dose-dependent effects of HBL on cellular growth. The detailed experimental protocols offer a practical guide for researchers to investigate these effects further. For professionals in drug development, a thorough understanding of the this compound signaling pathway and its downstream effects provides a valuable platform for the design and screening of novel plant growth regulators with applications in agriculture and horticulture. Future research will likely focus on the intricate crosstalk between the HBL signaling pathway and other hormonal and environmental signals, further unraveling the complex network that governs plant development.

References

Homobrassinolide (HBL) Regulation of Gene Expression in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Brassinosteroids (BRs) are a class of steroid phytohormones essential for a wide array of developmental processes in plants, including cell elongation, vascular differentiation, and stress responses.[1] Homobrassinolide (HBL), a highly active synthetic brassinosteroid analog, has been instrumental in elucidating the molecular mechanisms of BR action.[2][3] This technical guide provides an in-depth overview of the core signaling pathway initiated by HBL, its downstream effects on the plant transcriptome, and detailed protocols for key experimental techniques used to study these processes. The focus is on the molecular cascade leading from receptor perception to the activation of transcription factors and the subsequent regulation of thousands of target genes.[4]

The this compound Signaling Pathway

This compound, like other brassinosteroids, is perceived at the cell surface. The signal is then transduced through a phosphorylation cascade that ultimately controls the activity of key transcription factors in the nucleus.[5]

The canonical BR signaling pathway begins with the binding of HBL to the extracellular domain of the leucine-rich repeat receptor-like kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1).[6][7] This binding event induces a conformational change that promotes the heterodimerization of BRI1 with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1).[5] The association of BRI1 and BAK1 leads to a series of transphosphorylation events, activating the kinase domains of both receptors.

In the absence of HBL, the GSK3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), is constitutively active and phosphorylates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[5][8] This phosphorylation promotes their interaction with 14-3-3 proteins, leading to their cytoplasmic retention and subsequent degradation.

Upon HBL perception and BRI1/BAK1 activation, the activated BRI1 receptor complex phosphorylates and inactivates BIN2.[7] This inactivation allows for the dephosphorylation of BZR1 and BES1 by the phosphatase BSU1. The dephosphorylated, active forms of BZR1 and BES1 then accumulate in the nucleus, where they bind to specific DNA sequences (BR-response elements, BRREs, and E-boxes) in the promoters of target genes to regulate their expression.[4][8]

HBL_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBL This compound (HBL) BRI1_inactive BRI1 (inactive) HBL->BRI1_inactive Binds BRI1_active BRI1-BAK1 (active) BRI1_inactive->BRI1_active Dimerizes with BAK1 BAK1 BAK1 BIN2_active BIN2 (active) BRI1_active->BIN2_active Inactivates BIN2_inactive BIN2-P (inactive) BES1_BZR1_P BES1/BZR1-P (Cytoplasmic retention/ Degradation) BIN2_active->BES1_BZR1_P Phosphorylates BES1_BZR1_active BES1/BZR1 (active) BES1_BZR1_P->BES1_BZR1_active Dephosphorylated by BSU1 DNA Target Genes (BRRE/E-box) BES1_BZR1_active->DNA Binds Gene_Expression Gene Expression (Growth, Development, Stress Response) DNA->Gene_Expression Regulates RNA_Seq_Workflow A Plant Treatment (e.g., HBL vs. Mock) B Total RNA Extraction A->B C mRNA Purification (Poly-A Selection) B->C D cDNA Library Preparation (Fragmentation, cDNA Synthesis, Adapter Ligation) C->D E High-Throughput Sequencing (e.g., Illumina) D->E F Data Analysis (Read Mapping, Differential Expression Analysis) E->F G Identification of HBL-Regulated Genes F->G ChIP_Seq_Workflow A Cross-linking (Formaldehyde treatment to cross-link proteins to DNA) B Chromatin Shearing (Sonication or enzymatic digestion to fragment chromatin) A->B C Immunoprecipitation (IP) (Use of specific antibody, e.g., anti-BES1, to pull down protein-DNA complexes) B->C D Reverse Cross-linking & DNA Purification (Release DNA from protein and purify) C->D E Library Preparation & Sequencing D->E F Data Analysis (Peak Calling to identify binding sites) E->F G Identification of Direct Target Genes F->G EMSA_Workflow A Prepare Labeled DNA Probe (e.g., Biotin or fluorescent dye-labeled oligonucleotide containing the binding site) C Binding Reaction (Incubate labeled probe with purified protein) A->C B Purify Recombinant Protein (e.g., BES1 or BZR1) B->C D Native Polyacrylamide Gel Electrophoresis (PAGE) (Separates protein-DNA complexes from free probe) C->D E Detection (Transfer to membrane and detect label) D->E F Visualization of 'Shifted' Band (Indicates protein-DNA binding) E->F Y2H_Workflow A Construct Plasmids 'Bait': Protein X fused to a DNA-Binding Domain (BD) 'Prey': Protein Y fused to an Activation Domain (AD) B Co-transform Yeast Introduce both 'Bait' and 'Prey' plasmids into a suitable yeast strain A->B C Selection on Minimal Media Plate on media lacking specific nutrients (e.g., Histidine, Leucine) B->C D Reporter Gene Activation Interaction between X and Y brings BD and AD together, activating reporter genes C->D E Yeast Growth (Indicates a positive protein-protein interaction) D->E

References

The Cryptic Presence of a Potent Growth Regulator: A Technical Guide to the Natural Occurrence and Isolation of Homobrassinolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of homobrassinolide, a naturally occurring brassinosteroid with significant potential in agriculture and pharmacology. This document details its presence in the plant kingdom and outlines the sophisticated methodologies required for its isolation, catering to the needs of researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound

This compound, a member of the brassinosteroid family of plant hormones, is ubiquitously distributed throughout the plant kingdom, albeit at exceptionally low concentrations.[1][2][3][4] These steroidal compounds are crucial regulators of a wide array of physiological processes, including cell elongation, division, and differentiation, as well as responses to environmental stresses.[2][4]

The concentration of brassinosteroids, including this compound, varies significantly depending on the plant species, tissue type, and developmental stage. Generally, reproductive tissues and young, actively growing tissues exhibit higher concentrations than mature vegetative parts.

Table 1: Natural Occurrence and Concentration of Brassinosteroids in Various Plant Tissues

Plant TissueConcentration Range (ng/g Fresh Weight)Reference
Pollen and Immature Seeds1–100[2][5]
Shoots and Leaves0.01–0.1[2][5]
Roots1–100[2]
Flowers1–100[2]
Brassica napus (Rapeseed) Pollen~200 ppb (for brassinolide)
Cucurbita moschata (Pumpkin) Pollen36 µg/kg (0.036 ng/g) for brassinolide, 112 µg/kg (0.112 ng/g) for castasterone
Camellia sinensis (Tea) LeavesPresence of 28-homodolicholide confirmed[6]

It is important to note that the extremely low endogenous levels of this compound and other brassinosteroids necessitate highly sensitive analytical techniques for their detection and quantification.[7] The minute quantities present also mean that isolation from natural sources for commercial purposes is often impractical, leading to a reliance on chemical synthesis.

Isolation and Purification of this compound: A Methodological Overview

The isolation of this compound from plant material is a meticulous and multi-step process designed to extract and purify these trace compounds from a complex biological matrix. The general workflow involves extraction, partitioning, and multiple chromatographic separations.

Experimental Protocol: Extraction and Purification of Brassinosteroids

This protocol is a generalized procedure based on established methods for brassinosteroid isolation.[8][9][7]

1. Plant Material Homogenization and Extraction:

  • Fresh or lyophilized plant tissue (e.g., pollen, shoots) is homogenized in a suitable organic solvent, typically methanol or a chloroform/methanol mixture.[8]
  • The homogenate is then subjected to exhaustive extraction, often involving stirring or sonication, to ensure maximum recovery of the target compounds.
  • The resulting extract is filtered or centrifuged to remove solid plant debris.

2. Solvent Partitioning:

  • The crude extract is partitioned between an organic solvent (e.g., chloroform or ethyl acetate) and an aqueous phase to remove highly polar and non-polar impurities.
  • The organic phase, containing the brassinosteroids, is collected and concentrated under reduced pressure.

3. Solid-Phase Extraction (SPE):

  • The concentrated extract is further purified using solid-phase extraction (SPE) cartridges.[9][7]
  • Commonly used sorbents include silica gel, C18, and ion-exchange resins.
  • Stepwise elution with solvents of increasing polarity allows for the separation of brassinosteroids from other classes of compounds.

4. Chromatographic Separation:

  • High-Performance Liquid Chromatography (HPLC): The fractions enriched with brassinosteroids from SPE are subjected to one or more rounds of HPLC.[10]
  • Both normal-phase and reversed-phase columns are employed for separation.
  • Detection can be challenging due to the lack of a strong chromophore in brassinosteroids. Therefore, derivatization with chromophoric or fluorophoric agents, or the use of universal detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), is often necessary.[10]
  • Gas Chromatography-Mass Spectrometry (GC-MS): For identification and quantification, brassinosteroids are often derivatized to increase their volatility and then analyzed by GC-MS.[8][11] Bismethaneboronation is a common derivatization technique.[8]

5. Identification and Quantification:

  • The final identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.
  • Quantification is typically performed using an internal standard method with isotopically labeled brassinosteroids to ensure accuracy.[11]

Below is a graphical representation of the typical workflow for the isolation of this compound.

Homobrassinolide_Isolation_Workflow start Plant Material (e.g., Pollen, Shoots) homogenization Homogenization & Extraction (Methanol/Chloroform) start->homogenization partitioning Solvent Partitioning (Organic/Aqueous Phases) homogenization->partitioning spe Solid-Phase Extraction (SPE) (Silica, C18) partitioning->spe hplc High-Performance Liquid Chromatography (HPLC) spe->hplc gcms Derivatization & GC-MS Analysis hplc->gcms identification Identification & Quantification gcms->identification

Figure 1: Generalized workflow for the isolation and identification of this compound.

This compound Signaling Pathway

Upon perception by the cell, this compound initiates a signaling cascade that ultimately leads to changes in gene expression and physiological responses. The core of this pathway involves a series of phosphorylation and dephosphorylation events.

A simplified representation of the brassinosteroid signaling pathway is provided below.

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBL This compound (HBL) BRI1 BRI1 (Receptor Kinase) HBL->BRI1 binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 associates with BSK1 BSK1 BAK1->BSK1 activates BSU1 BSU1 (Phosphatase) BSK1->BSU1 activates BIN2 BIN2 (Kinase) BSU1->BIN2 inhibits BZR1_P BZR1/BES1-P (Inactive) BSU1->BZR1_P dephosphorylates (activates) BIN2->BZR1_P phosphorylates (inactivates) BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 GeneExpression Gene Expression BZR1->GeneExpression Growth Growth & Development GeneExpression->Growth

Figure 2: Simplified diagram of the this compound signaling pathway.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and methodologies offer a starting point for further research into the vast potential of this potent plant hormone.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Homobrassinolide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homobrassinolide, specifically 28-homobrassinolide, is a synthetic brassinosteroid, a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth and development.[1] While not naturally occurring in the same abundance as other brassinosteroids, its potent biological activity and accessibility through synthesis from readily available plant sterols like stigmasterol have made it a subject of significant interest in agricultural applications.[2][3] This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, elucidating the molecular features that underpin its biological function. It is intended for researchers, scientists, and professionals in drug development and agrochemistry.

Chemical Structure

28-Homobrassinolide is a C29 brassinosteroid.[4] Its core structure is a cholestane skeleton, which is systematically modified to include specific functional groups essential for its activity. The chemical name is (22R,23R,24S)-2α,3α,22,23-tetrahydroxy-24-ethyl-B-homo-7-oxa-5α-cholestan-6-one.[5][6]

The key structural features are:

  • Steroidal Backbone: A four-ring cyclopentanoperhydrophenanthrene nucleus.

  • B-Ring Lactone: A seven-membered lactone ring (B-homo-7-oxa-lactone), a hallmark of the most active brassinosteroids like brassinolide.[2]

  • A-Ring Diols: Vicinal hydroxyl groups at the C-2 and C-3 positions.

  • Hydroxylated Side Chain: A C-17 side chain with two adjacent hydroxyl groups at C-22 and C-23, and an ethyl group at C-24.[4]

The molecular formula for this compound is C29H50O6.[7][8]

Stereochemistry: The Key to Biological Activity

The potent plant growth-promoting activity of this compound is critically dependent on its precise three-dimensional stereochemistry.[9] Specific configurations at multiple chiral centers are required for optimal binding to its receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1).[10]

  • A/B Ring Junction: The junction between the A and B rings has a trans configuration (5α), which is a prerequisite for high activity.[9]

  • A-Ring Hydroxyls: The hydroxyl groups at C-2 and C-3 are in an α-configuration (cis-diols), specifically 2α,3α. This arrangement is crucial for receptor binding.[9][10]

  • Side Chain Stereocenters: The stereochemistry of the side chain is arguably the most critical determinant of activity.

    • C-22 and C-23: The hydroxyl groups must be in the (22R, 23R) configuration. The (22S, 23S) isomer is biologically inactive.[5][11] This highlights the stringent structural requirements of the receptor's binding pocket.

    • C-24: this compound possesses a (24S)-ethyl group.[4] This distinguishes it from brassinolide, which has a (24S)-methyl group.[10]

The diagram below illustrates the chemical structure of the biologically active (22R, 23R)-28-homobrassinolide.

Chemical Structure of (22R,23R,24S)-28-Homobrassinolide struct

Caption: 2D structure of the active 28-homobrassinolide isomer.

The following diagram contrasts the active (22R, 23R) isomer with the inactive (22S, 23S) isomer, emphasizing the importance of the side-chain stereochemistry.

G cluster_0 Side Chain Stereochemistry Dictates Activity Active (22R, 23R)-Homobrassinolide (Biologically Active) Receptor BRI1 Receptor Binding Pocket Active->Receptor Correct Fit Inactive (22S, 23S)-Homobrassinolide (Biologically Inactive) Inactive->Receptor Incorrect Fit

Caption: Stereoisomers of this compound and their receptor interaction.

Physicochemical and Biological Data

Quantitative data highlights the properties of this compound and its relative biological efficacy compared to other well-studied brassinosteroids.

Table 1: Physicochemical Properties of 28-Homobrassinolide

PropertyValueReference
Molecular FormulaC29H50O6[7][8]
Molecular Weight494.7 g/mol [7][8]
Melting Point256-257 °C[12]
Solubility in Water5 mg/L[12]
AppearanceWhite powder[12]

Table 2: Comparative Biological Activity of Brassinosteroids

BioassayBrassinolide (BL)28-Homobrassinolide (HBR)24-Epibrassinolide (EBL)Reference
Arabidopsis Root Growth InhibitionMost ActiveIntermediate ActivityLeast Active[4][10]
Arabidopsis Hypocotyl Elongation (det2 mutant rescue)Very High ActivityHigh Activity (almost as active as BL)Lower Activity[11][13]
Rice Lamina InclinationVery High ActivityHigh ActivityLower Activity[10]

Note: Activity is relative. In many assays, 28-homobrassinolide shows activity comparable to the most potent natural brassinosteroid, brassinolide, and is significantly more active than 24-epibrassinolide.[4][13]

Brassinosteroid Signaling Pathway

This compound, like other active brassinosteroids, initiates a signal transduction cascade upon binding to the extracellular domain of the BRI1 receptor kinase at the cell surface. This binding event triggers a series of phosphorylation and dephosphorylation events that ultimately lead to the activation of transcription factors, altering gene expression to promote growth.

HBR This compound (HBR) BRI1 BRI1 (Receptor) HBR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BSK BSK (Kinase) BAK1->BSK Activates BSU1 BSU1 (Phosphatase) BSK->BSU1 Activates BIN2 BIN2 (Kinase) (Inactive) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1 BZR1/BES1 (Active) Nucleus BIN2_active BIN2 (Kinase) (Active) BZR1_p BZR1/BES1-P (Phosphorylated) Cytoplasm BIN2_active->BZR1_p Phosphorylates (Inactivates) BZR1_p->BZR1 Dephosphorylated Gene Gene Expression & Growth Response BZR1->Gene

Caption: Simplified brassinosteroid signaling pathway initiated by this compound.

Experimental Protocols

Synthesis of (22R, 23R)-28-Homobrassinolide

A common and efficient route for synthesizing this compound utilizes stigmasterol as a readily available starting material.[3][14] While specific reagents and conditions vary, a general outline is as follows:

  • Modification of Stigmasterol: The synthesis often begins with the protection of the 3β-hydroxyl group of stigmasterol, followed by oxidative cleavage of the C22-C23 double bond in the side chain to yield an aldehyde.

  • Side Chain Elongation: A Wittig or similar reaction is used to add the remaining carbons of the side chain.

  • Stereoselective Dihydroxylation: The crucial step involves the stereoselective dihydroxylation of the newly formed double bond in the side chain to create the (22R, 23R)-diols. This is often achieved using osmium tetroxide (OsO4) with a chiral ligand.[15]

  • A-Ring and B-Ring Formation: The A-ring diols are introduced, typically via epoxidation followed by hydrolysis. The B-ring is then oxidized, and a Baeyer-Villiger oxidation is performed to form the characteristic B-homo-7-oxa-lactone ring.[15]

  • Deprotection and Purification: Final steps involve removing any protecting groups and purifying the final product using chromatographic techniques.

Bioassay: Arabidopsis Root Growth Inhibition

This assay quantitatively assesses the biological activity of brassinosteroids by measuring their dose-dependent inhibitory effect on root elongation.[4][9]

  • Sterilization and Plating: Arabidopsis thaliana seeds (typically wild-type Col-0) are surface-sterilized and plated on Murashige and Skoog (MS) agar medium in Petri dishes.

  • Hormone Treatment: The MS medium is supplemented with various concentrations of this compound (e.g., 0.001 nM to 100 nM), alongside positive (BL) and negative (mock/solvent) controls.[4]

  • Germination and Growth: Plates are stratified at 4°C for 2-3 days to synchronize germination and then transferred to a growth chamber and oriented vertically to allow roots to grow along the surface of the agar.

  • Measurement: After a set period of growth (e.g., 7-10 days), the plates are scanned, and the primary root length of the seedlings is measured using image analysis software.[9]

  • Data Analysis: The average root length for each treatment is calculated and compared to the control. The results are often plotted as a dose-response curve to determine the concentration at which 50% inhibition occurs (IC50).[9]

G start Start: Arabidopsis Seeds step1 1. Surface Sterilization start->step1 step2 2. Plating on MS Agar (with varying HBR concentrations) step1->step2 step3 3. Stratification (4°C) for 2-3 days step2->step3 step4 4. Transfer to Growth Chamber (Vertical orientation) step3->step4 step5 5. Growth for 7-10 days step4->step5 step6 6. Scan Plates & Measure Primary Root Length step5->step6 end End: Dose-Response Curve step6->end

Caption: Experimental workflow for the Arabidopsis root growth inhibition assay.

Analytical Identification: HPLC and Infrared Spectroscopy

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.[12]

  • High-Performance Liquid Chromatography (HPLC): An HPLC method, often involving derivatization with phenylboronic acid, is used to separate and quantify this compound. The retention time of the sample is compared to that of a known reference standard.[12]

  • Infrared (IR) Spectroscopy: An IR spectrum of the sample is obtained, typically using a potassium bromide (KBr) disc. The resulting spectrum, showing characteristic peaks for hydroxyl and lactone carbonyl groups, should not differ significantly from that of the reference standard.[12]

Conclusion

28-Homobrassinolide is a potent synthetic plant growth regulator whose biological activity is inextricably linked to its specific chemical structure and, most critically, its stereochemistry. The (22R, 23R) configuration of the side-chain diols, in combination with the 2α,3α-diols of the A-ring and the B-ring lactone, defines the molecule's ability to effectively bind its receptor and initiate a growth-promoting signaling cascade. Understanding this structure-activity relationship is fundamental for its application in agriculture and for the design of novel analogues with tailored properties.

References

Homobrassinolide as a Plant Stress Response Modulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plants, as sessile organisms, are frequently confronted with a variety of environmental stresses, both abiotic (salinity, drought, extreme temperatures, heavy metals) and biotic (pathogens), which significantly impede their growth, development, and productivity, posing a threat to global food security.[1] Phytohormones are central to the complex signaling networks that govern plant responses to these adverse conditions. Among these, brassinosteroids (BRs), a class of polyhydroxylated steroidal hormones, have emerged as critical regulators of plant growth and stress responses.[1][2] 28-Homobrassinolide (HBL), a potent and stable analogue of the most active brassinosteroid, brassinolide, has garnered substantial attention for its capacity to confer broad-spectrum stress tolerance in a wide range of plant species.[1][3]

Exogenous application of HBL has been demonstrated to mitigate the detrimental effects of various stresses by modulating a complex network of physiological, biochemical, and molecular processes.[1][4] These include enhancing photosynthetic efficiency, maintaining ion homeostasis, and activating antioxidant defense systems to counteract oxidative damage caused by the overproduction of reactive oxygen species (ROS).[1][5][6] This technical guide provides an in-depth analysis of the mechanisms by which HBL modulates plant stress responses, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to support further research and application in crop improvement strategies.

Molecular Mechanisms and Signaling Pathways

The stress-protective effects of HBL are mediated through a sophisticated signaling cascade that begins with perception at the cell surface and culminates in the transcriptional regulation of stress-responsive genes in the nucleus.[1]

Core Brassinosteroid Signaling Pathway

The canonical brassinosteroid signaling pathway is well-elucidated and serves as the foundation for understanding HBL's mode of action.[7][8]

  • Perception : HBL binds to the extracellular domain of the leucine-rich repeat receptor-like kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1), and its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1), at the plasma membrane.[7][9]

  • Activation Cascade : This binding event triggers a series of transphosphorylation events between BRI1 and BAK1, leading to the dissociation of a negative regulator, BRI1 KINASE INHIBITOR 1 (BKI1).[7][10]

  • Inactivation of BIN2 : The activated BRI1-BAK1 complex phosphorylates and activates downstream components, which in turn activate the phosphatase BSU1 (BRI1 SUPPRESSOR 1).[7][10] BSU1 dephosphorylates and inactivates BRASSINOSTEROID INSENSITIVE 2 (BIN2), a glycogen synthase kinase-3 (GSK3)-like kinase that acts as a key negative regulator of the pathway.[2][7]

  • Transcription Factor Activation : In the absence of HBL, active BIN2 phosphorylates the master transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), leading to their cytoplasmic retention and degradation.[7][10] When BIN2 is inactivated, dephosphorylated BZR1 and BES1 accumulate in the nucleus.[9]

  • Gene Expression : Nuclear BZR1 and BES1 bind to specific DNA sequences (BR-responsive elements) in the promoters of target genes, regulating their expression to control plant growth, development, and stress responses.[7][11]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BSU1 BSU1 BRI1->BSU1 Activates BAK1 BAK1 BAK1->BRI1 BKI1 BKI1 BKI1->BRI1 Inhibits BIN2_active BIN2 (Active) BSU1->BIN2_active Dephosphorylates (Inactivates) BIN2_inactive BIN2 (Inactive) BZR1_P BZR1/BES1-P BIN2_active->BZR1_P Phosphorylates BZR1 BZR1/BES1 BZR1_P->BZR1 Dephosphorylation Degradation Degradation BZR1_P->Degradation BZR1_n BZR1/BES1 BZR1->BZR1_n Translocates Gene Stress-Responsive Genes BZR1_n->Gene Regulates Expression HBL HBL HBL->BRI1 Binds HBL->BKI1 Releases

Caption: Core Homobrassinolide (HBL) signaling pathway.

HBL Signaling in Stress Response Modulation

Under stress conditions, HBL signaling integrates with other pathways to orchestrate a robust defense response. A primary consequence of most abiotic stresses is the excessive accumulation of Reactive Oxygen Species (ROS), which causes oxidative damage.[1] HBL plays a pivotal role in mitigating this oxidative stress.[1][5]

  • ROS Scavenging : HBL enhances the plant's antioxidant defense system by increasing the activities of key ROS-scavenging enzymes such as superoxide dismutase (SOD), catalase (CAT), ascorbate peroxidase (APX), and glutathione reductase (GR).[5][12][13]

  • Gene Regulation : The transcription factors BZR1/BES1, activated by HBL signaling, regulate the expression of various stress-responsive genes, including those encoding heat shock proteins (HSPs) and enzymes involved in osmolyte synthesis (e.g., proline).[1][14]

  • Crosstalk with Other Hormones : The BR signaling pathway exhibits significant crosstalk with other hormone pathways, such as those of abscisic acid (ABA) and jasmonic acid (JA), to fine-tune the plant's response to specific stresses.[10][15] For example, BIN2 can phosphorylate components of other pathways, integrating multiple signals to mount a coordinated response.[2]

G cluster_responses Stress Mitigation Responses HBL This compound (HBL) BR_Signaling BR Signaling Cascade (BRI1/BAK1 → BSU1 ⊣ BIN2) HBL->BR_Signaling BZR1_BES1 BZR1 / BES1 (Active) BR_Signaling->BZR1_BES1 Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, CAT, APX, GR) BZR1_BES1->Antioxidant_Enzymes Upregulates Stress_Genes ↑ Stress-Responsive Genes (HSPs, Osmolytes) BZR1_BES1->Stress_Genes Upregulates Photosynthesis Photosynthesis Protection BZR1_BES1->Photosynthesis Upregulates Ion_Homeostasis Ion Homeostasis BZR1_BES1->Ion_Homeostasis Upregulates Stress Abiotic/Biotic Stress (Salinity, Drought, Pathogens) ROS ↑ Reactive Oxygen Species (ROS) Stress->ROS ROS->BR_Signaling Modulates Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Tolerance Enhanced Stress Tolerance Antioxidant_Enzymes->ROS Scavenges Stress_Genes->Tolerance Photosynthesis->Tolerance Ion_Homeostasis->Tolerance

Caption: HBL's role in the modulation of plant stress responses.

Quantitative Effects of HBL on Plant Stress Markers

The exogenous application of HBL has been shown to quantitatively improve plant performance under various stress conditions.

Table 1: Effect of HBL on Growth and Yield Parameters

Plant Species Stress Condition HBL Concentration Application Method Observed Effect Reference
Brassica juncea Salt (180 mM) & Temperature (4°C/44°C) 10⁻⁹ M Seed Priming Significant improvement in shoot and root lengths compared to stressed control. [5][13]
Solanum lycopersicum (Tomato) N/A (Field Conditions) 0.12 g a.i. ha⁻¹ Foliar Spray Increased number of fruits per plant (77.36 vs 62.58 control), fruit weight (80.52 g), and total yield (91.07 t ha⁻¹ vs 62.58 t ha⁻¹ control). [16][17]
Vigna radiata (Mung Bean) N/A (Natural Conditions) 10⁻⁸ M Foliar Spray 57.9% increase in shoot length, 45.0% increase in shoot dry mass, 30.8% increase in leaf area compared to control. [18]
Triticum aestivum (Wheat) Moisture Stress 0.05 ppm Seed Treatment / Foliar Spray Increased biomass production and grain yield compared to untreated stressed plants. [19]

| Brassica rapa (Turnip) | Lead (Pb) Stress (300 mg kg⁻¹) | 5 µM | Seed Priming | 43% increase in germination percentage compared to Pb-stressed plants. |[20] |

Table 2: Effect of HBL on Biochemical Stress Markers and Antioxidant Enzymes

Plant Species Stress Condition HBL Concentration Parameter Observed Effect Reference
Brassica juncea Salt (180 mM) & Temperature (4°C/44°C) 10⁻⁹ M H₂O₂ Content Significantly inhibited the stress-induced increase in H₂O₂. [5][13]
Brassica juncea Salt (180 mM) & Temperature (4°C/44°C) 10⁻⁹ M MDA Content Significantly reduced lipid peroxidation compared to stressed control. [13]
Brassica juncea Salt (180 mM) & Temperature (4°C/44°C) 10⁻⁹ M SOD, CAT, APX, GR, DHAR, MDHAR Activities Activities of all enzymes increased in response to HBL treatment under stress. [5][12][13]
Brassica rapa (Turnip) Lead (Pb) Stress (300 mg kg⁻¹) 5 µM Total Chlorophyll Increased by 38.5% compared to Pb-stressed plants. [20]
Raphanus sativus (Radish) Cadmium (Cd) Stress (1.0 mM) 10⁻⁷ M - 10⁻¹¹ M GST Activity Significantly increased GST activity compared to Cd-stressed plants. [3]
Raphanus sativus (Radish) Cadmium (Cd) Stress (0.5 mM) N/A PPO Activity Maximum increase in PPO specific activity when supplemented with HBL. [3]

| Vigna radiata (Mung Bean) | N/A (Natural Conditions) | 10⁻⁸ M | Proline Content | Significantly increased proline accumulation. |[18] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application and assessment of HBL's effects.

HBL Application Protocols

A. Foliar Application [9]

  • Stock Solution Preparation : Accurately weigh the required amount of HBL. Dissolve it in a small volume of ethanol to ensure complete dissolution before making up the final volume with distilled water to create a concentrated stock solution. Store as recommended by the manufacturer.

  • Working Solution Preparation : Calculate the volume of stock solution needed to achieve the desired final concentration (e.g., 0.05 - 1.0 µM). In a spray tank, add the calculated stock solution to the required volume of water. Add a non-ionic surfactant (e.g., 0.05% v/v Tween-20) to improve adherence and coverage on the leaf surface.

  • Application : Calibrate the sprayer to ensure uniform application. Spray the solution onto the plant foliage until runoff, ensuring complete coverage of both adaxial and abaxial leaf surfaces. Applications are best performed in the early morning or late afternoon to minimize evaporation.[9]

B. Seed Treatment (Seed Priming) [13][21]

  • Solution Preparation : Prepare the desired concentration of HBL solution (e.g., 10⁻⁹ M to 10 µM) in distilled water.

  • Seed Soaking : Place seeds in a container and add a sufficient volume of the HBL solution to fully submerge them. Soak the seeds for a predetermined period (e.g., 8-12 hours) at room temperature in the dark.

  • Drying : After soaking, decant the solution and briefly rinse the seeds with distilled water. Air-dry the seeds back to their original moisture content on filter paper at room temperature before sowing.

  • Sowing : Sow the treated and control (water-soaked) seeds in the desired growth medium (pots, trays, or field).

G cluster_prep Preparation cluster_foliar Foliar Spray cluster_seed Seed Treatment cluster_analysis Growth & Analysis p1 Prepare HBL Stock Solution p2 Prepare Final Working Solution with Surfactant p1->p2 f1 Calibrate Sprayer p2->f1 s1 Soak Seeds in HBL Solution p2->s1 f2 Apply to Foliage (until runoff) f1->f2 a1 Sow Seeds / Grow Plants f2->a1 s2 Air-dry Seeds s1->s2 s2->a1 a2 Impose Stress (if applicable) a1->a2 a3 Data Collection (Physiological, Biochemical, Yield Parameters) a2->a3

Caption: General experimental workflow for HBL application.

Measurement of Antioxidant Enzyme Activity

Enzyme activities are typically measured spectrophotometrically from crude protein extracts.[22]

  • Enzyme Extraction : Homogenize fresh leaf tissue (e.g., 0.5 g) in an ice-cold extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% PVPP) using a chilled mortar and pestle. Centrifuge the homogenate at ~12,000 x g for 20 minutes at 4°C. The resulting supernatant is the crude enzyme extract.

  • Catalase (CAT) Activity : CAT activity is assayed by monitoring the decomposition of H₂O₂.[23]

    • Principle : Measures the decrease in absorbance at 240 nm as H₂O₂ is consumed.

    • Reaction Mixture : Potassium phosphate buffer (50 mM, pH 7.0), H₂O₂ (15 mM), and enzyme extract.

    • Calculation : Activity is expressed as units per milligram of protein (1 unit = 1 µmol H₂O₂ decomposed per minute).

  • Superoxide Dismutase (SOD) Activity : SOD activity is often measured by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).[23]

    • Principle : SOD competes with NBT for superoxide radicals. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

    • Reaction Mixture : Potassium phosphate buffer (50 mM, pH 7.8), methionine (13 mM), NBT (75 µM), EDTA (10 µM), riboflavin (2 µM), and enzyme extract. The reaction is started by placing the tubes under a light source.

    • Measurement : Absorbance is read at 560 nm.

  • Ascorbate Peroxidase (APX) Activity : APX activity is determined by monitoring the rate of ascorbate oxidation.[22]

    • Principle : Measures the decrease in absorbance at 290 nm as ascorbate is oxidized.

    • Reaction Mixture : Potassium phosphate buffer (50 mM, pH 7.0), ascorbate (0.5 mM), H₂O₂ (0.1 mM), and enzyme extract.

    • Calculation : Activity is calculated using the extinction coefficient of ascorbate.

  • Glutathione Reductase (GR) Activity : GR activity is assayed by measuring the rate of NADPH oxidation.[22]

    • Principle : Follows the decrease in absorbance at 340 nm due to the oxidation of NADPH.

    • Reaction Mixture : Potassium phosphate buffer (100 mM, pH 7.8), oxidized glutathione (GSSG, 1 mM), NADPH (0.1 mM), and enzyme extract.

Gene Expression Analysis by qRT-PCR
  • RNA Extraction : Isolate total RNA from plant tissue using a suitable kit or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR) : Perform qPCR using a real-time PCR system with a SYBR Green-based master mix.

    • Reaction Setup : Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.

    • Thermal Cycling Protocol : A typical protocol includes an initial denaturation at 95°C for 5 min, followed by 40 cycles of denaturation at 95°C for 15 s and annealing/extension at 60°C for 1 min.[1]

    • Data Analysis : Use a reference gene (e.g., Actin or Tubulin) for normalization. Calculate the relative expression using the 2^(-ΔΔCt) method.

Conclusion

28-Homobrassinolide is a powerful modulator of plant stress responses, acting through a well-defined signaling pathway to enhance plant resilience against a multitude of environmental challenges.[1] Its application leads to quantifiable improvements in growth, yield, and key biochemical markers of stress tolerance, primarily by bolstering the plant's antioxidant defense system and regulating the expression of stress-responsive genes.[5][16] The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers and scientists to further investigate and optimize the use of HBL. Its potential to stabilize crop yields under increasingly adverse climatic conditions makes it a promising tool for sustainable agriculture and the development of novel plant stress-alleviating agents.

References

Introduction: The Discovery of a New Class of Plant Hormones

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Early Studies of Brassinosteroid Activity

The journey into understanding brassinosteroids (BRs) began in the 1970s with studies on plant growth-promoting substances found in pollen. In 1970, Mitchell and colleagues at the U.S. Department of Agriculture reported that crude lipid extracts from the pollen of rapeseed (Brassica napus) contained substances that elicited unique growth responses, including significant cell elongation and division.[1][2][3][4] They named these active components "brassins".[1][5] This initial work, particularly using the bean second internode bioassay, showed that brassins induced physiological effects distinct from known plant hormones like auxins and gibberellins.[1][3][6]

The true chemical nature of the active compound remained elusive for nearly a decade, requiring a large-scale effort to isolate enough material for characterization.[1][2] This culminated in 1979 when the structure of the most biologically active component was elucidated through X-ray crystallography.[5] The molecule, named brassinolide, was identified as a polyhydroxylated steroidal lactone, the first of its kind found in plants.[5][7][8] The discovery of brassinolide and subsequent identification of related compounds established brassinosteroids as a new class of essential phytohormones, structurally similar to steroid hormones found in animals.[1][9][10]

Early Bioassays for Brassinosteroid Activity

The discovery and purification of brassinosteroids were heavily reliant on sensitive and specific bioassays. These tests were crucial for screening fractions of plant extracts for biological activity and for characterizing the physiological effects of these new compounds. Two bioassays became the standard in early BR research: the bean second internode bioassay and the rice lamina inclination test.[11][12]

2.1 The Bean Second Internode Bioassay

This was one of the primary assays used in the initial discovery of "brassins".[1][4] The assay capitalizes on the dramatic effect of BRs on cell elongation and division in the growing internodes of young bean plants (Phaseolus vulgaris).[3][11] When applied to the second internode, BRs cause marked elongation, swelling, curvature, and often splitting of the stem tissue, responses that are highly characteristic of brassinosteroid activity.[11][13] This assay was instrumental in demonstrating that the activity of brassins was distinct from that of gibberellins.[6]

2.2 The Rice Lamina Inclination Test

Developed as a highly sensitive and specific micro-quantitative bioassay, the rice lamina inclination test became widely used for detecting and quantifying BRs.[14][15] The assay measures the bending angle of the lamina (leaf blade) away from the sheath in rice seedlings (Oryza sativa).[11][16] This response is highly specific to brassinosteroids; for instance, while indole-3-acetic acid (IAA) can induce a similar effect, it requires concentrations approximately five orders of magnitude greater than that of brassinolide.[14][15][17] The test proved invaluable for isolating other natural brassinosteroids, such as castasterone, from various plant sources.[15]

Quantitative Analysis of Early Bioassays

Quantitative data from early bioassays were fundamental in establishing the high biological activity of brassinosteroids compared to other phytohormones.

Table 1: Activity of Phytohormones in the Rice Lamina Inclination Test

CompoundEffective Concentration Range (µg/mL)Lowest Effective Concentration (µg/mL)Notes
Brassinolide5 x 10⁻⁵ to 5 x 10⁻³5 x 10⁻⁵Highly active, causing significant inclination at very low concentrations.[14][15]
Castasterone5 x 10⁻⁵ to 5 x 10⁻³5 x 10⁻⁵A direct biosynthetic precursor to brassinolide, showing similar high activity.[14][15]
Indole-3-acetic Acid (IAA)Not specified~50Shows similar activity but is about 100,000 times less potent than brassinolide.[14][15][17]
Abscisic Acid (ABA)Not applicableNot applicableInhibited lamina inclination.[14][17]
Kinetin (Cytokinin)Not applicableNot applicableInhibited lamina inclination.[14][17]

Table 2: Activity of Brassinolide Isomers in the Bean Second Internode Bioassay

CompoundConcentration for ResponseObserved EffectRelative Activity
Natural Brassinolide0.1 µgInternode elongation and splittingVery High
Synthetic Brassinolide0.1 µgInternode elongation and splittingVery High (equal to natural)[13]
(22β, 23β)-isomer of Brassinolide> 1.0 µgElongation without splittingLow[13]
(22α, 23α, 24β)-isomer~1.0 µgElongation and splittingHigh (approx. 10x less active than brassinolide)[13]

Experimental Protocols

Detailed methodologies were key to the reproducibility and validation of early brassinosteroid research.

4.1 Protocol: Rice Lamina Inclination Test

This protocol is based on the methods developed for the micro-quantitative bioassay.[14][15]

  • Seed Sterilization and Germination: Rice seeds (e.g., cultivars 'Arborio J-1' or 'Nihonbare') are surface-sterilized with a sodium hypochlorite solution and rinsed thoroughly with sterile water. Seeds are then germinated on moist filter paper in darkness at 28-30°C for 2-3 days.

  • Seedling Growth: Uniformly germinated seedlings are transferred to a container with fresh water or a minimal nutrient solution and grown under continuous light at 28-30°C for 5-7 days, until the second leaf has emerged.

  • Sample Preparation: The second leaf is excised by making a cut at the base of the coleoptile. The segment should consist of the lamina, lamina joint, and a portion of the sheath.

  • Assay Incubation: Segments are floated on a solution of the test compound dissolved in a buffer (e.g., phosphate buffer) containing a surfactant. Control segments are floated on the buffer solution alone. The assay is conducted in darkness at 28-30°C for 48-72 hours.

  • Measurement: After incubation, the segments are removed, and the angle between the lamina and the sheath is measured using a protractor. An increase in this angle relative to the control indicates positive brassinosteroid activity.

4.2 Protocol: Bean Second Internode Bioassay

This protocol is a generalized representation of the assay used by Mitchell and colleagues.[2][4][13]

  • Plant Growth: Bean seeds (Phaseolus vulgaris) are planted in soil and grown under controlled greenhouse conditions (e.g., 25°C, 16h light/8h dark cycle) until the second internode is actively elongating (typically 7-10 days after planting).

  • Test Compound Application: The test compound is dissolved in a carrier solvent (e.g., ethanol) and mixed with lanolin paste to facilitate application. A small, measured amount of this paste is applied as a band around the middle of the second internode of the bean seedling. Control plants are treated with lanolin paste containing only the solvent.

  • Incubation Period: The treated plants are returned to the controlled growth conditions for a period of 4-7 days.

  • Data Collection: The length of the second internode is measured. Additionally, qualitative observations such as curvature, swelling, and splitting of the internode are recorded. A significant increase in length and the presence of the qualitative markers compared to the control indicate brassinosteroid activity.

Mandatory Visualizations

Experimental Workflows

Rice_Lamina_Inclination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis sterilize Seed Sterilization germinate Germination (Dark, 3 days) sterilize->germinate grow Seedling Growth (Light, 7 days) germinate->grow excise Excise Second Leaf Segments grow->excise incubate Incubate Segments in Test Solution (Dark, 48h) excise->incubate measure Measure Lamina Angle incubate->measure compare Compare to Control measure->compare

Caption: Workflow for the Rice Lamina Inclination Bioassay.

Bean_Internode_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis grow Grow Bean Seedlings (7-10 days) select Select Plants with Elongating 2nd Internode grow->select apply Apply Paste to Internode select->apply prepare_paste Prepare Test Compound in Lanolin prepare_paste->apply incubate Incubate (4-7 days) apply->incubate measure Measure Internode Length incubate->measure observe Observe Swelling & Splitting incubate->observe

Caption: Workflow for the Bean Second Internode Bioassay.

Unraveling the Signal: Discovery of the Brassinosteroid Receptor

A pivotal moment in BR research came from the use of the model organism Arabidopsis thaliana. By the 1990s, researchers began using genetic screens to identify mutants that were insensitive to the effects of exogenously applied brassinosteroids.[1] These screens identified mutants that, unlike BR-deficient mutants, could not be rescued to a wild-type phenotype by treatment with BRs.[1][18]

This led to the identification of the brassinosteroid insensitive 1 (bri1) mutant.[1][18] The bri1 mutants displayed a characteristic dwarf phenotype with dark green, rounded leaves, but their root elongation was not inhibited by BRs, a hallmark of insensitivity.[1][18] In 1997, the BRI1 gene was cloned and found to encode a leucine-rich repeat receptor-like kinase (LRR-RLK) located at the cell surface.[1][19][20] This was a landmark discovery, as it provided the first strong evidence that plants perceive steroid hormones at the plasma membrane, a mechanism distinct from the intracellular nuclear receptors used for steroid perception in animals.[21] Further studies identified BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1) as a co-receptor that interacts with BRI1 to initiate the signaling cascade upon BR binding.[10][22]

Early Model of Brassinosteroid Signaling

The discovery of the BRI1 receptor kinase formed the cornerstone of the early model for BR signal transduction. This model established the primary steps of hormone perception at the cell surface.

  • Perception: The brassinosteroid molecule (the ligand) binds to the extracellular LRR domain of the BRI1 receptor kinase embedded in the plasma membrane.[10][23]

  • Co-receptor Association: Ligand binding promotes the association of BRI1 with its co-receptor, BAK1, forming an activated receptor complex.[10][22][24]

  • Signal Initiation: This association triggers a series of transphosphorylation events between the intracellular kinase domains of BRI1 and BAK1.[10][22] This phosphorylation activates the receptor complex, initiating a downstream signaling cascade inside the cell that ultimately leads to changes in gene expression and the characteristic physiological responses to BRs.

Early_BR_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm BRI1 BRI1 (Receptor Kinase) BAK1 BAK1 (Co-Receptor) BRI1->BAK1 Association Signal Initiation of Phosphorylation Cascade BAK1->Signal Trans- phosphorylation BR Brassinosteroid (Ligand) BR->BRI1 Binding

Caption: Early model of BR perception at the cell surface.

References

Homobrassinolide Effects on Root Development and Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Homobrassinolide (HBR), a potent brassinosteroid (BR), is a critical regulator of plant growth and development. Its influence on the root system is complex, mediating changes in primary root elongation, lateral root formation, and overall root architecture through a sophisticated signaling network and crosstalk with other phytohormones. This technical guide provides an in-depth analysis of HBR's mode of action in roots, summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways.

The Core Brassinosteroid Signaling Pathway in Roots

Brassinosteroids, including this compound, initiate a signal transduction cascade that culminates in the regulation of gene expression controlling root growth and development. The signal is perceived at the cell surface and relayed to the nucleus through a series of phosphorylation and dephosphorylation events.

The process begins when HBR binds to the extracellular domain of the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptors, such as SOMATIC EMBRYOGENESIS RECEPTOR KINASE (SERK) family members.[1] This binding event triggers a cascade of downstream signal transduction, leading to the inactivation of the GSK3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), which is a negative regulator of the pathway.[2][3] In the absence of BRs, BIN2 actively phosphorylates the key transcription factors BRASSINAZOLE RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), leading to their degradation or cytoplasmic retention.[4] Upon HBR binding and subsequent BIN2 inactivation, BZR1 and BES1 are dephosphorylated by PROTEIN PHOSPHATASE 2A (PP2A).[2] The dephosphorylated, active forms of BZR1 and BES1 accumulate in the nucleus, where they bind to DNA to regulate the expression of thousands of BR-responsive genes that control cellular processes like division, elongation, and differentiation in the root.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 Receptor Kinase BIN2_active BIN2 (Active) BRI1->BIN2_active Inactivates BZR1_P BZR1-P (Inactive) BIN2_active->BZR1_P Phosphorylates BIN2_inactive BIN2 (Inactive) PP2A PP2A BZR1_P->PP2A BZR1 BZR1 (Active) cluster_cytoplasm cluster_cytoplasm PP2A->BZR1 Dephosphorylates DNA Target Genes BZR1->DNA Regulates Expression cluster_nucleus cluster_nucleus HBR This compound HBR->BRI1 Binding

Caption: Core this compound (HBR) signaling pathway in a plant root cell.

Effects on Root System Architecture

HBR's influence on root architecture is multifaceted, with distinct, often dose-dependent, effects on primary root growth, lateral root development, and root hair formation.

Primary Root Growth: A Dose-Dependent Response

One of the most well-documented effects of HBR and other brassinosteroids is their biphasic impact on primary root elongation. At very low concentrations, HBR promotes root growth, while at higher concentrations, it becomes inhibitory.[2][5] This is because optimal root growth requires a delicate balance of BR signaling; low levels are needed to maintain stem cell and meristem size, whereas high levels in the elongation zone are required to promote cell elongation.[5][6] High concentrations of BRs tend to accelerate cell differentiation, which reduces the overall size of the root meristem and thus inhibits growth.[6]

BR-deficient mutants, such as dwf1-6 and cbb3 in Arabidopsis, exhibit roots that are 40% to 60% shorter than wild-type plants, a phenotype that can be rescued by the application of low concentrations of BRs.[7]

Table 1: Dose-Dependent Effects of Brassinosteroids on Primary Root Length in Arabidopsis thaliana

Compound Concentration Effect on Wild-Type Root Length Effect on BR-Deficient Mutant (cbb3) Root Length Reference
24-Epibrassinolide (EBL) 0.05 - 0.1 nM Tendency to promote growth - [7]
24-Epibrassinolide (EBL) ≥ 1 nM Inhibitory - [7]
24-Epicastasterone (ECS) 10 µM Stimulatory - [7]
24-Epicastasterone (ECS) 10 nM - Stimulates growth to wild-type levels [7]
28-Homobrassinolide (HBR) 0.001 nM Slight increase - [8][9]
28-Homobrassinolide (HBR) 0.01 - 100 nM Strong inhibition - [8][9]

| Brassinolide (BL) | 50 pM | - | Rescues short-root phenotype of dwf4 |[5] |

Table 2: Effects of 28-Homobrassinolide (HBR) on Root Growth in Vigna radiata

HBR Concentration Growth Stage % Increase in Root Length (vs. Control) Reference

| 10⁻⁸ M | 21 days | 51.6% |[10] |

Lateral and Adventitious Root Development

HBR plays a significant role in the formation of lateral and adventitious roots, largely through its synergistic interaction with auxin.[11][12] Brassinosteroids are required for lateral root development, and their application can promote the initiation of lateral root primordia.[12] This effect is mediated through the regulation of auxin transport.[11] Specifically, BRs promote acropetal auxin transport (from the base to the tip) within the root, leading to localized auxin accumulation that is necessary for initiating lateral roots.[11][12] This interaction is so critical that the promotion of lateral roots by BRs can be suppressed by auxin transport inhibitors like N-(1-naphthyl) phthalamic acid (NPA).[12]

G cluster_hormones cluster_process cluster_outcome HBR This compound (HBR) AuxinTransport Acropetal Auxin Transport (Base to Tip) HBR->AuxinTransport Promotes AuxinAccumulation Auxin Accumulation in Root Pericycle/Tip AuxinTransport->AuxinAccumulation Leads to LR_Initiation Lateral Root Primordia Initiation AuxinAccumulation->LR_Initiation Triggers LR_Development Lateral Root Development LR_Initiation->LR_Development

Caption: Logical flow of HBR and auxin interaction in lateral root development.
Root Hair Development

In contrast to its often positive role in primary and lateral root growth, HBR signaling generally acts as a negative regulator of root hair development.[13] Phytohormones play crucial roles in determining the fate of epidermal cells, specifying them as either hair-forming (trichoblasts) or non-hair-forming (atrichoblasts). Brassinosteroids have been found to positively regulate the expression of WEREWOLF (WER) and GLABRA2 (GL2), which are key negative regulators of root hair development.[14] By interfering with the transcription factor complexes that determine cell fate, BRs can lead to aberrant cell-specific gene activity, ultimately suppressing root hair initiation and elongation.[13][14]

Experimental Protocols

Standardized methods are crucial for studying the effects of this compound on root architecture. The following protocols are synthesized from common methodologies used in the field, primarily with the model organism Arabidopsis thaliana.

Plant Material and Growth Conditions
  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (e.g., ecotype Col-0) seeds by washing with 70% (v/v) ethanol for 1-2 minutes, followed by a 10-15 minute wash in 20% (v/v) commercial bleach containing 0.05% (v/v) Tween-20. Rinse the seeds 4-5 times with sterile distilled water.

  • Plating Medium: Prepare half-strength Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and solidified with 0.8-1.0% (w/v) agar.[7] Adjust the pH to 5.7 before autoclaving.

  • Hormone Application: Prepare a stock solution of 28-homobrassinolide in a solvent like methanol (MeOH) or dimethyl sulfoxide (DMSO).[7] After the MS agar has cooled to approximately 50-60°C, add the HBR stock solution to achieve the desired final concentrations (e.g., 0.001 nM to 100 nM).[8][9] Ensure an equivalent amount of the solvent is added to control plates.

  • Plating and Stratification: Dispense the medium into square Petri plates. After solidification, place the sterilized seeds in a line on the agar surface. Seal the plates and stratify the seeds by storing them in the dark at 4°C for 2-3 days to ensure uniform germination.

  • Incubation: Place the plates vertically in a growth chamber under a controlled photoperiod (e.g., 16-hour day/8-hour night) at a constant temperature (e.g., 22°C).[7]

Root Phenotyping and Data Analysis
  • Image Acquisition: After a set growth period (e.g., 8-10 days), remove the plates from the growth chamber. Place the plates on a high-resolution flatbed scanner to capture digital images of the root systems.

  • Root Measurement: Use image analysis software to quantify root architectural traits.

    • ImageJ/Fiji: A common open-source tool. The "Simple Neurite Tracer" plugin or manual line tool can be used to trace the primary root and lateral roots to measure their length.[8]

    • WinRHIZO: A specialized commercial system for detailed root analysis, providing measurements of total root length, average diameter, root volume, and more.[15]

  • Data Analysis: For each treatment condition, measure a sufficient number of individual plants (e.g., n=20-25) to ensure statistical power.[7] Calculate the mean and standard error for each measured parameter (primary root length, number of lateral roots, lateral root density). Perform statistical tests (e.g., ANOVA, t-test) to determine significant differences between treatments.

G A 1. Seed Sterilization (Ethanol & Bleach) B 2. Plating on MS Media with specified [HBR] A->B C 3. Stratification (4°C, 2-3 days) B->C D 4. Vertical Incubation (e.g., 16h light/8h dark, 22°C) C->D E 5. Image Acquisition (High-Resolution Scanning) D->E F 6. Root Tracing & Measurement (e.g., ImageJ Software) E->F G 7. Statistical Analysis (e.g., ANOVA) F->G

References

Unraveling the Multifaceted Influence of Homobrassinolide: A Technical Guide to its Pleiotropic Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Homobrassinolide (HBL), a prominent member of the brassinosteroid family of plant steroid hormones, has garnered significant attention for its profound and diverse (pleiotropic) effects on plant growth, development, and resilience. As sessile organisms, plants are perpetually subjected to a myriad of environmental cues and stresses. HBL has emerged as a key endogenous regulator that orchestrates a wide array of physiological and molecular responses, enabling plants to adapt and thrive. Its influence extends from fundamental processes like cell elongation and division to complex responses such as stress tolerance and interactions with other hormonal signaling pathways. This technical guide provides a comprehensive overview of the pleiotropic effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks to facilitate further research and application in crop improvement and the development of novel plant health solutions.

Quantitative Effects of this compound

The application of this compound has been demonstrated to significantly impact various aspects of plant physiology and biochemistry. The following tables summarize the quantitative effects of HBL across different plant species and experimental conditions.

Table 1: Effects of this compound on Plant Growth and Yield Parameters

Plant SpeciesHBL ConcentrationParameterObserved EffectReference
Solanum lycopersicum (Tomato)0.12 g a.i. ha⁻¹Plant HeightIncreased to 135.30 cm (compared to control)[1][2]
Number of Fruits per PlantIncreased to 77.36 (compared to control)[1][2]
Fruit YieldIncreased to 91.07 t ha⁻¹ (control: 62.58 t ha⁻¹)[1][2]
Triticum aestivum (Wheat)0.05 ppmGrain YieldSignificantly increased under both irrigated and moisture-stress conditions[3][4]
Vigna radiata (Mung Bean)10⁻⁸ MShoot Length57.9% increase[5]
Root Length59.8% increase[5]
Brassica juncea10⁻⁹ M (seed priming)Shoot and Root LengthImproved under combined temperature and salt stress[6]
Satureja khuzestanica10⁻⁶ MHerbage YieldSubstantially increased[7][8]
Vigna mungo (Black Gram)1.00 ppmSeed YieldIncreased to 17.77 q ha⁻¹ (control: 11.26 q ha⁻¹)[9]
Zea mays (Maize)30 mg a.i. ha⁻¹Grain Yield19.5% increase[10]

Table 2: Effects of this compound on Photosynthetic and Biochemical Parameters

Plant SpeciesHBL ConcentrationParameterObserved EffectReference
Satureja khuzestanica10⁻⁶ MPhotosynthesis RateIncreased[7][8]
Chlorophyll ContentIncreased[7][8]
Essential Oil ContentIncreased[7][8]
Lycopersicon esculentum (Tomato)10⁻⁸ MNet Photosynthetic Rate (PN)~23.8% increase[11]
SPAD Chlorophyll Level~30.5% increase[11]
Triticum aestivum (Wheat)0.05 ppmRelative Water ContentIncreased under moisture stress[3][4]
Nitrate Reductase ActivityIncreased under moisture stress[3][4]
Brassica juncea10⁻⁹ M (seed priming)H₂O₂ ContentInhibited increase under combined stress[6]
Superoxide Dismutase (SOD) ActivityIncreased[6]
Catalase (CAT) ActivityIncreased[6]
Vigna mungo (Black Gram)1.00 ppmSeed Protein ContentSignificantly increased[9]
Total Chlorophyll ContentSignificantly increased[9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Quantification of Endogenous this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction, purification, and quantification of HBL from plant tissues.

a. Materials and Reagents:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., [²H₃]-Homobrassinolide)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Derivatization reagent (e.g., Methaneboronic acid or Phenylboronic acid)

  • GC-MS system

b. Procedure:

  • Extraction:

    • Grind 1-5 g of fresh plant tissue to a fine powder in liquid nitrogen.

    • Add the powdered tissue to a tube containing 10-20 mL of 80% methanol.

    • Add a known amount of the internal standard.

    • Shake the mixture overnight at 4°C.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Re-extract the pellet with 80% methanol and combine the supernatants.

  • Purification:

    • Evaporate the methanol from the extract under reduced pressure.

    • Resuspend the aqueous residue in a suitable buffer.

    • Pass the solution through a conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the brassinosteroids with methanol or acetonitrile.

  • Derivatization:

    • Dry the eluted fraction under a stream of nitrogen gas.

    • Add the derivatization reagent (e.g., 100 µL of methaneboronic acid in pyridine).

    • Heat the mixture at 70°C for 30 minutes to form the boronate derivative.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set the appropriate temperature program for the GC oven.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the specific ions corresponding to the HBL derivative and the internal standard.

Measurement of Antioxidant Enzyme Activities

This protocol describes the spectrophotometric assays for key antioxidant enzymes.

a. Enzyme Extraction:

  • Homogenize 0.5 g of plant tissue in 5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP).

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Use the supernatant as the crude enzyme extract.

b. Superoxide Dismutase (SOD; EC 1.15.1.1) Activity Assay:

  • The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

  • The reaction mixture (3 mL) contains 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and 50-100 µL of enzyme extract.

  • Expose the reaction mixture to a 15 W fluorescent lamp for 15 minutes.

  • Measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

c. Catalase (CAT; EC 1.11.1.6) Activity Assay:

  • The assay measures the decomposition of hydrogen peroxide (H₂O₂).

  • The reaction mixture (3 mL) contains 50 mM phosphate buffer (pH 7.0), 10 mM H₂O₂, and 100 µL of enzyme extract.

  • Monitor the decrease in absorbance at 240 nm for 1 minute due to H₂O₂ consumption.

  • Calculate the enzyme activity using the extinction coefficient of H₂O₂ (40 mM⁻¹ cm⁻¹).

Gene Expression Analysis by Reverse Transcription-quantitative PCR (RT-qPCR)

This protocol provides a framework for analyzing the expression of HBL-responsive genes.

a. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., TRIzol method).

  • Treat the RNA with DNase I to remove any genomic DNA contamination.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

b. qPCR Reaction:

  • Prepare the qPCR reaction mixture (typically 10-20 µL) containing:

    • SYBR Green Master Mix

    • Forward and reverse primers (10 µM each)

    • cDNA template (diluted)

    • Nuclease-free water

  • Perform the qPCR in a real-time PCR system with a typical program:

    • Initial denaturation: 95°C for 2-10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melting curve analysis to verify the specificity of the product.

  • Use a reference gene (e.g., Actin or Ubiquitin) for normalization.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Signaling Pathways and Logical Relationships

This compound exerts its pleiotropic effects through a complex and well-defined signaling pathway that involves perception at the cell surface and a phosphorylation cascade that ultimately modulates the activity of key transcription factors in the nucleus. Furthermore, this pathway exhibits significant crosstalk with other hormone signaling pathways, contributing to the diverse physiological responses.

Homobrassinolide_Signaling_Pathway cluster_nucleus Nucleus HBL This compound (HBL) BRI1 BRI1 (Receptor) HBL->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BKI1 BKI1 (Inhibitor) BRI1->BKI1 Phosphorylates & Releases BSK1 BSK1 BRI1->BSK1 Phosphorylates BAK1->BRI1 Trans-phosphorylates BKI1->BRI1 Inhibits BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1_BES1_P Phosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Dephosphorylates Nucleus Nucleus BZR1_BES1->Nucleus Gene_Expression Gene Expression (Growth, Stress Tolerance) BZR1_BES1->Gene_Expression Regulates PP2A PP2A PP2A->BZR1_BES1_P Dephosphorylates

Caption: Core this compound Signaling Pathway.

HBL_Hormone_Crosstalk HBL_Signal This compound Signaling BZR1_BES1 BZR1/BES1 HBL_Signal->BZR1_BES1 ABA_Signal Abscisic Acid Signaling HBL_Signal->ABA_Signal Modulates ARF ARFs BZR1_BES1->ARF Interacts with DELLA DELLA Proteins BZR1_BES1->DELLA Inhibited by ABI5 ABI5 BZR1_BES1->ABI5 Interacts with Cell_Elongation Cell Elongation BZR1_BES1->Cell_Elongation Stress_Response Stress Response BZR1_BES1->Stress_Response Growth_Regulation Growth Regulation BZR1_BES1->Growth_Regulation Auxin_Signal Auxin Signaling Auxin_Signal->ARF ARF->Cell_Elongation GA_Signal Gibberellin Signaling GA_Signal->DELLA Degrades DELLA->Growth_Regulation ABA_Signal->ABI5 ABI5->Stress_Response

Caption: Crosstalk of this compound with other Hormone Pathways.

Experimental_Workflow cluster_analysis Downstream Analysis Plant_Material Plant Material (e.g., Seedlings) HBL_Treatment This compound Treatment (Foliar spray or in media) Plant_Material->HBL_Treatment Sampling Sample Collection (Time course) HBL_Treatment->Sampling Physiological Physiological Analysis (Growth, Photosynthesis) Sampling->Physiological Biochemical Biochemical Assays (Enzyme activity, Metabolites) Sampling->Biochemical Molecular Molecular Analysis (Gene Expression - RT-qPCR) Sampling->Molecular Data_Analysis Data Analysis and Interpretation Physiological->Data_Analysis Biochemical->Data_Analysis Molecular->Data_Analysis Conclusion Conclusion on Pleiotropic Effects Data_Analysis->Conclusion

Caption: General Experimental Workflow for Studying HBL Effects.

References

Methodological & Application

Application Notes: Homobrassinolide Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Homobrassinolide (HBL) is a synthetic brassinosteroid, a class of plant steroid hormones that are pivotal in regulating a wide array of physiological processes.[1] These processes include cell elongation and division, vascular differentiation, and responses to environmental stress.[2][3] Due to its high bioactivity and stability, HBL is extensively used in research to enhance plant growth, development, and resilience.[2] Accurate and reproducible experimental outcomes are critically dependent on the proper preparation and storage of HBL stock solutions.[1][3] These notes provide detailed protocols and guidelines for the effective preparation, storage, and use of homobrassinolide solutions.

Key Physicochemical Properties and Stability

This compound is a white powder with limited solubility in water but is soluble in several organic solvents.[3][4][5] It is stable in solid form and in solutions under neutral and weakly alkaline conditions.[4][5][6] However, it is important to note that HBL is susceptible to hydrolysis under acidic conditions, which should be avoided during preparation and in experimental media if possible.[4][5][6] If acidic buffers are necessary, solutions should be prepared immediately before use to minimize degradation.[6]

Data Presentation

Quantitative data regarding the solubility and recommended storage of this compound are summarized below for easy reference.

Table 1: Solubility of 28-Homobrassinolide in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)20 mg/mL (40.43 mM); requires sonication[3]
Ethanol5.2 g/L; slightly soluble[3]
Dimethylformamide (DMF)1 mg/mL[1][3]
Methanol2.7 g/L[3][4]
Acetonitrile1.3 g/L[3][4]
Water5 mg/L[3][4]

Table 2: Recommended Storage Conditions for 28-Homobrassinolide

FormStorage TemperatureDurationReference
Solid Powder Room Temperature-[1]
4°CUp to 2 years[6]
-20°C≥ 4 years[1][6][7]
Stock Solution (in DMSO) -20°CUp to 1 month[1][2][6]
-80°CUp to 6 months[1][6]
Aqueous Solutions Room TemperatureUse within one day[1]

To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[6]

Experimental Protocols

Below are detailed protocols for preparing a 1 mM this compound stock solution using either Dimethyl Sulfoxide (DMSO) or Ethanol.

Protocol 1: Preparation of 1 mM Stock Solution in DMSO

This protocol is suitable for most applications, as DMSO is a common solvent for hydrophobic compounds in bioassays.[3]

Materials:

  • 28-Homobrassinolide powder (Molecular Weight: 494.7 g/mol )[1][3]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade[3]

  • Sterile microcentrifuge tubes or amber glass vials[1][3]

  • Analytical balance[3]

  • Calibrated pipettes and sterile, filtered pipette tips[3]

  • Vortex mixer[1]

  • Ultrasonic bath[3]

Procedure:

  • Weighing: Accurately weigh 4.95 mg of 28-Homobrassinolide powder using an analytical balance. Transfer the powder carefully into a sterile 10 mL tube or vial.[1][3]

  • Solvent Addition: Add 10 mL of anhydrous DMSO to the vial containing the HBL powder.[1][3]

  • Dissolution: Vortex the solution vigorously.[1] For complete dissolution, sonicate the solution in an ultrasonic bath for a short period.[3]

  • Verification: Visually inspect the solution to ensure that no solid particles remain and the solution is clear.[3]

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][6]

Protocol 2: Preparation of 1 mM Stock Solution in Ethanol

This protocol is an alternative for applications where DMSO may interfere with the experimental system.

Materials:

  • 28-Homobrassinolide powder (Molecular Weight: 494.7 g/mol )

  • 95-100% Ethanol, anhydrous[1][2]

  • Sterile 10 mL volumetric flask[2]

  • Sterile, double-processed water[2][8]

  • Analytical balance

  • Magnetic stirrer or vortex mixer[2]

  • Sterile 0.2 µm filter and syringe[2]

Procedure:

  • Weighing: Accurately weigh 4.95 mg of 28-Homobrassinolide and place it into a 10 mL volumetric flask.

  • Initial Dissolution: Add 2-3 mL of 95-100% ethanol to the flask.[2] Gently swirl or use a magnetic stirrer until the powder is completely dissolved.[2]

  • Dilution: Once fully dissolved, add sterile, double-processed water to bring the total volume to the 10 mL mark.[2] The solution may become slightly cloudy; continue stirring to ensure it remains in solution.[2]

  • Sterilization: Pass the entire solution through a 0.2 µm sterile filter into a sterile storage bottle. Note: this compound is heat-labile and should not be autoclaved.[2]

  • Storage: Store the stock solution in clearly labeled, airtight vials at -20°C for long-term storage or at 4°C for short-term use (up to one month).[2]

Protocol 3: Preparation of Working Solutions

Procedure:

  • Thawing: Thaw a single aliquot of the 1 mM stock solution at room temperature.[3]

  • Calculation: Determine the volume of stock solution needed for your desired final concentration. The formula is: Volume of Stock = (Desired Final Concentration x Final Volume) / Stock Concentration[2][8] Example: To prepare 10 mL of a 1 µM working solution from a 1 mM stock: Volume of Stock = (1 µM x 10 mL) / 1000 µM = 0.01 mL or 10 µL.[1]

  • Dilution: Add the calculated volume of the stock solution (10 µL) to the appropriate volume of the diluent (e.g., 9.99 mL of sterile water or culture medium).[1]

  • Mixing: Mix the working solution thoroughly by gentle vortexing or inversion before use.[1] Prepare fresh working solutions daily.[9]

Mandatory Visualization

Diagrams illustrating the experimental workflow and logical relationships for handling this compound are provided below.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh HBL Powder (e.g., 4.95 mg) transfer 2. Transfer to Sterile Vial weigh->transfer add_solvent 3. Add Solvent (e.g., 10 mL DMSO) transfer->add_solvent dissolve 4. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve verify 5. Visually Verify (Clear Solution) dissolve->verify sterilize 6. Sterile Filter (Ethanol-based prep only) verify->sterilize If using Ethanol/ Aqueous mix aliquot 7. Aliquot into Single-Use Tubes verify->aliquot sterilize->aliquot

Caption: Workflow for preparing this compound stock solution.

G cluster_storage This compound Storage Guidelines solid Solid HBL Powder storage_solid Store at -20°C for long-term (≥4 years) or 4°C for up to 2 years. solid->storage_solid stock Stock Solution (in DMSO/Ethanol) storage_stock Aliquot and store at: -80°C (up to 6 months) -20°C (up to 1 month) stock->storage_stock warning Avoid Acidic pH stock->warning working Aqueous Working Solution storage_working Prepare fresh daily. Use within 24 hours. working->storage_working working->warning

Caption: Best practices for storing this compound forms.

References

Application of Homobrassinolide for Crop Yield Enhancement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homobrassinolide (HBR), a synthetic brassinosteroid, is a potent plant growth regulator that modulates a wide array of physiological and biochemical processes.[1][2] Brassinosteroids are a class of polyhydroxylated steroidal hormones essential for plant growth and development.[1] The application of this compound has demonstrated significant potential in agriculture to enhance crop growth, increase yield, and improve the quality of various crops by promoting cell division and elongation, increasing photosynthesis, and imparting resistance to environmental stresses.[3][4] These notes provide a comprehensive guide for researchers and agricultural scientists on the effective application of this compound for crop improvement, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Data Summary

The efficacy of this compound is influenced by factors such as crop species, application concentration, and timing.[1] The following tables summarize the quantitative effects of HBR on the yield and quality parameters of several key crops as reported in scientific literature.

Table 1: Effect of this compound on Tomato (Solanum lycopersicum) Yield and Quality

Application MethodConcentration (active ingredient)Number of Fruits per PlantFruit Weight (g)Fruit Yield (t/ha)Total Soluble Solids (°Brix)
Foliar Spray0.10 g a.i./ha72.7076.0888.42-
Foliar Spray0.12 g a.i./ha77.3680.5291.074.43
Untreated Control---62.58-
Data sourced from a two-year study on tomato plants.[5][6][7]

Table 2: Effect of this compound on Various Agricultural Crops

CropApplication MethodConcentrationApplication TimingObserved Yield/Parameter Increase
Maize (Zea mays)Foliar Spray30 mg a.i./haSilking Stage19.5% increase in grain yield compared to control.[8]
Black Gram (Vigna mungo)Foliar Spray1.00 ppm20 and 40 days after sowingSeed yield increased from 11.26 q/ha (control) to 17.77 q/ha.[9]
Almond (Prunus dulcis)Foliar Spray1 ppm-21.1% increase in fruit set compared to control.[10]
Wheat (Triticum aestivum)Foliar Spray-Tillering & Spike InitiationPositive impact on grain yield.[11]
Rice (Oryza sativa)Foliar Spray-Panicle InitiationPositive impact on grain yield.[11]
Cotton (Gossypium)Foliar Spray-30, 50, & 70 days after sowingPositive impact on seed cotton yield.[11]

Brassinosteroid Signaling Pathway

This compound, like other brassinosteroids, is perceived at the cell surface by a receptor kinase complex, typically involving BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[1] This binding event triggers a phosphorylation cascade that leads to the inactivation of a negative regulator, BRASSINOSTEROID INSENSITIVE 2 (BIN2).[1] When BIN2 is inactivated, the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) accumulate in the nucleus in their dephosphorylated, active state.[1][12] These transcription factors then regulate the expression of thousands of target genes involved in promoting cell elongation, division, and other growth-related processes.[12]

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBR This compound (HBR) BRI1_BAK1 BRI1/BAK1 Receptor Complex HBR->BRI1_BAK1 Binding BIN2_active Active BIN2 (Kinase) BRI1_BAK1->BIN2_active Inactivation BZR1_p Phosphorylated BZR1/BES1 (Inactive) BIN2_active->BZR1_p Phosphorylation (Keeps Inactive) BIN2_inactive Inactive BIN2 BZR1_de_p Dephosphorylated BZR1/BES1 (Active) BZR1_p->BZR1_de_p Dephosphorylation (due to BIN2 inactivation) Gene_Expression Regulation of Gene Expression BZR1_de_p->Gene_Expression Activates Growth_Response Growth & Yield Enhancement Gene_Expression->Growth_Response

Caption: Brassinosteroid signaling pathway.[11]

Experimental Protocols

The two primary methods for applying this compound are foliar spray and seed treatment. The optimal method and concentration can vary depending on the crop.

This protocol is designed for the application of this compound as a foliar spray to promote growth and improve crop yield and quality.[13]

Materials:

  • 28-Homobrassinolide (analytical grade)

  • Solvent (e.g., ethanol or DMSO, if HBR is not water-soluble)

  • Surfactant (e.g., Tween 20)

  • Distilled water

  • Spraying equipment (e.g., hand sprayer, backpack sprayer)

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh the required amount of this compound.

    • If necessary, dissolve it in a small volume of a suitable solvent before diluting with distilled water to create a concentrated stock solution. Store the stock solution as recommended by the manufacturer.[13]

  • Preparation of Working Solution:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration for the working solution (e.g., 0.10 - 1.00 ppm).[9]

    • Add the calculated volume of the stock solution to a clean spray tank partially filled with distilled water.[13]

    • Add a non-ionic surfactant at the recommended concentration (e.g., 0.05-0.1% v/v) to improve the spreading and adherence of the solution on the leaf surface.[3][13]

    • Fill the spray tank with distilled water to the final desired volume and mix thoroughly.[13] For optimal results, ensure the final pH of the water is around neutral (below 8.0).[3]

  • Application:

    • Apply the spray solution at the specific growth stages identified as optimal for the target crop (e.g., flowering, fruit set, or tillering).[1][11]

    • Applications are often recommended during the early morning or late afternoon to avoid rapid evaporation under intense sunlight.[1]

    • Apply the solution to the plant foliage until runoff, ensuring uniform coverage of both the upper and lower leaf surfaces.[1][13]

  • Data Collection:

    • At maturity, harvest plants from both the treated and control groups.[13]

    • Measure and record yield parameters (e.g., fruit number, fruit weight, grain yield) and quality parameters (e.g., total soluble solids, nutrient content).[13]

Foliar_Application_Workflow A 1. Prepare Stock & Working Solutions B 2. Calibrate Sprayer & Load Solution A->B C 3. Apply Foliar Spray at Optimal Growth Stage B->C D 4. Monitor Plant Growth & Environmental Conditions C->D E 5. Harvest Crop at Maturity D->E F 6. Measure Yield & Quality Parameters E->F G 7. Statistical Analysis F->G

Caption: Experimental workflow for foliar application.[1]

This protocol is for treating seeds with this compound prior to sowing to enhance germination, seedling vigor, and subsequent crop performance.[13]

Materials:

  • 28-Homobrassinolide (analytical grade)

  • Distilled water

  • Containers for soaking

  • Filter paper or paper towels

Procedure:

  • Preparation of Soaking Solution:

    • Prepare an aqueous solution of this compound at the desired concentration (e.g., 10⁻⁸ M).[13] The optimal concentration may vary depending on the crop species.

  • Seed Soaking:

    • Place the seeds in a container and add a sufficient volume of the this compound solution to completely submerge them.[13]

    • Soak the seeds for a predetermined duration (e.g., 4, 8, or 12 hours).[14]

    • Include a control group of seeds soaked in distilled water for the same duration.[13]

  • Drying and Sowing:

    • After the soaking period, drain the solution and briefly air-dry the seeds on filter paper or paper towels to remove excess moisture.[13]

    • Sow the treated and control seeds in a suitable growing medium (e.g., pots or field).[13]

  • Data Collection:

    • Monitor and record germination rates and early seedling growth parameters (e.g., root length, shoot length, seedling weight).[13]

    • Continue to grow the plants to maturity and assess yield and quality parameters as described in the foliar application protocol.[13]

Seed_Treatment_Workflow A 1. Prepare HBR Soaking Solution B 2. Submerge Seeds for a Set Duration A->B C 3. Air-Dry Seeds Briefly B->C D 4. Sow Treated Seeds & Control Group C->D E 5. Monitor Germination & Seedling Vigor D->E F 6. Grow to Maturity & Assess Yield E->F G 7. Statistical Analysis F->G

Caption: Experimental workflow for seed treatment.[13]

Conclusion

This compound presents a promising and environmentally friendly tool for enhancing crop productivity.[4][13] Its ability to promote growth, increase yield, and improve quality has been demonstrated across a wide range of agricultural crops.[4][11] The successful application of this compound is highly dependent on the careful optimization of concentrations and application timings for specific crops and environmental conditions.[1] The provided data and protocols offer a solid foundation for researchers to design robust trials to further explore and harness the potential of this potent plant growth regulator.

References

Protocol for Homobrassinolide Treatment in Tissue Culture: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 28-Homobrassinolide (HBL), a synthetic brassinosteroid, in plant tissue culture. Brassinosteroids are a class of plant hormones that regulate a wide array of physiological processes, including cell elongation, division, and differentiation, making them valuable tools for enhancing micropropagation, callus induction, and somatic embryogenesis.[1][2]

Mechanism of Action

Homobrassinolide exerts its effects through a well-defined signal transduction pathway. The process begins with HBL binding to the cell-surface receptor kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1). This binding triggers a phosphorylation cascade, ultimately leading to the activation of the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1).[3][4][5][6] These transcription factors then translocate to the nucleus to regulate the expression of genes involved in plant growth and development.[3][4]

Diagram of the this compound Signaling Pathway

Homobrassinolide_Signaling_Pathway HBL This compound (HBL) BRI1_inactive BRI1 (inactive) HBL->BRI1_inactive Binds BRI1_active BRI1 (active) BRI1_inactive->BRI1_active Phosphorylation Phosphorylation Cascade BRI1_active->Phosphorylation associates with BAK1 BAK1 BAK1 BIN2_active BIN2 (active) Phosphorylation->BIN2_active Inhibits BIN2_inactive BIN2 (inactive) BIN2_active->BIN2_inactive BZR1_P BZR1-P (inactive) Cytoplasm BIN2_active->BZR1_P Phosphorylates (maintains inactive state) BZR1_active BZR1 (active) Nucleus BIN2_inactive->BZR1_active Allows dephosphorylation BZR1_P->BZR1_active Dephosphorylation Gene_Expression Regulation of Gene Expression BZR1_active->Gene_Expression Translocates to nucleus Growth Growth & Development Gene_Expression->Growth

Caption: this compound signaling pathway.

Quantitative Data Summary

The effects of this compound are highly dependent on the plant species, the type of explant used, and the concentration of HBL. Generally, lower concentrations tend to promote growth, while higher concentrations can be inhibitory.[7]

Table 1: Effects of this compound on In Vitro Shoot Proliferation

Plant SpeciesExplant TypeHBL ConcentrationObserved Effects
Banana (Musa spp.)Apical Meristems0.2 µMPronounced stimulation of shoot proliferation compared to control.[1]
PaulowniaNodal Segments2 mg/L BAP + HBLIncreased shoot multiplication, but higher concentrations decreased growth.[8]
Grapevine (Vitis vinifera)In Vitro ShootsNot SpecifiedIncreased shoot multiplication rate in combination with BAP.

Table 2: Effects of this compound on In Vitro Root Formation

Plant SpeciesExplant TypeHBL ConcentrationObserved Effects
Potato (Solanum tuberosum)In Vitro Cuttings0.01 - 0.1 µg/LPromoted root elongation and lateral root development.[9]
Potato (Solanum tuberosum)In Vitro Cuttings1 - 100 µg/LInhibited root elongation but increased adventitious root number and root activity.[9]
Grapevine RootstocksCuttings0.05 ppmInduced a higher number of roots in 1103 Paulsen rootstock.[10]
Grapevine RootstocksCuttings0.15 ppmResulted in the highest number of roots in 99 Richter rootstock.[10]
Grapevine (Vitis berlandieri x V. rupestris)Cuttings0.25 - 1.00 ppmVaried effects on root number depending on concentration.[11]
Pepper (Capsicum annuum)Hypocotyls50 nMShowed the greatest promotion of adventitious root number and length.[12]
Pepper (Capsicum annuum)Hypocotyls≥ 1 µMSuppressed adventitious root development.[12]
Norway Spruce (Picea abies)Cuttings60 ppmSignificantly enhanced adventitious root formation, increasing rooting from 50% to 92%.[13]

Experimental Protocols

Protocol 1: Preparation of 28-Homobrassinolide (HBL) Stock Solution (1 mM)

This protocol details the preparation of a 1 mM stock solution, which can be subsequently diluted to desired working concentrations.

Materials:

  • 28-Homobrassinolide (powder)

  • Ethanol (95-100%) or Dimethyl sulfoxide (DMSO)

  • Sterile, double-processed water

  • Sterile volumetric flask (e.g., 10 mL)

  • Sterile magnetic stirrer and stir bar (optional)

  • Sterile filter sterilization unit (0.2 µm pore size)

  • Sterile storage vials

Procedure:

  • Calculate Mass: Determine the required mass of HBL powder. For a 1 mM solution in 10 mL (Molar Mass of HBL ≈ 480.7 g/mol ):

    • Mass (mg) = 1 mmol/L * 0.01 L * 480.7 g/mol * 1000 mg/g = 4.807 mg.[2]

  • Dissolution: Accurately weigh the calculated amount of HBL and place it into the sterile volumetric flask.

  • Solubilization: Add 2-3 mL of 95-100% ethanol or DMSO to the flask. Gently swirl or use a magnetic stirrer until the HBL powder is completely dissolved.[2]

  • Dilution: Once dissolved, add sterile, double-processed water to bring the total volume to 10 mL. The solution may appear slightly cloudy; continue stirring to ensure it remains in solution.[2]

  • Sterilization: Pass the entire solution through a 0.2 µm sterile filter into a sterile storage bottle. Crucially, HBL is heat-labile and should not be autoclaved. [2]

  • Storage: Store the stock solution in clearly labeled, airtight vials at -20°C for long-term storage or at 4°C for short-term use (up to one month).[2]

Protocol 2: General Workflow for HBL Application in Plant Tissue Culture

This workflow outlines the general steps from media preparation to data analysis for HBL treatment in a typical plant tissue culture experiment.

Diagram of the Experimental Workflow for HBL Treatment

HBL_Workflow start Start prep_media 1. Prepare Basal Medium (e.g., MS medium) start->prep_media autoclave 2. Autoclave Medium & Cool to 45-50°C prep_media->autoclave add_hbl 4. Add Filter-Sterilized HBL to Cooled Medium autoclave->add_hbl prep_hbl 3. Prepare HBL Stock Solution (Protocol 1) prep_hbl->add_hbl dispense 5. Dispense Medium into Sterile Culture Vessels add_hbl->dispense inoculate 6. Inoculate Explants dispense->inoculate incubate 7. Incubate under Controlled Conditions (Light, Temp.) inoculate->incubate subculture 8. Subculture as Needed incubate->subculture collect_data 9. Data Collection (Shoot No., Root Length, etc.) subculture->collect_data analyze 10. Statistical Analysis collect_data->analyze end End analyze->end

Caption: Experimental workflow for HBL treatment.

Protocol 3: Example Application - Enhancing Shoot Proliferation in Banana

This protocol is adapted from a study on the in vitro growth of banana apical meristems.[1]

Objective: To stimulate shoot proliferation and elongation from banana apical meristems using HBL-supplemented media.

Materials:

  • Surface-sterilized banana apical meristem explants

  • Murashige and Skoog (MS) basal medium, including vitamins and sucrose

  • 1 mM HBL stock solution (from Protocol 1)

  • Sterile culture vessels

  • Growth chamber with controlled temperature and photoperiod

Procedure:

  • Media Preparation: Prepare MS basal medium according to the standard formulation. Adjust the pH to 5.8 before autoclaving.

  • Autoclaving: Autoclave the medium at 121°C for 20 minutes and allow it to cool to approximately 45-50°C.[2]

  • HBL Supplementation: Using a sterile pipette, add the 1 mM HBL stock solution to the cooled MS medium to achieve the desired final concentration (e.g., 0.2 µM).[1][2]

    • Calculation for 1 Liter of medium: Volume of Stock (µL) = (Desired Conc. [0.2 µM] * Final Volume [1,000,000 µL]) / Stock Conc. [1000 µM] = 200 µL.[2]

  • Dispensing: Gently swirl the medium to ensure uniform mixing and dispense it into sterile culture vessels under a laminar flow hood.[2]

  • Inoculation: Aseptically place one sterilized banana apical meristem onto the surface of the HBL-supplemented medium in each vessel.[2]

  • Incubation: Seal the culture vessels and place them in a growth chamber under controlled environmental conditions (e.g., 25±2°C, 16-hour photoperiod).

  • Data Collection: After a defined culture period (e.g., 4-6 weeks), record morphological data such as the number of shoots per explant, shoot length, and fresh weight.[1]

References

Application Notes and Protocols for Foliar Spray of Homobrassinolide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 28-Homobrassinolide

28-Homobrassinolide (HBR) is a synthetic brassinosteroid, a class of polyhydroxylated steroidal hormones that are essential for plant growth and development. Foliar application of HBR has been demonstrated to elicit a broad spectrum of physiological responses, including the promotion of cell division and elongation, enhancement of photosynthesis, and increased resistance to various environmental stresses. These effects can lead to significant improvements in crop yield and quality. The efficacy of HBR is influenced by factors such as the crop species, the concentration of the applied solution, and the timing and number of applications.

Brassinosteroid Signaling Pathway

Brassinosteroids, including 28-homobrassinolide, are perceived at the cell surface by a receptor kinase, primarily BRASSINOSTEROID INSENSITIVE 1 (BRI1), and its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1). This binding event initiates a phosphorylation cascade within the cytoplasm. This cascade leads to the inactivation of BRASSINOSTEROID INSENSITIVE 2 (BIN2), which is a negative regulator of the pathway. The inactivation of BIN2 allows for the accumulation of dephosphorylated transcription factors, mainly BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), in the nucleus. These transcription factors then regulate the expression of target genes involved in various cellular processes, ultimately leading to the observed growth and developmental responses.

Brassinosteroid_Signaling_Pathway cluster_nucleus Nucleus HBR Homobrassinolide (HBR) ReceptorComplex BRI1 / BAK1 Receptor Complex HBR->ReceptorComplex BIN2_inactive Inactive BIN2 ReceptorComplex->BIN2_inactive Initiates cascade, inactivates BIN2 BIN2_active Active BIN2 BZR1_p Phosphorylated BZR1 / BES1 BIN2_active->BZR1_p Phosphorylates BZR1_de Dephosphorylated BZR1 / BES1 BIN2_inactive->BZR1_de BZR1_n BZR1 / BES1 BZR1_de->BZR1_n Translocation GeneExp Gene Expression (Growth, Stress Response) BZR1_n->GeneExp Regulates

Caption: Brassinosteroid signaling cascade initiated by this compound.

Application Notes and Protocols

Preparation of this compound Solution

Materials:

  • 28-Homobrassinolide (analytical grade)

  • Ethanol or another suitable organic solvent

  • Non-ionic surfactant (e.g., Tween-20, Tween 80)

  • Distilled or deionized water

  • Volumetric flasks, Beakers

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (PPE): gloves, goggles, lab coat

Protocol for Stock Solution Preparation:

  • Accurately weigh the desired amount of 28-Homobrassinolide.

  • Dissolve the HBR powder in a small volume of ethanol (e.g., 1-2 ml) to ensure complete dissolution, as brassinosteroids have low water solubility.

  • Transfer the dissolved HBR into a volumetric flask of the desired final volume.

  • Add distilled water to the flask to reach the final volume and mix thoroughly using a magnetic stirrer. This will be your concentrated stock solution.

Protocol for Working Solution Preparation:

  • On the day of application, prepare a fresh working solution from the stock solution.

  • Calculate the volume of the stock solution needed to achieve the desired final HBR concentration for your experiment (e.g., 0.1 to 1.0 mg/L or 10⁻¹⁰ to 10⁻⁶ M).

  • In a larger container or spray tank, add the calculated volume of the stock solution to the required volume of distilled water.

  • Add a surfactant at the recommended concentration (e.g., 0.05-0.1% v/v) to the working solution. This improves the spreading and adherence of the solution on the leaf surface.

  • Mix the solution thoroughly. The pH of the final spray solution should be around neutral (6.0 to 7.0).

Foliar Application Technique

Equipment:

  • Knapsack sprayer or a handheld sprayer with a fine nozzle, calibrated to ensure a uniform application rate.

Protocol for Application:

  • Timing of Application: Apply the solution during specific growth stages optimal for the target crop. Applications are best performed during the early morning or late afternoon to avoid rapid evaporation and potential phytotoxicity under intense sunlight.

  • Application Procedure:

    • Ensure the sprayer is properly calibrated.

    • Spray the HBR solution onto the plant foliage until the leaves are thoroughly wetted, but not to the point of runoff.

    • Ensure complete coverage of both the upper and lower leaf surfaces for maximum absorption.

  • Post-Application:

    • Monitor plants regularly for any visible effects, both positive and negative.

    • Record all relevant data, including environmental conditions (temperature, humidity) at the time of application.

    • If significant rain occurs within 4 hours of application, reapplication may be necessary.

Experimental Protocols

Protocol 1: Field Study to Evaluate the Effect of Foliar-Applied HBR on Crop Yield

Objective: To determine the effect of different concentrations and application timings of foliar-applied 28-Homobrassinolide on the growth, yield, and quality of a target crop.

Methodology:

  • Experimental Design: Use a randomized block design with multiple replications for each treatment. Treatments should include a control (sprayed with water and surfactant) and several concentrations of HBR.

  • Planting: Sow the crop in the field following standard agricultural practices for the region.

  • Treatment Application: Apply the prepared HBR solutions as a foliar spray at specific developmental stages. For example:

    • Wheat: Tillering and spike initiation stages.

    • Rice: Panicle initiation stage.

    • Tomato: 15 days after transplanting, at flowering, and 10 days after the second spray.

    • Cotton: 30, 50, and 70 days after sowing.

  • Data Collection:

    • Growth Parameters: Periodically measure plant height, number of branches, and leaf area.

    • Physiological Parameters: Measure chlorophyll content and photosynthetic rate at key growth stages.

    • Yield Attributes: At maturity, record parameters such as the number of fruits/pods per plant, fruit/seed weight, and total yield per unit area.

    • Quality Parameters: For fruit and vegetable crops, assess quality traits like total soluble solids (°Brix), firmness, and ascorbic acid content.

  • Statistical Analysis: Subject the collected data to Analysis of Variance (ANOVA) to determine the statistical significance of the treatments.

Experimental_Workflow cluster_data 5. Data Collection start Start exp_design 1. Experimental Design (Randomized Block, Replicates) start->exp_design planting 2. Crop Planting & Establishment exp_design->planting solution_prep 3. HBR Solution Preparation (Control, T1, T2, T3...) planting->solution_prep application 4. Foliar Application (At specific growth stages) solution_prep->application growth_data Growth Parameters (Height, Leaf Area) application->growth_data phys_data Physiological Data (Photosynthesis, Chlorophyll) application->phys_data yield_data Yield & Quality Data (Fruit number, Weight, °Brix) application->yield_data analysis 6. Statistical Analysis (ANOVA) growth_data->analysis phys_data->analysis yield_data->analysis conclusion 7. Conclusion & Reporting analysis->conclusion end End conclusion->end

Caption: Generalized workflow for a field study on HBR efficacy.

Quantitative Data Summary

The following tables summarize the quantitative effects of 28-homobrassinolide from various scientific studies.

Table 1: Effect of this compound on Tomato (Solanum lycopersicum) Yield and Quality

Treatment (g a.i./ha) Number of Fruits per Plant Fruit Weight (g) Fruit Yield (t/ha) Total Soluble Solids (°Brix)
Untreated Control 62.58 (yield in t/ha) - 62.58 -
HBR @ 0.10 72.70 76.08 88.42 -
HBR @ 0.12 77.36 80.52 91.07 4.43
GA @ 0.018 57.90 70.50 80.47 -
NAA @ 25 ppm 59.16 68.14 80.51 -

Source: Data compiled from studies on tomato plants.

Table 2: Comparative Efficacy of 28-Homobrassinolide on Various Crop Yields

Crop Application Method Concentration Yield Increase (%)
Vigna radiata (Mung Bean) Seed soaking (8 hours) 10⁻⁸ M 27% (in seed weight)
Maize (Zea mays) Foliar Spray (at silking) 25 mg a.i./ha 9.9 - 14.1%
Maize (Zea mays) Foliar Spray (at silking) 30 mg a.i./ha 18.9 - 19.5%
Indian Mustard Foliar Spray (30, 45, 60 DAS) 1 ppm Significant increase over control
Black Gram Foliar Spray (20, 40 DAS) 1.00 ppm Significant increase in seed yield

Source: Data compiled from multiple field studies.

Table 3: Effect of 28-Homobrassinolide on Photosynthetic Parameters

Plant Species HBR Concentration Parameter Measured Observed Effect
Satureja khuzestanica 10⁻⁶ M Rate of Photosynthesis Substantial increase
Brassica juncea 10⁻⁸ M / 10⁻⁶ M Net Photosynthetic Rate (PN) Attenuated the negative effects of salinity stress
Lycopersicon esculentum (Tomato) 10⁻⁸ M Net Photosynthetic Rate (PN) Effective increase
Wheat 1 ppm Net Photosynthesis Rate (Pn) Significantly higher values during grain filling

Source: Data compiled from physiological studies.

Optimizing Tomato Growth and Yield: Application Notes and Protocols for Homobrassinolide Concentration

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers, scientists, and professionals in drug development and agriculture, determining the precise concentration of plant growth regulators is paramount for maximizing crop potential. This document provides detailed application notes and protocols for optimizing the use of homobrassinolide (HBR), a potent brassinosteroid analogue, to enhance the growth, yield, and quality of tomato (Solanum lycopersicum).

Executive Summary

This compound has been identified as a key phytohormone that can significantly improve various agronomic traits in tomatoes. Field studies have demonstrated that foliar application of HBR at specific concentrations leads to marked improvements in plant height, chlorophyll content, fruit set, and overall yield. Furthermore, HBR treatment has been shown to enhance the quality of tomato fruits, increasing their firmness, ascorbic acid content, and shelf life. This document synthesizes the current research to provide clear, actionable protocols for the application of this compound.

Data Presentation: Efficacy of this compound on Tomato

The following table summarizes the quantitative data from a two-year field study investigating the effects of different concentrations of this compound on tomato.

Treatment (this compound 0.04% EC)Plant Height (cm)Chlorophyll Content (mg g⁻¹ FW)Number of Fruits per PlantFruit Weight (g)Fruit Yield (t ha⁻¹)Fruit Firmness (kg cm⁻²)Ascorbic Acid (mg 100g⁻¹)Total Soluble Solids (°Brix)Keeping Quality (days)
0.06 g a.i. ha⁻¹ ---------
0.08 g a.i. ha⁻¹ ---------
0.10 g a.i. ha⁻¹ 129.873.0972.7076.0888.42--4.2811.57
0.12 g a.i. ha⁻¹ 135.303.1977.3680.5291.074.1124.094.4312.50
Untreated Control 104.702.36--62.582.1614.50--

Data compiled from Sridhara et al., 2021.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

This protocol details the preparation of this compound solutions for foliar application.

Materials:

  • This compound (HBR) 0.04% Emulsifiable Concentrate (EC)

  • Distilled water

  • Volumetric flasks (1 L)

  • Micropipettes

  • Beakers

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Calculate Required Volumes: To prepare solutions with active ingredient (a.i.) concentrations of 0.06, 0.08, 0.10, and 0.12 g a.i. per hectare, first determine the volume of HBR 0.04% EC needed. The calculation is based on a standard spray volume of 500 liters per hectare.

  • Stock Solution Preparation: It is recommended to prepare a stock solution for serial dilutions. For example, to prepare a 1 L stock solution of the highest concentration (0.12 g a.i. in 500 L), the amount of 0.04% EC formulation can be calculated.

  • Working Solution Preparation:

    • For each desired concentration, add the calculated volume of HBR 0.04% EC to a 1 L volumetric flask partially filled with distilled water.

    • Bring the volume up to 1 L with distilled water.

    • Mix the solution thoroughly using a magnetic stirrer until the concentrate is fully dissolved.

  • Storage: Prepare fresh solutions on the day of application.

Protocol 2: Foliar Application of this compound on Tomato Plants

This protocol outlines the procedure for applying this compound solutions to tomato plants in a field setting.

Materials:

  • Prepared this compound solutions

  • Backpack sprayer or hand sprayer

  • Personal Protective Equipment (PPE)

  • Untreated control group (sprayed with water only)

Procedure:

  • Plant Stage: Apply the foliar spray at two key growth stages:

    • First application: At the time of flowering.

    • Second application: 15 days after the first application.

  • Application Method:

    • Ensure the sprayer is clean and calibrated before use.

    • Apply the solutions as a fine mist to ensure uniform coverage of the entire plant, including the upper and lower surfaces of the leaves.

    • Spray until the point of runoff.

  • Environmental Conditions: Conduct the application during the cooler parts of the day (early morning or late evening) to minimize evaporation and enhance absorption. Avoid spraying during windy or rainy conditions.

  • Control Group: Treat the control group of tomato plants with a water spray using the same methodology.

  • Data Collection: Collect data on growth, yield, and quality parameters at appropriate stages of plant development and post-harvest.

Visualizations

This compound Signaling Pathway

homobrassinolide_signaling_pathway HBR This compound (HBR) BRI1 BRI1/BAK1 Receptor Complex HBR->BRI1 Binds to BSK1 BSK1 BRI1->BSK1 Activates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inhibits BZR1_P BZR1/BZR2-P (Inactive) BSU1->BZR1_P Dephosphorylates (Activates) BIN2->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1/BZR2 (Active) Nucleus Nucleus BZR1->Nucleus Translocates to Gene_Expression Gene Expression (Growth, Stress Response) BZR1->Gene_Expression Regulates

Caption: A diagram of the this compound signaling pathway in plant cells.

Experimental Workflow for Determining Optimal this compound Concentration

experimental_workflow start Start: Tomato Seedling (Uniform age and size) treatment_prep Prepare this compound Solutions (0.06, 0.08, 0.10, 0.12 g a.i./ha) and Control (Water) start->treatment_prep application1 First Foliar Application at Flowering Stage treatment_prep->application1 wait Wait 15 Days application1->wait application2 Second Foliar Application wait->application2 growth_monitoring Monitor Plant Growth Parameters (Height, Chlorophyll Content) application2->growth_monitoring harvest Harvest at Maturity growth_monitoring->harvest yield_analysis Analyze Yield Parameters (Fruit Number, Weight, Total Yield) harvest->yield_analysis quality_analysis Analyze Quality Parameters (Firmness, Ascorbic Acid, TSS, Shelf Life) harvest->quality_analysis data_analysis Statistical Data Analysis yield_analysis->data_analysis quality_analysis->data_analysis conclusion Determine Optimal This compound Concentration data_analysis->conclusion

Caption: Experimental workflow for optimizing this compound concentration.

Conclusion

The application of this compound at a concentration of 0.12 g a.i. ha⁻¹ has been shown to be highly effective in improving the growth, yield, and quality of tomatoes.[1][3] Researchers and growers can utilize the provided protocols to replicate these findings and optimize their cultivation practices. Further research could explore the effects of varying application timings and the synergistic effects of this compound with other plant growth regulators or biostimulants.

References

Application Notes and Protocols for Homobrassinolide in Enhancing Abiotic Stress Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiotic stresses, including salinity, drought, extreme temperatures, and heavy metal toxicity, represent significant threats to global agriculture and food security by impairing plant growth and productivity.[1] Phytohormones are crucial in mediating plant responses to these adverse conditions.[1] Among these, brassinosteroids (BRs), a class of polyhydroxylated steroidal hormones, have emerged as potent regulators of plant growth and development with a significant role in conferring broad-spectrum stress tolerance.[1][2][3] 28-homobrassinolide (HBL), a synthetic analogue of the naturally occurring brassinolide, has demonstrated considerable efficacy in mitigating the detrimental effects of various abiotic stresses.[1][3]

These application notes provide a comprehensive guide to utilizing HBL for enhancing abiotic stress tolerance in plants. This document outlines the underlying molecular mechanisms, detailed experimental protocols for assessing stress tolerance, and quantitative data from various studies, presented in a clear and accessible format.

Molecular Mechanism of Action

The stress-protective effects of HBL are mediated through a complex signaling cascade that begins with its perception at the cell surface and culminates in the regulation of stress-responsive genes.[1] The core brassinosteroid signaling pathway involves the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[4]

In the absence of HBL, the kinase BRASSINOSTEROID INSENSITIVE 2 (BIN2) actively phosphorylates and inactivates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), leading to their cytoplasmic retention and degradation.[5][6] Upon HBL binding, BRI1 and BAK1 form a heterodimer, initiating a phosphorylation cascade that leads to the inactivation of BIN2.[4][5][6] This allows for the dephosphorylation and accumulation of BZR1 and BES1 in the nucleus, where they modulate the expression of a wide array of genes involved in growth, development, and stress responses.[4][5][6]

Under abiotic stress conditions, HBL signaling intersects with other stress-related pathways to fine-tune the plant's adaptive responses.[1] For instance, under salt stress, HBL signaling promotes ion homeostasis, while during heat stress, it aids in protecting the photosynthetic machinery and induces the expression of heat shock proteins.[1]

Signaling Pathway Diagram

Homobrassinolide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBL Homobrassinolide (HBL) BRI1 BRI1 HBL->BRI1 binds BAK1 BAK1 BRI1->BAK1 BIN2_active BIN2 (Active) BAK1->BIN2_active inactivates BIN2_inactive BIN2 (Inactive) BZR1_BES1_p p-BZR1/p-BES1 BIN2_active->BZR1_BES1_p phosphorylates BZR1_BES1 BZR1/BES1 BZR1_BES1_p->BZR1_BES1 dephosphorylated Degradation Degradation BZR1_BES1_p->Degradation BZR1_BES1_n BZR1/BES1 BZR1_BES1->BZR1_BES1_n translocates to Stress_Genes Stress-Responsive Genes BZR1_BES1_n->Stress_Genes regulates Stress_Tolerance Abiotic Stress Tolerance Stress_Genes->Stress_Tolerance leads to

Simplified this compound Signaling Pathway.

Quantitative Data Summary

Exogenous application of HBL has been shown to significantly improve plant performance under various abiotic stresses. The ameliorative effects are evident through enhanced growth parameters, improved photosynthetic efficiency, and modulation of key biochemical stress markers.

Table 1: Effect of this compound on Growth and Physiological Parameters under Abiotic Stress

Plant SpeciesStress ConditionHBL ConcentrationObserved EffectsReference
Brassica junceaSalt (180 mM NaCl) & Temperature (4°C or 44°C)10⁻⁹ MImproved shoot and root length.[7][8]
Zea maysSalt (75 mM NaCl)10⁻⁶ MIncreased protein concentration.[9]
Glycine maxDroughtNot SpecifiedImproved shoot length, fresh weight, and dry weight.[10]
Brassica rapaLead (300 mg/kg soil)5 µMIncreased germination percentage, root and shoot growth.[11]
Brassica junceaSalt (150 mM NaCl)10⁻⁶ MIncreased chlorophyll content and photosynthetic rate.[12]
Brassica junceaDrought0.01 µMImproved growth and photosynthesis.[13][14]
Cicer arietinumSalt (NaCl)10⁻⁸ MIncreased shoot and root characteristics and seed yield.[15]

Table 2: Effect of this compound on Biochemical Stress Markers under Abiotic Stress

Plant SpeciesStress ConditionHBL ConcentrationBiochemical MarkerEffectReference
Brassica junceaSalt (180 mM NaCl) & Temperature (4°C or 44°C)10⁻⁹ MH₂O₂ ContentDecreased[7][8]
Brassica junceaSalt (180 mM NaCl) & Temperature (4°C or 44°C)10⁻⁹ MSOD, CAT, APX, GR ActivityIncreased[7][8]
Zea maysSalt (75 mM NaCl)10⁻⁶ MLipid Peroxidation (MDA)Decreased[9][16]
Zea maysSalt (75 mM NaCl)10⁻⁶ MSOD, GPX, CAT, GR, APX ActivityIncreased[9]
Glycine maxDroughtNot SpecifiedProline, Glycine BetaineIncreased[10]
Glycine maxDroughtNot SpecifiedH₂O₂, MDA ContentDecreased[10]
Brassica rapaLead (300 mg/kg soil)5 µMProline ContentIncreased[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of HBL on abiotic stress tolerance in plants.

General Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis cluster_conclusion Conclusion Plant_Material Select Plant Material HBL_Prep Prepare HBL Solutions Plant_Material->HBL_Prep Acclimatization Plant Acclimatization HBL_Prep->Acclimatization HBL_Application Apply HBL (e.g., foliar spray, seed priming) Acclimatization->HBL_Application Control_Groups Maintain Control Groups Acclimatization->Control_Groups Stress_Induction Induce Abiotic Stress (e.g., salt, drought) HBL_Application->Stress_Induction Physiological Physiological Measurements (e.g., growth, photosynthesis) Stress_Induction->Physiological Biochemical Biochemical Assays (e.g., antioxidants, osmolytes) Stress_Induction->Biochemical Molecular Molecular Analysis (e.g., gene expression) Stress_Induction->Molecular Data_Analysis Statistical Analysis Physiological->Data_Analysis Biochemical->Data_Analysis Molecular->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation Reporting Report Findings Interpretation->Reporting

Generalized workflow for a plant abiotic stress study.
Preparation of this compound Solutions

  • Stock Solution Preparation:

    • Accurately weigh the required amount of 28-homobrassinolide.

    • Dissolve the HBL in a small volume of ethanol (e.g., 1-2 ml) to ensure complete dissolution, as brassinosteroids have low water solubility.[4]

    • Transfer the dissolved HBL to a volumetric flask and bring it to the desired volume with distilled water.[4]

  • Working Solution Preparation:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration for the working solution.

    • In a larger container, add the calculated volume of the stock solution to the required volume of distilled water.

    • Add a surfactant (e.g., 0.01% Tween-20) to improve leaf surface adhesion for foliar applications.

    • Mix the solution thoroughly. Prepare fresh working solutions on the day of application.[4]

Biochemical Assays
  • Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

  • Protocol:

    • Homogenize 0.5 g of fresh plant tissue in 5 mL of 0.1% trichloroacetic acid (TCA).[1]

    • Centrifuge the homogenate at 15,000 x g for 10 minutes.[1]

    • To 1 mL of the supernatant, add 4 mL of 20% TCA containing 0.5% TBA.[1]

    • Heat the mixture at 95°C for 30 minutes and then rapidly cool it in an ice bath.[1]

    • Centrifuge at 10,000 x g for 10 minutes.[1]

    • Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific turbidity correction).[1]

    • Calculate MDA content using an extinction coefficient of 155 mM⁻¹ cm⁻¹.

  • Enzyme Extraction: Homogenize 0.5 g of fresh plant tissue in 1.5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.8 for SOD, pH 7.0 for others) containing 1 mM EDTA. Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.[1]

  • a) Superoxide Dismutase (SOD; EC 1.15.1.1) Activity: [1]

    • Principle: SOD inhibits the photochemical reduction of nitroblue tetrazolium (NBT).

    • Assay Mixture (3 mL): 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and 50-100 µL of enzyme extract.[1]

    • Procedure: Expose the reaction mixture to light (e.g., fluorescent lamps) for 15-20 minutes and measure the absorbance at 560 nm. A control without the enzyme extract will show maximum color development. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

  • b) Catalase (CAT; EC 1.11.1.6) Activity:

    • Principle: CAT catalyzes the decomposition of H₂O₂, which can be monitored by the decrease in absorbance at 240 nm.

    • Assay Mixture (1 mL): 50 mM potassium phosphate buffer (pH 7.0), 10 mM H₂O₂, and 100 µL of enzyme extract.

    • Procedure: Initiate the reaction by adding the enzyme extract and monitor the decrease in absorbance at 240 nm for 1 minute. Calculate the activity using an extinction coefficient of 39.4 M⁻¹ cm⁻¹.

  • c) Ascorbate Peroxidase (APX; EC 1.11.1.11) Activity: [1][17]

    • Principle: APX uses ascorbate as an electron donor to reduce H₂O₂ to water. The oxidation of ascorbate is measured by the decrease in absorbance at 290 nm.

    • Assay Mixture (1 mL): 50 mM potassium phosphate buffer (pH 7.0), 0.5 mM ascorbate, 0.1 mM EDTA, and 100 µL of enzyme extract.[1]

    • Procedure: Initiate the reaction by adding 100 µL of 2 mM H₂O₂. Measure the decrease in absorbance at 290 nm for 1 minute.[1] Calculate the activity using an extinction coefficient of 2.8 mM⁻¹ cm⁻¹.[17]

  • d) Glutathione Reductase (GR; EC 1.8.1.7) Activity: [1]

    • Principle: GR catalyzes the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH) using NADPH as a reductant. The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.

    • Assay Mixture (1 mL): 100 mM potassium phosphate buffer (pH 7.8), 2 mM EDTA, 0.5 mM GSSG, 0.2 mM NADPH, and 100 µL of the enzyme extract.[1]

    • Procedure: Initiate the reaction by adding GSSG. Measure the decrease in absorbance at 340 nm for 3 minutes.[1] Calculate the activity using an extinction coefficient of 6.2 mM⁻¹ cm⁻¹.[17]

  • Principle: Proline reacts with ninhydrin in an acidic medium to form a red-colored product.

  • Protocol:

    • Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% aqueous sulfosalicylic acid.

    • Filter the homogenate and take 2 mL of the filtrate.

    • Add 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid.

    • Heat the mixture in a water bath at 100°C for 1 hour.[1]

    • Terminate the reaction by placing the tubes in an ice bath.[1]

    • Add 4 mL of toluene to the reaction mixture and vortex thoroughly.[1]

    • Separate the upper toluene layer and measure its absorbance at 520 nm, using toluene as a blank.[1]

    • Calculate the proline concentration from a standard curve.

Conclusion

The application of 28-homobrassinolide presents a promising strategy for enhancing the resilience of various plant species to a wide range of abiotic stresses.[1] Its efficacy is rooted in a complex signaling network that modulates gene expression to bolster the plant's defense mechanisms, including the antioxidant system and the accumulation of compatible osmolytes.[1][10] The protocols and data provided herein offer a solid foundation for researchers to design and execute robust experiments to further explore the potential of HBL in developing stress-tolerant crops and novel plant protection agents. Careful optimization of application rates and timings for specific crops and environmental conditions is crucial for successful outcomes.[4]

References

Application Notes and Protocols: Homobrassinolide in Protoplast Regeneration Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoplasts, plant cells devoid of their cell walls, are a fundamental tool in plant biology, enabling studies in genetics, cell fusion, and transient gene expression. The successful regeneration of these protoplasts into calli and subsequently into whole plants is a critical yet often challenging step. Homobrassinolide (HBR), a synthetic brassinosteroid, has emerged as a potent plant growth regulator that can significantly enhance the efficiency of protoplast regeneration. Brassinosteroids are a class of steroid hormones that play crucial roles in a wide array of physiological processes, including cell elongation, cell division, and stress responses.[1] This document provides detailed application notes and experimental protocols for the use of this compound in protoplast regeneration experiments, targeting researchers, scientists, and professionals in drug development who may utilize plant-based systems.

Application Notes

This compound has been demonstrated to positively influence several key stages of protoplast regeneration. Its application can lead to increased protoplast viability, accelerated cell wall formation, higher rates of cell division, and ultimately, more efficient callus formation and plantlet regeneration. The optimal concentration of this compound is crucial and can vary depending on the plant species and even the specific cultivar. Generally, concentrations in the nanomolar to low micromolar range are effective. It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific plant system being investigated.

Data Presentation

The following tables summarize the quantitative effects of this compound and other brassinosteroids on various parameters relevant to protoplast and plant regeneration, as reported in the scientific literature.

Table 1: Effect of Brassinosteroids on Protoplast Division

Plant SpeciesBrassinosteroid & ConcentrationObserved EffectReference
Petunia hybridaBrassinolide (10-100 nM)Accelerated the time of first cell division by 12 hours.[2]
Petunia hybridaBrassinolide (1 µM)Accelerated first cell division but inhibited final division frequency by ~20%.[2]

Table 2: Effect of this compound on Plant Growth and Yield (Whole Plant Studies)

Plant SpeciesThis compound ConcentrationObserved EffectReference
Vigna radiata10⁻⁸ M (seed soaking for 8h)Maximum increase in pod number and seed yield.[3]
Vigna radiata10⁻⁸ M (foliar application)57.9% increase in shoot length, 59.8% increase in shoot fresh mass, 45.0% increase in shoot dry mass, 51.6% increase in root length, and 30.8% increase in leaf area at 21 days.[4]

Experimental Protocols

Protocol 1: Protoplast Isolation and Culture with this compound

This protocol is a general guideline and should be optimized for the specific plant species and tissue source. Brassica species are often used as a model for protoplast studies.[5][6][7][8]

1.1. Materials:

  • Young, healthy leaves from in vitro-grown plants

  • Enzyme Solution:

    • 1.5% (w/v) Cellulase 'Onozuka' R-10

    • 0.6% (w/v) Macerozyme R-10

    • 0.4 M Mannitol

    • 10 mM MES (pH 5.7)

    • 0.1% (w/v) BSA

    • 1 mM CaCl₂

    • 1 mM β-mercaptoethanol

  • W5 Solution:

    • 154 mM NaCl

    • 125 mM CaCl₂

    • 5 mM KCl

    • 2 mM MES (pH 5.7)

  • Protoplast Culture Medium (e.g., modified K8 or MS medium) supplemented with appropriate auxins and cytokinins.

  • This compound (HBR) stock solution (e.g., 1 mM in DMSO)

  • Sterile petri dishes, scalpels, nylon mesh (40-100 µm), centrifuge and tubes.

1.2. Procedure:

  • Finely slice the leaf tissue in a petri dish containing the enzyme solution.

  • Incubate in the dark with gentle shaking (40-50 rpm) for 4-16 hours at room temperature.

  • Gently filter the protoplast suspension through a nylon mesh to remove undigested tissue.

  • Transfer the filtrate to a centrifuge tube and pellet the protoplasts by centrifugation (100 x g for 5-10 minutes).

  • Carefully remove the supernatant and resuspend the protoplast pellet in W5 solution. Wash the protoplasts twice by repeating the centrifugation and resuspension steps.

  • After the final wash, resuspend the protoplasts in the protoplast culture medium at a density of 1-5 x 10⁵ protoplasts/mL.

  • Aliquot the protoplast suspension into petri dishes.

  • Add this compound from the stock solution to the culture medium to achieve the desired final concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Ensure thorough but gentle mixing.

  • Seal the petri dishes and incubate in the dark or under low light conditions at 25°C.

Protocol 2: Assessment of Protoplast Viability using Fluorescein Diacetate (FDA) Staining

This protocol allows for the quantification of viable protoplasts, which are identified by the enzymatic conversion of non-fluorescent FDA to fluorescent fluorescein within living cells.[9][10][11]

2.1. Materials:

  • Protoplast suspension

  • FDA stock solution (5 mg/mL in acetone)

  • Protoplast culture medium or 0.4 M Mannitol

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filters (excitation ~488 nm, emission ~530 nm)

2.2. Procedure:

  • Prepare a fresh working solution of FDA by diluting the stock solution in the protoplast culture medium or mannitol solution to a final concentration of 0.01%.

  • Add a small volume of the FDA working solution to an aliquot of the protoplast suspension and mix gently.

  • Incubate for 5-10 minutes at room temperature in the dark.

  • Place a drop of the stained protoplast suspension on a microscope slide and observe under a fluorescence microscope.

  • Viable protoplasts will exhibit bright green fluorescence, while non-viable protoplasts will not fluoresce.

  • Count the number of fluorescent and non-fluorescent protoplasts in several fields of view to calculate the percentage of viability.

Protocol 3: Monitoring Cell Wall Regeneration using Calcofluor White Staining

This protocol is used to visualize the formation of a new cell wall, a critical early step in protoplast regeneration. Calcofluor white binds to cellulose and other β-glucans in the newly synthesized cell wall.[10][12][13][14]

3.1. Materials:

  • Regenerating protoplast culture

  • Calcofluor White M2R stock solution (e.g., 0.1% w/v in water)

  • 0.4 M Mannitol solution

  • Microscope slides and coverslips

  • Fluorescence microscope with UV excitation filter (~350 nm) and a barrier filter (~430 nm).

3.2. Procedure:

  • After a desired period of culture (e.g., 24, 48, 72 hours), take an aliquot of the regenerating protoplast suspension.

  • Add Calcofluor White stock solution to the protoplast suspension to a final concentration of 0.001-0.01% and mix gently.

  • Incubate for 5-10 minutes at room temperature in the dark.

  • Wash the protoplasts by centrifugation (100 x g for 5 minutes) and resuspension in 0.4 M mannitol solution to remove excess stain.

  • Place a drop of the stained protoplasts on a microscope slide and observe under a fluorescence microscope.

  • Protoplasts that have started to regenerate a cell wall will show a fluorescent ring at the cell periphery. The intensity of the fluorescence can be indicative of the extent of cell wall synthesis.

Visualizations

This compound Signaling Pathway in Plant Cell Regeneration

Homobrassinolide_Signaling_Pathway HBR This compound (HBR) BRI1 BRI1/BRLs (Receptor Kinase) HBR->BRI1 BAK1 BAK1 (Co-receptor) BRI1->BAK1 Cytoplasm Cytoplasm BSK1 BSK1 BAK1->BSK1 Activates BSU1 BSU1 (Phosphatase) BSK1->BSU1 BIN2 BIN2 (Kinase) BSU1->BIN2 BZR1_BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1_BES1_P Phosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Nucleus Nucleus BR_responsive_genes Brassinosteroid-Responsive Genes BZR1_BES1->BR_responsive_genes Regulates Transcription Cell_Cycle_Genes Cell Cycle Genes (e.g., CYCD3) BR_responsive_genes->Cell_Cycle_Genes Cell_Wall_Genes Cell Wall Biosynthesis Genes BR_responsive_genes->Cell_Wall_Genes Cell_Division Cell Division Cell_Cycle_Genes->Cell_Division Cell_Wall_Formation Cell Wall Formation Cell_Wall_Genes->Cell_Wall_Formation Protoplast_Regeneration_Workflow Start Start: Select healthy in vitro plants Isolation Protoplast Isolation (Enzymatic Digestion) Start->Isolation Purification Purification & Washing (Centrifugation, W5 Solution) Isolation->Purification Culture Protoplast Culture (Add this compound) Purification->Culture Viability Viability Assessment (FDA Staining) Culture->Viability Day 0-1 CellWall Cell Wall Regeneration (Calcofluor White Staining) Culture->CellWall Day 1-3 Division First Cell Division Culture->Division Microcalli Microcalli Formation Division->Microcalli Callus Callus Proliferation Microcalli->Callus Regeneration Shoot/Embryo Regeneration Callus->Regeneration Plantlet Plantlet Development Regeneration->Plantlet End End: Acclimatized Plant Plantlet->End

References

Illuminating the Low Abundant: Advanced Methods for Quantifying Endogenous Homobrassinolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of endogenous homobrassinolide, a key brassinosteroid phytohormone crucial for plant growth, development, and stress responses. Given its extremely low concentrations in plant tissues, highly sensitive and specific analytical methods are imperative. These protocols are designed to guide researchers in obtaining reliable and reproducible quantitative data.

Introduction to this compound Quantification

28-Homobrassinolide is a potent, naturally occurring brassinosteroid that regulates a wide array of physiological processes in plants.[1] Its endogenous levels are tightly controlled and can fluctuate in response to developmental cues and environmental stimuli. Accurate measurement of these minute quantities is essential for understanding its biosynthesis, metabolism, and mode of action, and for the development of novel plant growth regulators. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

The initial and most critical step in quantifying endogenous this compound is the efficient extraction from complex plant matrices and subsequent purification to remove interfering compounds.

Protocol: Extraction and SPE Cleanup of this compound from Plant Tissues

Materials:

  • Plant tissue (e.g., leaves, shoots, flowers, roots)[3]

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • 80% Acetonitrile (aq)

  • Centrifuge

  • Solid-Phase Extraction (SPE) C18 cartridges[4]

  • Methanol

  • 0.1% Formic acid in water[5]

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • Sample Homogenization: Freeze a known weight of fresh plant tissue (typically 1-5 g) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[3]

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of pre-chilled 80% acetonitrile per gram of tissue. Vortex vigorously for 1 minute and incubate on a shaker at 4°C for at least 4 hours (or overnight).

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[4]

  • Sample Loading: Load the supernatant onto the conditioned C18 SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.

  • Elution: Elute the brassinosteroids with 5 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. As brassinosteroids are non-volatile, a derivatization step is required to increase their volatility.[2]

Protocol: GC-MS Analysis of this compound

1. Derivatization:

  • To the dried extract from the SPE cleanup, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.[6]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[7]

  • Cool the sample to room temperature before GC-MS injection.

2. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp 1: Increase to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 15 minutes.[7]

  • Injection Volume: 1 µL in splitless mode.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for the TMS-derivative of this compound.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of non-volatile compounds without the need for derivatization, making it the preferred method for brassinosteroid quantification.[8]

Protocol: LC-MS/MS Analysis of this compound

1. LC Conditions:

  • LC System: Shimadzu LC-20AD UHPLC system or equivalent.[9]

  • Column: C18 column (e.g., Shim-pack XR-ODSI, 2.0 mm I.D. x 75 mm, 2.2 µm).[9]

  • Mobile Phase A: 0.1% Formic acid in water.[10]

  • Mobile Phase B: Methanol.[10]

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-15 min: 50% to 100% B

    • 15-19 min: Hold at 100% B

    • 19-22 min: Re-equilibrate at 50% B[9]

  • Flow Rate: 0.25 mL/min.[9]

  • Column Temperature: 35°C.[9]

  • Injection Volume: 5 µL.[9]

2. MS/MS Conditions:

  • MS System: Shimadzu MS-8030 Plus or equivalent triple quadrupole mass spectrometer.[9]

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Temperature: 350°C.

  • Capillary Voltage: 4.0 kV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound:

    • Precursor Ion (Q1): 495.0 m/z

    • Product Ion (Q3) for Quantification: 109.0 m/z

    • Product Ion (Q3) for Confirmation: 127.0 m/z[11]

Data Presentation

The following table summarizes representative endogenous levels of this compound and related brassinosteroids in various plant tissues. These values can serve as a reference for researchers.

Plant SpeciesTissueBrassinosteroidConcentration (ng/g Fresh Weight)Reference
Arabidopsis thalianaShootsThis compoundNot Detected[12]
Arabidopsis thalianaFlowersThis compoundNot Detected[8]
Oryza sativaShootsThis compoundNot Detected[8]
Vigna unguiculataShootsThis compoundNot Detected[8]
Solanum lycopersicum (Tomato)Fruit (Red Stage)Brassinolide~1.5[13]
Solanum lycopersicum (Tomato)Fruit (Red Stage)Castasterone~3.5[13]

Note: The endogenous levels of this compound are often below the detection limits of many analytical methods in certain tissues and species, highlighting the need for highly sensitive instrumentation.[8][12] Brassinosteroids like brassinolide and castasterone are often quantified as they are key bioactive forms.

Visualizations

This compound Signaling Pathway

The perception of this compound at the cell surface by the receptor kinase BRI1 initiates a signaling cascade that ultimately regulates gene expression in the nucleus.

Homobrassinolide_Signaling_Pathway HBL This compound BRI1 BRI1 (Receptor Kinase) HBL->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Dimerizes with BSK1 BSK1 BAK1->BSK1 Activates BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_P BZR1-P (Inactive) BSU1->BZR1_P Dephosphorylates BES1_P BES1-P (Inactive) BSU1->BES1_P Dephosphorylates BIN2->BZR1_P Phosphorylates (Inactivates) BIN2->BES1_P Phosphorylates (Inactivates) BZR1 BZR1 (Active) BZR1_P->BZR1 BES1 BES1 (Active) BES1_P->BES1 Nucleus Nucleus BZR1->Nucleus BES1->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

Caption: this compound signaling pathway from receptor binding to gene regulation.

Experimental Workflow for this compound Quantification

The overall workflow for quantifying endogenous this compound involves several key steps from sample collection to data analysis.

Quantification_Workflow Plant_Tissue Plant Tissue Collection Homogenization Homogenization in Liquid N2 Plant_Tissue->Homogenization Extraction Extraction with 80% Acetonitrile Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Cleanup (C18) Extraction->SPE Analysis Analytical Method SPE->Analysis GC_MS GC-MS Analysis->GC_MS Volatile LC_MSMS LC-MS/MS Analysis->LC_MSMS Non-volatile Derivatization Derivatization (e.g., BSTFA) GC_MS->Derivatization Data_Acquisition_LC Data Acquisition (MRM) LC_MSMS->Data_Acquisition_LC Data_Acquisition_GC Data Acquisition (SIM) Derivatization->Data_Acquisition_GC Quantification Quantification Data_Acquisition_GC->Quantification Data_Acquisition_LC->Quantification

Caption: General experimental workflow for this compound quantification.

References

Application of Homobrassinolide in Horticulture for Enhanced Fruit Setting: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homobrassinolide (HBL), a potent member of the brassinosteroid family of plant hormones, has emerged as a significant tool in horticulture for its profound effects on plant growth, development, and stress tolerance.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound to enhance fruit set in various horticultural crops. It is intended for researchers, scientists, and professionals in the field of drug development and agriculture who are exploring the potential of HBL to improve crop yields and quality.[4][5] Brassinosteroids like HBL are known to influence a wide array of physiological processes, including cell elongation, division, and differentiation, which are critical for flower development and fruit formation.[1][2][6]

Quantitative Data Summary

The application of this compound has demonstrated significant improvements in fruit set and overall yield in a variety of horticultural crops. The following tables summarize the quantitative effects of HBL application from several key studies.

Table 1: Effect of this compound on Tomato (Solanum lycopersicum) Fruit Set and Yield

Treatment (Foliar Spray)Number of Fruits per PlantFruit Weight (g)Fruit Yield (t/ha)Total Soluble Solids (°Brix)Reference
Control (Untreated) --62.58-[7]
HBL 0.10 g a.i./ha 72.7076.0888.42-[4][7]
HBL 0.12 g a.i./ha 77.3680.5291.074.43[4][7]

Table 2: Effect of this compound on Almond (Prunus dulcis) Fruit Set

Treatment (Foliar Spray)Fruit Set Increase (%)Reference
Control (Untreated) Baseline[8]
HBL 1 ppm 21.1[8]

Table 3: Effect of this compound on Walnut (Juglans regia) Fruit Set

CultivarTreatment (Foliar Spray)Fruit Set (%)Reference
'Serr' Control32.5[9]
'Serr' HBL (1, 10, 50 ppm)45.9 (average)[9]
'Chandler' Control8.4[9]
'Chandler' HBL (1, 10, 50 ppm)16.8 (average)[9]

Signaling Pathway of this compound in Fruit Development

This compound initiates a signal transduction cascade by binding to a cell surface receptor kinase, BRI1 (BRASSINOSTEROID INSENSITIVE 1). This binding event leads to a series of phosphorylation and dephosphorylation events that ultimately regulate the activity of key transcription factors, BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1). These transcription factors control the expression of genes involved in cell elongation, division, and differentiation, processes that are fundamental to flower development, fertilization, and subsequent fruit set.[1] The interaction of brassinosteroids with other phytohormones like auxins and gibberellins further fine-tunes the developmental processes leading to successful fruit formation.[1]

Homobrassinolide_Signaling_Pathway HBL This compound (HBL) BRI1 BRI1 (Receptor Kinase) HBL->BRI1 Binds to BZR1_BES1_P Phosphorylated BZR1/BES1 (Inactive) BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates with BSK BSK (Kinase) BAK1->BSK Phosphorylates BSU1 BSU1 (Phosphatase) BSK->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates & Inactivates BIN2->BZR1_BES1_P Phosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Dephosphorylation Nucleus Nucleus BZR1_BES1->Nucleus Translocates to Gene_Expression Gene Expression (Cell Elongation, Division) Nucleus->Gene_Expression Regulates Fruit_Set Enhanced Fruit Set Gene_Expression->Fruit_Set Leads to

Caption: this compound signaling pathway leading to enhanced fruit set.

Experimental Protocols

The following are detailed protocols for the application of this compound to enhance fruit set in horticultural crops. These protocols are based on methodologies reported in peer-reviewed literature.

Protocol 1: Foliar Application of this compound for Tomato

Objective: To improve fruit set, fruit weight, and overall yield in tomato plants through foliar application of HBL.

Materials:

  • 28-Homobrassinolide (analytical grade)

  • Surfactant (e.g., Tween 20)

  • Distilled water

  • Spraying equipment (e.g., hand sprayer, backpack sprayer)

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh the required amount of 28-Homobrassinolide.

    • Dissolve it in a small amount of a suitable solvent (e.g., ethanol) before diluting with distilled water to create a concentrated stock solution. Store the stock solution as recommended by the manufacturer.

  • Preparation of Spray Solution:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration (e.g., for a 0.12 g a.i./ha application rate, the concentration will depend on the spray volume per hectare).

    • Add the calculated volume of the stock solution to a clean spray tank partially filled with distilled water.

    • Add a surfactant at the recommended concentration (e.g., 0.05-0.1% v/v) to improve the spreading and adherence of the solution on the leaf surface.[4][10]

    • Fill the spray tank with distilled water to the final desired volume and mix thoroughly.

  • Application:

    • Apply the spray solution to the plant foliage until runoff, ensuring uniform coverage of both the upper and lower leaf surfaces.[4]

    • The timing of application is critical. For tomatoes, applications are typically recommended at the flowering stage and/or early fruit development stage.[10] A study on tomatoes involved applications 15 days after transplanting, 8 to 10 days after flowering, and 10 days after the second spray.[10]

  • Data Collection:

    • At maturity, harvest the fruits from treated and control plants.

    • Record the following parameters:

      • Number of fruits per plant

      • Average fruit weight (g)

      • Total fruit yield (t/ha)

      • Total Soluble Solids (°Brix) using a refractometer.

Foliar_Application_Workflow Start Start Prep_Stock Prepare HBL Stock Solution Start->Prep_Stock Prep_Spray Prepare Spray Solution (HBL + Surfactant + Water) Prep_Stock->Prep_Spray Application Foliar Application (Flowering/Early Fruit Set) Prep_Spray->Application Incubation Plant Growth and Fruit Development Application->Incubation Harvest Harvest Fruits Incubation->Harvest Data_Collection Data Collection (Fruit Number, Weight, Yield, TSS) Harvest->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for foliar application of this compound.

Protocol 2: Investigating the Effect of this compound on Almond and Walnut Fruit Set

Objective: To determine the optimal concentration of HBL for enhancing fruit set in almond and walnut trees.

Materials:

  • 28-Homobrassinolide (analytical grade)

  • Surfactant

  • Distilled water

  • Flagging tape or tags

  • Spraying equipment

  • PPE

Procedure:

  • Experimental Design:

    • Select healthy, mature trees of the desired cultivar (e.g., 'Serr' or 'Chandler' walnuts, or a relevant almond cultivar).

    • Design a randomized complete block experiment with multiple replications for each treatment.

    • Treatments should include a control (water spray with surfactant) and several concentrations of HBL (e.g., 1 ppm, 10 ppm, 50 ppm).[9]

  • Preparation of Spray Solutions:

    • Prepare the different concentrations of HBL spray solutions as described in Protocol 1, ensuring the addition of a surfactant.

  • Application:

    • At the full bloom stage, select and tag several branches on each tree for treatment.

    • Count and record the initial number of flowers on each tagged branch.

    • Apply the respective HBL solutions or control spray to the tagged branches until runoff.[8][9]

  • Data Collection:

    • After the natural fruit drop period, count the number of set fruits on each tagged branch.

    • Calculate the fruit set percentage for each treatment: (Number of set fruits / Initial number of flowers) x 100.

    • At harvest, collect the nuts from the tagged branches and measure parameters such as nut weight.[9]

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Concluding Remarks

This compound has demonstrated significant potential as a plant growth regulator for enhancing fruit set and yield in a variety of horticultural crops. The provided data and protocols offer a solid foundation for researchers to design and execute experiments to further explore and optimize the application of HBL. It is crucial to consider crop-specific responses, environmental conditions, and the timing and concentration of application to achieve the desired outcomes. Further research into the synergistic effects of HBL with other plant growth regulators and its impact on fruit quality parameters will continue to expand its utility in sustainable agriculture.[1][5]

References

Application Notes and Protocols for Homobrassinolide in Plant Development Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing homobrassinolide (HBL), a potent brassinosteroid, as a tool for studying and manipulating plant development. This document includes a summary of quantitative data from various studies, detailed experimental protocols for the application of HBL, and diagrams of the associated signaling pathway and experimental workflows.

Introduction to this compound

This compound is a naturally occurring plant steroid hormone that plays a crucial role in a wide array of physiological processes, including cell elongation and division, seed germination, photosynthesis, and stress responses.[1][2] Its potent biological activity makes it an invaluable tool for researchers investigating the molecular mechanisms underlying plant growth and development. The exogenous application of HBL can elicit significant and measurable responses in plants, providing insights into hormone signaling and its downstream effects.[3][4]

Mechanism of Action: The Brassinosteroid Signaling Pathway

Brassinosteroids, including this compound, are perceived at the cell surface by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[5] This ligand-receptor binding initiates a phosphorylation cascade. This cascade leads to the inactivation of BRASSINOSTEROID INSENSITIVE 2 (BIN2), which is a negative regulator of the pathway.[5] The inactivation of BIN2 allows for the accumulation of dephosphorylated forms of the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) in the nucleus.[5] These transcription factors then bind to the promoters of target genes, modulating their expression to bring about various cellular responses that drive plant growth and development.[5]

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBL This compound (HBL) BRI1 BRI1 HBL->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Associates BIN2_active BIN2 (Active) BAK1->BIN2_active Phosphorylates & Inactivates BZR1_p BZR1-P BIN2_active->BZR1_p Phosphorylates & Inactivates BES1_p BES1-P BIN2_active->BES1_p Phosphorylates & Inactivates BZR1 BZR1 BZR1_p->BZR1 Dephosphorylation BES1 BES1 BES1_p->BES1 Dephosphorylation BZR1_n BZR1 BZR1->BZR1_n Enters Nucleus BES1_n BES1 BES1->BES1_n Enters Nucleus DNA Target Gene Expression BZR1_n->DNA Regulates BES1_n->DNA Regulates Growth_Responses Growth & Development (Cell Elongation, Division, etc.) DNA->Growth_Responses Leads to

Caption: Simplified Brassinosteroid Signaling Pathway.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various growth and yield parameters in different plant species, as reported in scientific literature.

Table 1: Effect of this compound on Tomato (Solanum lycopersicum) Yield and Quality [3][6]

Application MethodConcentration (g a.i./ha)Number of Fruits per PlantFruit Weight (g)Fruit Yield (t/ha)Total Soluble Solids (°Brix)
Foliar Spray0.06----
Foliar Spray0.08----
Foliar Spray0.1072.7076.0888.42-
Foliar Spray0.1277.3680.5291.074.43
Untreated Control---62.58-

Table 2: Effect of this compound on Black Gram (Vigna mungo) Yield Parameters [7]

Application MethodConcentration (ppm)Number of Pods per PlantTest Weight (g)Seed Yield per Plant (g)
Foliar Spray0.10---
Foliar Spray0.20---
Foliar Spray0.30---
Foliar Spray0.40---
Foliar Spray0.50---
Foliar Spray0.60---
Foliar Spray0.70---
Foliar Spray0.80---
Foliar Spray0.90---
Foliar Spray1.00Significantly IncreasedSignificantly IncreasedSignificantly Increased

Table 3: Effect of this compound on Savory (Satureja khuzestanica) Growth and Essential Oil Content [4][8]

Application MethodConcentration (M)Herbage YieldPhotosynthesis RateEssential Oil Content
Foliar Spray10⁻¹⁰Substantially IncreasedIncreased-
Foliar Spray10⁻⁸Substantially IncreasedIncreasedIncreased
Foliar Spray10⁻⁶ImprovedIncreasedIncreased

Experimental Protocols

Protocol 1: Foliar Application of this compound

This protocol details the preparation and application of a this compound solution to plant foliage to study its effects on growth, development, and physiology.

Materials:

  • This compound (HBL) powder

  • Ethanol (for stock solution)

  • Distilled water

  • Surfactant (e.g., Tween-20, 0.05-0.1% v/v)

  • Volumetric flasks

  • Pipettes

  • Spray bottle or sprayer

  • Personal Protective Equipment (PPE): gloves, goggles, lab coat

Procedure:

  • Stock Solution Preparation: a. Accurately weigh the desired amount of HBL powder. b. Dissolve the HBL in a small volume of ethanol to ensure complete dissolution.[5] c. Transfer the dissolved HBL to a volumetric flask and bring it to the final volume with distilled water. d. Store the stock solution according to the manufacturer's recommendations.

  • Working Solution Preparation: a. Calculate the volume of the stock solution required to achieve the desired final concentration for the working solution. b. In a clean spray tank or container, add the calculated volume of the stock solution to a portion of the final volume of distilled water. c. Add a surfactant at the recommended concentration to improve the spreading and adherence of the solution on the leaf surface.[9] d. Add the remaining distilled water to reach the final desired volume and mix thoroughly.

  • Application: a. Apply the working solution to the plant foliage until runoff, ensuring uniform coverage of both the upper and lower leaf surfaces.[5][9] b. Applications are often recommended during the early morning or late afternoon to avoid rapid evaporation.[5] c. Include a control group of plants sprayed only with distilled water and surfactant.

  • Data Collection: a. At predetermined time points, monitor and record various growth parameters (e.g., plant height, leaf area, biomass) and physiological parameters (e.g., chlorophyll content, photosynthetic rate). b. At maturity, harvest the plants and measure yield and quality parameters as required for the specific experiment.[9]

Foliar_Application_Workflow start Start prep_stock Prepare HBL Stock Solution start->prep_stock prep_working Prepare HBL Working Solution (with surfactant) prep_stock->prep_working application Foliar Application to Treatment Group prep_working->application control_app Apply Control Solution (Water + Surfactant) prep_working->control_app incubation Incubate Plants (Controlled Environment) application->incubation control_app->incubation data_collection Data Collection (Growth, Physiology, Yield) incubation->data_collection analysis Data Analysis and Comparison data_collection->analysis end End analysis->end

Caption: Experimental workflow for foliar application.[9]

Protocol 2: Seed Treatment with this compound

This protocol describes the treatment of seeds with this compound prior to sowing to investigate its effects on germination, seedling vigor, and subsequent plant development.

Materials:

  • This compound (HBL) stock solution (prepared as in Protocol 1)

  • Distilled water

  • Beakers or other suitable containers

  • Seeds of the plant species of interest

  • Filter paper or paper towels

  • Growth medium (e.g., soil, agar plates)

Procedure:

  • Working Solution Preparation: a. Prepare the desired concentrations of HBL working solutions by diluting the stock solution with distilled water.

  • Seed Soaking: a. Place the seeds in a beaker and add a sufficient volume of the HBL working solution to completely submerge them.[9] b. The optimal soaking duration can vary depending on the seed type and should be determined empirically (e.g., 4-12 hours). c. Include a control group of seeds soaked in distilled water only.

  • Drying: a. After the soaking period, drain the solution and briefly air-dry the seeds on filter paper.

  • Sowing: a. Sow the treated and control seeds in the chosen growth medium.[9]

  • Data Collection: a. Monitor and record germination rates and early seedling growth parameters such as root length, shoot length, and seedling weight.[9] b. For long-term studies, continue to grow the plants to maturity and assess the desired developmental, physiological, and yield parameters.[9]

Seed_Treatment_Workflow start Start prep_solution Prepare HBL Working Solutions (various concentrations) start->prep_solution seed_soaking Soak Seeds in HBL Solutions prep_solution->seed_soaking control_soaking Soak Control Seeds in Water prep_solution->control_soaking drying Air-dry Seeds seed_soaking->drying control_soaking->drying sowing Sow Seeds in Growth Medium drying->sowing germination Monitor Germination and Early Growth sowing->germination data_analysis Data Analysis germination->data_analysis end End data_analysis->end

Caption: Experimental workflow for seed treatment.[9]

Conclusion

This compound serves as a powerful and versatile tool for researchers in the plant sciences. The protocols and data presented here provide a solid foundation for designing and conducting experiments to elucidate the intricate roles of brassinosteroids in plant development. By carefully controlling experimental conditions and employing the methodologies described, scientists can gain valuable insights into the fundamental processes that govern plant life.

References

Mitigating Salt Stress in Rice with Homobrassinolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinity stress is a major abiotic factor limiting rice productivity worldwide. High salt concentrations in the soil disrupt cellular ion homeostasis, cause osmotic stress, and lead to the excessive production of reactive oxygen species (ROS), ultimately impairing plant growth and development. Homobrassinolide (HBL), a potent plant steroid hormone, has emerged as a promising tool to enhance salt tolerance in rice. Exogenous application of HBL has been shown to alleviate the detrimental effects of salt stress by modulating a range of physiological and molecular processes. These include the enhancement of the antioxidant defense system, improvement of photosynthetic efficiency, maintenance of ion homeostasis, and regulation of gene expression associated with stress tolerance.

This document provides detailed application notes and experimental protocols for utilizing this compound to mitigate salt stress in rice, intended for use in research and development settings.

Data Presentation

The following tables summarize the quantitative effects of this compound (HBL) and other brassinosteroids (BRs) on various growth and physiological parameters of rice under salt stress, as reported in the scientific literature.

Table 1: Effect of Brassinosteroids on Rice Seedling Growth under Salt Stress

ParameterRice VarietySalt Stress LevelBrassinosteroid TreatmentObserved EffectReference
Seedling HeightPusa Basmati-1Not specified28-Homobrassinolide (HBL)Improved growth parameters[1][2]
Root LengthChaoyouqianhao & HuanghuazhanNot specifiedBrassinolide (BR)Significantly enhanced[3]
BiomassChaoyouqianhao & HuanghuazhanNot specifiedBrassinolide (BR)Significantly enhanced[3]
Plant HeightNot specified0.5% Salt0.5 mg L⁻¹ 24-Epibrassinolide (EBR)Increased by 9.2%[4]
Root LengthNot specified0.5% Salt0.5 mg L⁻¹ 24-Epibrassinolide (EBR)Increased by 15.9%[4]
Above-ground Fresh WeightNot specified0.5% Salt0.5 mg L⁻¹ 24-Epibrassinolide (EBR)Increased by 48.0%[4]
Under-ground Fresh WeightNot specified0.5% Salt0.5 mg L⁻¹ 24-Epibrassinolide (EBR)Increased by 19.5%[4]
Above-ground Dry WeightNot specified0.5% Salt0.5 mg L⁻¹ 24-Epibrassinolide (EBR)Increased by 29.3%[4]
Under-ground Dry WeightNot specified0.5% Salt0.5 mg L⁻¹ 24-Epibrassinolide (EBR)Increased by 12.5%[4]

Table 2: Effect of Brassinosteroids on Physiological and Biochemical Parameters in Rice under Salt Stress

ParameterRice VarietySalt Stress LevelBrassinosteroid TreatmentObserved EffectReference
Malondialdehyde (MDA) ContentPusa Basmati-1Not specified28-Homobrassinolide (HBL)Significantly decreased[1][2]
Proline ContentPusa Basmati-1Not specified28-Homobrassinolide (HBL)Increased[1][2]
Protein ContentPusa Basmati-1Not specified28-Homobrassinolide (HBL)Increased[1][2]
Antioxidant Enzyme ActivitiesPusa Basmati-1Not specified28-Homobrassinolide (HBL)Enhanced[1][2]
Photosynthetic CapacityChaoyouqianhao & HuanghuazhanNot specifiedBrassinolide (BR)Improved[3]
Na+ Content in RootsNot specifiedNot specified24-Epibrassinolide (EBR)Decreased[4]
K+ Maintenance in LeavesNot specifiedNot specified24-Epibrassinolide (EBR)Increased[4]
Soluble Sugar ContentGR-7, GR-11, GR-12, Dandi, Gurjari100 mM & 200 mM NaCl4 µM & 8 µM Brassinolide (BL)Increased[5]
Free Amino AcidsGR-7, GR-11, GR-12, Dandi, Gurjari100 mM & 200 mM NaCl4 µM & 8 µM Brassinolide (BL)Increased[5]
Na+ Ion ContentGR-7, GR-11, GR-12, Dandi, Gurjari100 mM & 200 mM NaCl4 µM & 8 µM Brassinolide (BL)Decreased[5]
K+ Ion ContentGR-7, GR-11, GR-12, Dandi, Gurjari100 mM & 200 mM NaCl4 µM & 8 µM Brassinolide (BL)Increased[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound in mitigating salt stress in rice and a general experimental workflow for studying its effects.

HBL_Salt_Stress_Signaling cluster_perception Cell Surface Perception cluster_transduction Signal Transduction Cascade cluster_response Downstream Cellular Responses HBL This compound (HBL) BRI1 BRI1/BAK1 Receptor Complex HBL->BRI1 Binding Phosphorylation Phosphorylation Cascade BRI1->Phosphorylation TFs Transcription Factors (e.g., BZR1/BES1) Phosphorylation->TFs Activation Gene_Expression Regulation of Stress-Responsive Genes TFs->Gene_Expression Antioxidant Enhanced Antioxidant System (SOD, CAT, POD) Gene_Expression->Antioxidant Ion_Homeostasis Ion Homeostasis (Na+/K+ transporters) Gene_Expression->Ion_Homeostasis Photosynthesis Improved Photosynthesis Gene_Expression->Photosynthesis Salt_Tolerance Salt Stress Tolerance Antioxidant->Salt_Tolerance Ion_Homeostasis->Salt_Tolerance Photosynthesis->Salt_Tolerance

HBL signaling pathway in salt stress mitigation.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Collection and Analysis cluster_assays Specific Assays Seed_Selection Rice Seed Selection (e.g., Pusa Basmati-1) HBL_Treatment This compound Application (Seed Soaking or Foliar Spray) Seed_Selection->HBL_Treatment Salt_Stress Induction of Salt Stress (e.g., NaCl solution) HBL_Treatment->Salt_Stress Growth_Measurement Measurement of Growth Parameters Salt_Stress->Growth_Measurement Physiological_Assays Physiological & Biochemical Assays Salt_Stress->Physiological_Assays Data_Analysis Statistical Analysis Growth_Measurement->Data_Analysis MDA_Assay MDA Content Physiological_Assays->MDA_Assay Proline_Assay Proline Content Physiological_Assays->Proline_Assay Antioxidant_Enzyme_Assay Antioxidant Enzymes (SOD, CAT, POD) Physiological_Assays->Antioxidant_Enzyme_Assay Ion_Content_Analysis Ion Content (Na+, K+) Physiological_Assays->Ion_Content_Analysis MDA_Assay->Data_Analysis Proline_Assay->Data_Analysis Antioxidant_Enzyme_Assay->Data_Analysis Ion_Content_Analysis->Data_Analysis

General experimental workflow for HBL studies.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound in mitigating salt stress in rice.

Protocol 1: Rice Seed Treatment and Germination under Salt Stress

Objective: To evaluate the effect of HBL seed treatment on the germination and early seedling growth of rice under salt stress.

Materials:

  • Rice seeds (e.g., Pusa Basmati-1, IR64)

  • 28-Homobrassinolide (HBL)

  • Sodium chloride (NaCl)

  • Ethanol (for dissolving HBL)

  • Distilled water

  • Petri dishes

  • Filter paper (Whatman No. 1)

  • Incubator

Procedure:

  • Preparation of HBL Solution:

    • Prepare a stock solution of HBL (e.g., 1 mM) by dissolving it in a small amount of ethanol and then bringing it to the final volume with distilled water.

    • Prepare working solutions of desired concentrations (e.g., 10⁻¹⁰ M, 10⁻⁸ M, 10⁻⁶ M) by diluting the stock solution. A control solution without HBL should also be prepared.

  • Seed Sterilization and Treatment:

    • Surface sterilize rice seeds by rinsing with 70% ethanol for 1 minute, followed by soaking in a 5% sodium hypochlorite solution for 20 minutes.

    • Wash the seeds thoroughly with sterile distilled water (3-5 times).

    • Soak the sterilized seeds in the prepared HBL solutions (or control solution) for a specified duration (e.g., 6 hours).

  • Germination Assay:

    • Place two layers of sterile filter paper in each Petri dish.

    • Moisten the filter paper with either distilled water (control) or NaCl solutions of varying concentrations (e.g., 50 mM, 100 mM, 150 mM).

    • Arrange the HBL-treated seeds on the moistened filter paper in the Petri dishes (e.g., 20 seeds per dish).

    • Seal the Petri dishes with parafilm and place them in an incubator under controlled conditions (e.g., 28 ± 2°C, 16/8 h light/dark cycle).

  • Data Collection:

    • Record the number of germinated seeds daily for up to 7-10 days. A seed is considered germinated when the radicle emerges.

    • After the germination period, measure the shoot length and root length of the seedlings.

    • Determine the fresh weight of the seedlings.

    • Dry the seedlings in an oven at 70°C for 48 hours to determine the dry weight.

Protocol 2: Foliar Application of HBL to Rice Seedlings under Salt Stress

Objective: To assess the impact of foliar-applied HBL on the growth and physiology of rice seedlings subjected to salt stress.

Materials:

  • Rice seedlings (e.g., 15-30 days old)

  • 28-Homobrassinolide (HBL)

  • Sodium chloride (NaCl)

  • Tween 20 (surfactant)

  • Spray bottles

  • Pots with soil or hydroponic system

Procedure:

  • Plant Growth and Salt Stress Induction:

    • Grow rice seedlings in pots or a hydroponic system under standard conditions.

    • At the desired growth stage (e.g., 3-4 leaf stage), induce salt stress by irrigating the pots with NaCl solution or adding NaCl to the hydroponic nutrient solution. Maintain a control group with no salt stress.

  • Preparation of HBL Foliar Spray:

    • Prepare HBL solutions of desired concentrations (e.g., 10⁻¹⁰ M, 10⁻⁸ M, 10⁻⁶ M) in distilled water. Add a few drops of Tween 20 (e.g., 0.01%) as a surfactant to ensure uniform spreading on the leaf surface.

  • Foliar Application:

    • Spray the HBL solutions onto the foliage of the rice seedlings until runoff. Ensure complete coverage of the leaves.

    • A control group should be sprayed with a solution containing only distilled water and Tween 20.

    • Perform the foliar application at a specific time of day (e.g., early morning or late evening) to maximize absorption.

  • Data Collection and Analysis:

    • After a specified period of treatment (e.g., 7-14 days), harvest the plants.

    • Measure growth parameters such as plant height, root length, and biomass (fresh and dry weight).

    • Collect leaf samples for physiological and biochemical analyses as described in the subsequent protocols.

Protocol 3: Determination of Malondialdehyde (MDA) Content

Objective: To quantify the level of lipid peroxidation in rice leaves as an indicator of oxidative stress.

Materials:

  • Fresh rice leaf tissue

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.5% w/v in 20% TCA)

  • Spectrophotometer

Procedure:

  • Sample Extraction:

    • Homogenize 0.5 g of fresh leaf tissue in 5 mL of 10% TCA.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes.

  • Reaction:

    • Take 2 mL of the supernatant and add 2 mL of 0.5% TBA in 20% TCA.

    • Heat the mixture in a water bath at 95°C for 30 minutes.

    • Quickly cool the reaction mixture in an ice bath to stop the reaction.

  • Measurement:

    • Centrifuge the mixture at 10,000 x g for 10 minutes to clarify the solution.

    • Measure the absorbance of the supernatant at 532 nm and 600 nm using a spectrophotometer. The absorbance at 600 nm is subtracted to correct for non-specific turbidity.

  • Calculation:

    • Calculate the MDA concentration using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹ cm⁻¹.

    • MDA concentration (µmol/g FW) = [(A₅₃₂ - A₆₀₀) / 155] x (V_total / V_aliquot) / W

      • A₅₃₂ and A₆₀₀ are the absorbances at 532 nm and 600 nm, respectively.

      • V_total is the total volume of the extract.

      • V_aliquot is the volume of the extract used in the reaction.

      • W is the fresh weight of the sample in grams.

Protocol 4: Determination of Proline Content

Objective: To measure the accumulation of proline, an important osmolyte, in rice leaves under salt stress.

Materials:

  • Fresh rice leaf tissue

  • Sulfosalicylic acid (3% w/v)

  • Acid ninhydrin reagent

  • Glacial acetic acid

  • Toluene

  • Spectrophotometer

Procedure:

  • Sample Extraction:

    • Homogenize 0.5 g of fresh leaf tissue in 10 mL of 3% sulfosalicylic acid.

    • Filter the homogenate through Whatman No. 1 filter paper.

  • Reaction:

    • Take 2 mL of the filtrate and add 2 mL of acid ninhydrin and 2 mL of glacial acetic acid in a test tube.

    • Boil the mixture in a water bath at 100°C for 1 hour.

    • Terminate the reaction by placing the test tube in an ice bath.

  • Extraction and Measurement:

    • Add 4 mL of toluene to the reaction mixture and vortex thoroughly.

    • Allow the layers to separate and collect the upper toluene layer.

    • Measure the absorbance of the toluene layer at 520 nm using a spectrophotometer, with toluene as the blank.

  • Calculation:

    • Determine the proline concentration from a standard curve prepared using known concentrations of L-proline.

    • Express the results as µmol proline per gram of fresh weight (µmol/g FW).

Protocol 5: Assay of Antioxidant Enzyme Activities (SOD, CAT, POD)

Objective: To measure the activities of key antioxidant enzymes involved in ROS scavenging in rice leaves.

Materials:

  • Fresh rice leaf tissue

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • EDTA

  • Polyvinylpyrrolidone (PVP)

  • Nitroblue tetrazolium (NBT)

  • Riboflavin

  • Methionine

  • Hydrogen peroxide (H₂O₂)

  • Guaiacol

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize 1.0 g of fresh leaf tissue in 10 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) PVP.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • The supernatant is the crude enzyme extract.

  • Superoxide Dismutase (SOD) Activity Assay:

    • The assay is based on the inhibition of the photochemical reduction of NBT.

    • The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and the enzyme extract.

    • The reaction is initiated by placing the tubes under a fluorescent lamp (15 W) for 15 minutes. A control reaction without the enzyme extract is run in parallel.

    • The absorbance is read at 560 nm.

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

  • Catalase (CAT) Activity Assay:

    • The assay is based on monitoring the disappearance of H₂O₂.

    • The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.0), 10 mM H₂O₂, and the enzyme extract.

    • The decrease in absorbance is recorded at 240 nm for 1 minute.

    • The activity is calculated using the extinction coefficient of H₂O₂ (40 mM⁻¹ cm⁻¹).

  • Peroxidase (POD) Activity Assay:

    • The assay is based on the oxidation of guaiacol.

    • The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.0), 20 mM guaiacol, 10 mM H₂O₂, and the enzyme extract.

    • The increase in absorbance due to the formation of tetraguaiacol is recorded at 470 nm for 1 minute.

    • The activity is calculated using the extinction coefficient of tetraguaiacol (26.6 mM⁻¹ cm⁻¹).

Protocol 6: Determination of Sodium (Na⁺) and Potassium (K⁺) Ion Content

Objective: To measure the accumulation of Na⁺ and K⁺ in rice tissues to assess ion homeostasis.

Materials:

  • Dried rice tissue (roots and shoots)

  • Nitric acid

  • Perchloric acid

  • Flame photometer or Atomic Absorption Spectrophotometer (AAS)

Procedure:

  • Sample Preparation:

    • Wash the harvested plant tissues thoroughly with deionized water to remove any surface contamination.

    • Separate the roots and shoots.

    • Dry the samples in an oven at 70°C to a constant weight.

    • Grind the dried samples into a fine powder.

  • Acid Digestion:

    • Weigh 0.1 g of the powdered sample into a digestion tube.

    • Add a mixture of nitric acid and perchloric acid (e.g., 3:1 v/v).

    • Digest the sample on a heating block until the solution becomes clear.

  • Measurement:

    • Cool the digest and dilute it to a known volume with deionized water.

    • Measure the concentrations of Na⁺ and K⁺ in the diluted samples using a flame photometer or AAS.

  • Calculation:

    • Calculate the ion concentrations based on the standard curves prepared for Na⁺ and K⁺.

    • Express the results as mg/g dry weight.

By following these protocols, researchers can systematically evaluate the potential of this compound to enhance the salt tolerance of rice, providing valuable data for agricultural applications and the development of stress-mitigating agents.

References

Troubleshooting & Optimization

Technical Support Center: Homobrassinolide In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 28-Homobrassinolide (HBL). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for in vitro assays. Due to its lipophilic, steroidal structure, HBL presents solubility challenges that are critical to overcome for reproducible and meaningful experimental results.[1][2] This document provides a series of frequently asked questions (FAQs), detailed protocols, and troubleshooting guides to ensure the successful application of HBL in your research.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for dissolving 28-Homobrassinolide for in vitro assays?

A: Dimethyl sulfoxide (DMSO) is the most widely recommended and effective solvent for preparing high-concentration stock solutions of HBL.[3][4] It can solubilize HBL up to 20 mg/mL, although concentrations of 5 mg/mL are more common and readily achievable.[5][6] Other organic solvents like dimethylformamide (DMF) and ethanol can also be used, but they offer lower solubility.[5][6][7] Water is a very poor solvent for HBL, with a solubility of only about 5 mg/L.[5][8][9]

Q2: What is a reliable concentration for an HBL stock solution, and how should I prepare it?

A: A 1 mM stock solution is a standard and convenient concentration for most in vitro applications.[5][7][10] This concentration is high enough to allow for significant dilution into your aqueous culture medium, which minimizes the final concentration of the organic solvent (e.g., DMSO) to non-toxic levels (typically <0.1% v/v). For a detailed, step-by-step methodology, please refer to the "Protocol: Preparation of a 1 mM 28-Homobrassinolide Stock Solution" section below.

Q3: How must I store my solid HBL compound and the DMSO stock solution to ensure stability?

A: Proper storage is absolutely critical to maintain the biological activity of HBL.

  • Solid Form: The powder should be stored at -20°C for long-term stability, where it can be viable for several years.[3][4][7]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[4] For optimal stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][4] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4][7]

Q4: I am observing inconsistent or even inhibitory effects in my experiments. What could be the cause?

A: Inconsistent results with HBL can stem from several factors:

  • Dose-Dependency: The biological effects of HBL are highly dose-dependent.[4] While low concentrations often promote growth, higher concentrations can have inhibitory effects, a phenomenon particularly well-documented in root growth assays.[4] It is crucial to perform a comprehensive dose-response curve for your specific system.

  • Compound Degradation: HBL is stable in neutral and weakly alkaline conditions but is susceptible to hydrolysis and degradation in acidic environments.[3][8][9] Ensure your final culture medium is not acidic. If you suspect your stock solution has degraded, prepare a fresh one.

  • Precipitation: HBL can precipitate out of the aqueous culture medium, especially at higher concentrations. This lowers the effective concentration and leads to variability. See the Troubleshooting section for detailed solutions.

  • Compound Purity: Commercially available HBL can sometimes be a mix of active and inactive isomers.[4] Using a high-purity source from a reputable supplier is essential for reproducibility.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 1 mM 28-Homobrassinolide Stock Solution in DMSO

This protocol details the preparation of a standard 1 mM stock solution, which serves as the foundation for creating working solutions for bioassays.

Materials:

  • 28-Homobrassinolide powder (Molecular Weight: ~494.7 g/mol )[7]

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)[5]

  • Sterile microcentrifuge tubes or amber glass vials[5]

  • Analytical balance

  • Calibrated pipettes and sterile, filtered pipette tips

  • Ultrasonic bath[5]

Procedure:

  • Weighing: Accurately weigh 4.95 mg of HBL powder using an analytical balance. Causality Note: Using an anti-static weigh boat can minimize loss of the fine powder due to static electricity.

  • Transfer: Carefully transfer the weighed powder into a sterile 10 mL tube or vial.[5]

  • Dissolution: Add 10 mL of anhydrous DMSO to the vial.[5] Vortex the solution vigorously. To ensure complete dissolution, sonicate the solution in an ultrasonic bath for 5-10 minutes.[5]

  • Verification: Visually inspect the solution against a light source to confirm that no solid particles or crystals remain. The solution should be perfectly clear.

  • Storage & Aliquoting: To prevent degradation from multiple freeze-thaw cycles, divide the 10 mL stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.[4] Store these aliquots at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the 1 mM stock into your final aqueous medium (e.g., cell culture media).

Procedure:

  • Thawing: At room temperature, thaw a single aliquot of the 1 mM HBL stock solution.[5]

  • Calculation: Determine the volume of stock solution needed for your desired final concentration. The formula is: V₁ = (C₂ * V₂) / C₁ Where:

    • V₁ = Volume of stock solution needed

    • C₁ = Concentration of stock solution (1 mM or 1000 µM)

    • V₂ = Final volume of your working solution

    • C₂ = Desired final concentration of HBL

    • Example: To prepare 10 mL of a 1 µM working solution, you would need 10 µL of the 1 mM stock solution.[7]

  • Dilution: Add the calculated volume of the stock solution (e.g., 10 µL) to the appropriate volume of your aqueous medium (e.g., 9.99 mL).[7]

  • Mixing (Critical Step): To prevent immediate precipitation, it is vital to mix the solution rapidly as the stock is added. A recommended technique is "flash vortexing": while vortexing the aqueous medium at a high speed, quickly pipette the small volume of DMSO stock directly into the vortex. This promotes rapid dispersal and minimizes the formation of localized high concentrations that can cause the compound to "crash out" of the solution.

Experimental Workflow Diagram

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh HBL Powder dissolve 2. Dissolve in DMSO (Vortex + Sonicate) weigh->dissolve aliquot 3. Aliquot into Single-Use Tubes dissolve->aliquot store_stock 4. Store at -80°C aliquot->store_stock thaw 5. Thaw One Aliquot store_stock->thaw For Each Experiment dilute 6. Dilute into Assay Medium (Flash Vortexing) thaw->dilute use 7. Use Immediately in Assay dilute->use

Caption: Workflow for preparing HBL solutions for bioassays.

Troubleshooting Guide

Problem: My HBL solution turned cloudy or I see visible precipitate after adding it to my cell culture medium.

  • Potential Cause 1: Poor Aqueous Solubility. HBL is a hydrophobic steroid hormone.[1] When a concentrated DMSO stock is added to an aqueous buffer or medium, the solvent environment changes abruptly from organic to aqueous. If the compound cannot be dispersed quickly enough, it will exceed its aqueous solubility limit and precipitate, or "crash out."[11]

    • Solution:

      • Optimize Mixing: Use the "flash vortexing" technique described in Protocol 2. This is the most effective first step.

      • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your medium is as low as possible, ideally below 0.5% and preferably below 0.1%. A higher DMSO concentration can help solubility but may also introduce unwanted biological effects or toxicity.

      • Use Intermediate Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a serial dilution. For example, first dilute the 1 mM stock 1:100 into your medium (to 10 µM), vortex well, and then dilute that intermediate solution 1:10 to your final 1 µM concentration. This gradual reduction in solvent concentration can sometimes prevent precipitation.

      • Consider Surfactants (Advanced): For specific applications, a very low concentration of a non-ionic surfactant like Tween-20 may be used to improve solubility, but this must be validated to ensure it does not interfere with your assay.[4]

  • Potential Cause 2: Media Composition & Temperature. Components within complex culture media (e.g., salts, proteins) can sometimes precipitate due to temperature shifts (e.g., adding cold media to a room temperature solution) or interactions.[12][13] Calcium salts are particularly prone to precipitation.[14]

    • Solution:

      • Pre-warm Media: Ensure all components are at the same temperature (e.g., 37°C) before mixing.

      • Solubility Test: Before preparing a large volume, test the dilution in a small, 1 mL sample of your medium to check for precipitation.

Problem: I am not observing any biological effect from the HBL.

  • Potential Cause 1: Degraded Stock Solution. HBL is sensitive to acidic pH and can degrade if stored improperly or subjected to multiple freeze-thaw cycles.[3][4]

    • Solution: Discard the suspect stock solution and prepare a fresh one from the solid powder following Protocol 1. Always use single-use aliquots.[3][4] Prepare working solutions immediately before use.

  • Potential Cause 2: Inactive Concentration Range. The effective concentration of HBL can be extremely low (in the nanomolar or even picomolar range).[7] It is possible your chosen concentrations are below the effective threshold for your specific biological system.

    • Solution: Perform a wide dose-response experiment, ranging from picomolar to micromolar concentrations (e.g., 0.001 nM to 100 nM), to identify the active range.[4]

Technical Data & Biological Context

Table 1: Solubility of 28-Homobrassinolide in Common Solvents
SolventSolubilityReference(s)Notes
Dimethyl Sulfoxide (DMSO) 20 mg/mL (40.43 mM)[5]Recommended primary solvent. Sonication may be required for high concentrations.
Dimethylformamide (DMF) 1 mg/mL[5][6]An alternative to DMSO, but with lower solubilizing power.
Ethanol 5.2 g/L (~5.2 mg/mL)[5][8][9]Slightly soluble; can be used as an alternative solvent.
Methanol 2.7 g/L (~2.7 mg/mL)[5][8][9]Lower solubility than ethanol.
Acetonitrile 1.3 g/L (~1.3 mg/mL)[5][8][9]Limited solubility.
Water 5 mg/L (~0.005 mg/mL)[5][8][9]Essentially insoluble for preparing stock solutions.
Brassinosteroid Signaling Pathway

Homobrassinolide, like other brassinosteroids, functions by initiating a cell-surface signaling cascade.[15] Understanding this pathway is crucial for interpreting experimental results, such as changes in gene expression. The signal is perceived by the receptor kinase BRI1 at the cell membrane.[16][17] In the absence of HBL, BRI1 is held in an inactive state by an inhibitor protein, BKI1.[18] Upon HBL binding, BRI1 is activated and associates with its co-receptor, BAK1.[18][19] This complex initiates a phosphorylation cascade that ultimately leads to the dephosphorylation and activation of the transcription factors BZR1 and BES1.[17] These transcription factors then move into the nucleus to regulate the expression of thousands of genes controlling cell elongation, division, and stress responses.[15][17]

Caption: Brassinosteroid signaling cascade initiated by HBL.

References

Technical Support Center: Homobrassinolide Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of homobrassinolide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: this compound is a polyhydroxysteroid that is stable in solid form and under neutral to weakly alkaline conditions in solution.[1][2][3] However, its stability in aqueous solutions is primarily challenged by two factors:

  • Hydrolysis in Acidic Conditions: this compound is susceptible to hydrolysis in acidic environments.[1][2][3] The lactone ring in its structure is prone to opening under low pH, leading to inactive forms of the molecule.

  • Potential for Photodegradation: While specific quantitative data is limited, it is a general best practice to protect steroid-based compounds from light to prevent potential photodegradation.[1]

Q2: How should I dissolve this compound for my experiments?

A2: Due to its low solubility in water (approximately 5 mg/L), this compound is typically first dissolved in an organic solvent to create a concentrated stock solution.[1][4][5] This stock solution is then further diluted into the aqueous experimental medium.

  • Recommended Solvents for Stock Solutions: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing this compound stock solutions.[4][5][6][7]

  • Preparation of Working Solutions: To prepare a working solution, the stock solution should be diluted serially into the final aqueous medium (e.g., cell culture media, phosphate buffer).[4] It is crucial to include a vehicle control in your experiments, containing the same final concentration of the organic solvent used to prepare the working solution.[4]

Q3: What are the recommended storage conditions for this compound solutions?

A3: Proper storage is critical to maintaining the integrity of this compound solutions.

  • Solid Form: Store solid this compound at -20°C for long-term stability.[1][6]

  • Stock Solutions (in Organic Solvents): Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][6] Store these aliquots at -20°C or -80°C.[1][6]

  • Aqueous Working Solutions: Due to the potential for instability, it is highly recommended to prepare fresh aqueous working solutions immediately before each experiment.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in the Aqueous Working Solution

Possible Causes:

  • Poor Solubility: this compound has very limited solubility in water. The final concentration in your aqueous medium may have exceeded its solubility limit.[1][4]

  • High Concentration of Organic Solvent: While a small amount of an organic solvent like DMSO is necessary to initially dissolve the compound, a high final concentration in the aqueous medium can sometimes cause precipitation of other components in complex media (e.g., salts in cell culture media).[8][9]

  • Temperature Effects: Temperature shifts, such as moving a solution from cold storage to room temperature, can affect the solubility of compounds and media components, potentially leading to precipitation.[8][9]

Solutions:

  • Reduce Final Concentration: If possible, lower the final working concentration of this compound.

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible and does not adversely affect your experimental system.[2]

  • Use a Co-solvent or Surfactant: Consider the use of a co-solvent like ethanol or a surfactant such as Tween-20 in your final aqueous solution to improve the solubility of this compound.[2]

  • Proper Mixing: When preparing the working solution, add the stock solution to the aqueous medium dropwise while vortexing or stirring to ensure rapid and even dispersion.

  • Pre-warm the Aqueous Medium: Before adding the this compound stock solution, ensure your aqueous medium is at the experimental temperature.

Issue 2: Inconsistent or Lower-Than-Expected Biological Activity

Possible Causes:

  • Degradation in Acidic Media: If your experimental medium has a pH below 7, this compound may be undergoing hydrolysis, reducing the concentration of the active compound.[1][2][3]

  • Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to its degradation over time.[1][6]

  • Photodegradation: Exposure of stock or working solutions to light for extended periods may cause degradation.[1]

  • Incorrect Dosage: The biological effects of this compound are often highly dose-dependent, with different concentrations potentially leading to varied or even opposite effects.[6][7]

Solutions:

  • Control the pH: Whenever possible, maintain the pH of your aqueous solution in the neutral to slightly alkaline range.[1][2][3] If an acidic pH is required, prepare the working solution immediately before use and minimize the exposure time.

  • Prepare Fresh Stock Solutions: If you suspect your stock solution has degraded, prepare a fresh one from solid this compound.[1]

  • Protect from Light: Store stock and working solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]

  • Perform a Dose-Response Curve: To determine the optimal concentration for your specific experimental system, it is crucial to perform a dose-response experiment.[6]

Data Presentation

Table 1: Solubility and Stability of this compound

PropertyDetailsReference(s)
Solubility
In Water~5 mg/L[1][4]
In DMSO~20 mg/mL (may require sonication)[1][4]
In Ethanol~5.2 g/L (slightly soluble)[1][4]
In Methanol~2.7 g/L[1][4]
In Acetonitrile~1.3 g/L[1][4]
In DMF~1 mg/mL[5]
pH Stability
Acidic ConditionsUnstable, undergoes hydrolysis[1][2][3]
Neutral ConditionsStable[1][2][3]
Weakly Alkaline ConditionsStable[1][2][3]
Photostability Recommended to protect from light[1]

Table 2: Recommended Storage Conditions

FormTemperatureDurationReference(s)
Solid Powder -20°CUp to 3 years[1][6]
4°CUp to 2 years[1]
Stock Solution (in DMSO) -80°CUp to 6 months[1][6]
-20°CUp to 1 month[1][6]

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol provides a general method to assess the stability of this compound in a specific aqueous solution over time.

1. Materials:

  • This compound standard

  • Aqueous buffer or medium of interest

  • Organic solvent for stock solution (e.g., HPLC-grade DMSO or ethanol)

  • HPLC-grade methanol and acetonitrile

  • Phenylboronic acid

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in an appropriate organic solvent.

  • Test Solution: Dilute the stock solution into the aqueous medium of interest to the desired final concentration. Prepare enough volume for all time points.

  • Phenylboronic Acid Solution: Prepare a solution of phenylboronic acid in methanol.[2][3]

3. Stability Study:

  • Divide the test solution into several aliquots in amber vials, one for each time point (e.g., 0, 2, 4, 8, 24 hours).

  • Store the vials under the desired experimental conditions (e.g., specific temperature, pH, light exposure).

  • At each time point, take one vial for analysis.

4. Sample Preparation for HPLC (Derivatization):

  • To a known volume of the sample from each time point, add the phenylboronic acid solution in methanol.[1][2][3]

  • Incubate the mixture at 50°C for 30 minutes to allow for derivatization, which enhances UV detection.[1][2][3]

  • Allow the solution to cool to room temperature.

  • Filter the derivatized sample through a 0.45 µm filter before injection into the HPLC.[2][3]

  • Prepare a fresh standard solution of this compound and derivatize it in the same manner for each analysis day to serve as a reference.

5. HPLC Analysis:

  • Column: ODS-C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection Wavelength: 220 nm.[2][3]

  • Injection Volume: 10-20 µL.

6. Data Analysis:

  • Integrate the peak area of the derivatized this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of this compound remaining versus time to determine the degradation profile under the tested conditions.

Visualizations

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBL This compound (HBL) BRI1 BRI1 (Receptor Kinase) HBL->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Activates BIN2 BIN2 (Kinase) BAK1->BIN2 Inhibits BZR1_P BZR1/BES1-P (Inactive) BIN2->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 Dephosphorylates DNA DNA BZR1->DNA Binds to PP2A PP2A (Phosphatase) PP2A->BZR1_P Dephosphorylates Gene_Expression Gene Expression (Growth, Stress Response) DNA->Gene_Expression Regulates Stability_Assessment_Workflow start Start: Prepare HBL Stock and Test Solutions incubate Incubate Aliquots under Specific Conditions (pH, Light, Temp) start->incubate timepoint Sample at Predetermined Time Points (t=0, t=1, ...) incubate->timepoint timepoint->timepoint derivatize Derivatize Sample with Phenylboronic Acid timepoint->derivatize hplc Analyze by HPLC derivatize->hplc analyze Calculate % HBL Remaining vs. Time hplc->analyze end End: Determine Degradation Profile analyze->end Troubleshooting_Tree issue Issue Encountered with HBL Aqueous Solution precipitate Precipitation or Cloudiness? issue->precipitate low_activity Low/Inconsistent Activity? issue->low_activity check_conc Is final concentration too high? precipitate->check_conc Yes check_ph Is the medium acidic? low_activity->check_ph Yes reduce_conc Solution: Lower concentration or use co-solvent/surfactant check_conc->reduce_conc Yes check_solvent Is organic solvent % too high? check_conc->check_solvent No lower_solvent Solution: Minimize final solvent concentration check_solvent->lower_solvent Yes buffer_ph Solution: Use neutral/alkaline pH or prepare fresh before use check_ph->buffer_ph Yes check_storage Was the stock solution stored properly? check_ph->check_storage No fresh_stock Solution: Prepare fresh stock solution and aliquot check_storage->fresh_stock No check_light Were solutions protected from light? check_storage->check_light Yes protect_light Solution: Use amber vials or cover with foil check_light->protect_light No

References

troubleshooting inconsistent results with homobrassinolide treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for homobrassinolide (HBR) experimental troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent, reliable results in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that you may encounter during your experiments with this compound.

1. Why am I observing inconsistent or no effects with my this compound treatment?

Inconsistent results with HBR treatment can stem from several factors:

  • Compound Purity and Isomeric Ratio: Commercially synthesized 28-homobrassinolide can be a mixture of active (22R, 23R) and inactive (22S, 23S) isomers.[1][2] The ratio of these isomers can vary between batches and suppliers, leading to significant differences in biological activity. It is crucial to source high-purity HBR and be aware of the isomeric composition.

  • Dose-Dependent Effects: The biological effects of HBR are highly concentration-dependent.[1][3] Low concentrations often promote growth, while higher concentrations can be inhibitory, particularly for root growth.[1][3] A thorough dose-response curve is essential to determine the optimal concentration for your specific experimental system.

  • Solubility Issues: this compound has poor solubility in water.[1] If the compound precipitates out of your treatment solution, its effective concentration will be reduced, leading to inconsistent results.

  • Experimental Conditions: Factors such as light intensity, temperature, humidity, and the composition of the growth medium can all influence a plant's response to brassinosteroids.[1] Maintaining consistent environmental conditions across experiments is critical.

  • Application Method: The method of application (e.g., foliar spray, media supplementation) can affect uptake and distribution of HBR.[1] Standardize your application method to ensure uniform treatment.

  • Plant Species and Developmental Stage: Different plant species, cultivars, and even the developmental stage of the plant can influence its sensitivity to HBR.[1]

Troubleshooting Steps:

  • Verify the purity and isomeric composition of your HBR with the supplier.

  • Perform a dose-response curve to identify the optimal concentration range for your specific assay.

  • Ensure complete dissolution of HBR in a suitable solvent before preparing the final aqueous solution.

  • Tightly control and monitor environmental conditions.

  • Standardize your application method across all experiments.

2. I'm seeing inhibitory effects at concentrations where I expect to see growth promotion. What's happening?

This is a common observation and can be attributed to a few key factors:

  • Concentration is Too High: As mentioned, HBR exhibits a biphasic dose-response. What may be a growth-promoting concentration in one species or assay could be inhibitory in another.[1][3] High concentrations of brassinosteroids are known to inhibit root growth.[3]

  • Interactions with Media Components: There could be synergistic or antagonistic interactions between HBR and other components in your growth medium.[1]

Troubleshooting Steps:

  • Conduct a detailed dose-response curve with a wider range of concentrations, including very low (nanomolar) levels.

  • If possible, simplify the growth medium to minimize potential interactions.

3. My this compound solution appears cloudy or has precipitates. How can I improve its solubility?

The poor water solubility of HBR is a frequent challenge.

  • Use of a Co-solvent: To improve solubility, first dissolve HBR in an organic solvent like DMSO or ethanol to create a stock solution.[1] This stock solution can then be diluted to the final concentration in your aqueous medium.

  • Use of a Surfactant: Adding a surfactant like Tween-20 to the final aqueous solution can also help to keep the HBR in solution.[1]

Important Considerations:

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not have any biological effect on your system. It is good practice to include a solvent-only control in your experiments.

4. How should I properly store and handle this compound to maintain its activity?

Proper storage is critical for the stability and activity of HBR.

  • Powder: For long-term stability (up to 3 years), store the powder at -20°C.[1] It can be stored at 4°C for up to 2 years.[1]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[1] For optimal stability, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour.[1]

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Plant Growth

Plant SpeciesHBR ConcentrationObserved EffectReference
Arabidopsis thaliana0.001 nMSlight increase in root length[3]
Arabidopsis thaliana0.01 nM - 100 nMStrong inhibition of root growth[3]
Vigna radiata10⁻¹⁰ M, 10⁻⁸ M, 10⁻⁶ MIncreased proline accumulation[4]
Vigna radiata10⁻⁸ MMaximum increase in shoot and root length, fresh and dry mass, and leaf area[4]
Almond1 ppm21.1% increase in fruit set[5]
Almond5 ppmMost effective in increasing pollen tube growth[5]
Black Gram0.10 ppm - 1.00 ppmImproved biochemical and yield parameters[6]
Tomato0.12 g a.i. ha⁻¹Maximum number of fruits, fruit weight, and improved quality traits[7]
Maize25 and 30 mg a.i. ha⁻¹9.9% - 19.5% increase in final yield[8][9]

Experimental Protocols

1. Protocol for Arabidopsis Root Growth Assay

This protocol is used to determine the dose-dependent effect of this compound on root growth.

  • Seed Plating: Sow surface-sterilized Arabidopsis thaliana seeds on half-strength Murashige and Skoog (MS) medium containing 1% sucrose and varying concentrations of HBR (e.g., 0, 0.001, 0.01, 0.1, 1, 10, and 100 nM).[1]

  • Incubation: Place the plates vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

  • Analysis: After a set period (e.g., 7-10 days), measure the primary root length for each concentration and compare it to the control (0 nM HBR) to determine the dose-dependent effect.[1]

2. Protocol for Gene Expression Analysis

This protocol allows for the assessment of HBR's effect on the expression of brassinosteroid-responsive genes.

  • Plant Material and Treatment: Grow wild-type Arabidopsis seedlings in liquid or on solid MS medium for a specified period (e.g., 10 days).[1] Treat the seedlings with the desired concentrations of HBR or a mock solution (containing the solvent only).

  • RNA Extraction: Harvest the seedlings at specific time points after treatment, freeze them in liquid nitrogen, and extract total RNA using a suitable kit or protocol.[1]

  • Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of known brassinosteroid-responsive genes.

Mandatory Visualizations

Homobrassinolide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBR This compound BRI1 BRI1 (Receptor) HBR->BRI1 BAK1 BAK1 (Co-receptor) BRI1->BAK1 BSK BSK BAK1->BSK BSU1 BSU1 BSK->BSU1 BIN2 BIN2 BSU1->BIN2 BZR1_p BZR1/BES1-P BIN2->BZR1_p BZR1 BZR1/BES1 BZR1_p->BZR1 Dephosphorylation DNA BR-responsive genes BZR1->DNA

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow A Prepare HBR Stock Solution (e.g., in DMSO) B Prepare Treatment Solutions (Dilute stock in aqueous medium) A->B C Prepare Control Solutions (Medium + Solvent only) A->C D Treat Experimental System (e.g., seedlings, cell culture) B->D C->D E Incubate under Controlled Conditions D->E F Data Collection (e.g., measure root length, harvest tissue) E->F G Data Analysis (Statistical comparison to control) F->G

Caption: A typical experimental workflow for this compound treatment.

References

optimizing homobrassinolide concentration for different plant species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing homobrassinolide (HBR) concentration in plant species experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application of this compound.

Issue Potential Cause Recommended Solution
Inconsistent or No Effects Purity of the this compound compound may vary, with mixtures of active and inactive isomers affecting biological activity.[1]Ensure the use of high-purity this compound. Whenever possible, obtain compounds with a specified isomeric ratio.
The effects of this compound are highly dose-dependent.[1]Conduct a dose-response curve to determine the optimal concentration for your specific plant species and experimental setup.[1][2]
Variability in compound preparation, such as repeated freeze-thaw cycles of stock solutions.Prepare fresh stock solutions regularly and create aliquots to avoid multiple freeze-thaw cycles.[1]
Fluctuations in environmental conditions like temperature, light intensity, and humidity can impact plant responses.Tightly control and monitor environmental parameters throughout the experiment.[1]
Inconsistent application methods can lead to variable results.Standardize the application method (e.g., foliar spray, media supplementation) to ensure uniform treatment across all samples.[1]
Inhibitory Effects at Expected Promotional Concentrations The concentration, although expected to be promotional, might be too high for the specific assay or plant species, as high concentrations of brassinosteroids can inhibit root growth.[1]Perform a detailed dose-response curve to identify the optimal concentration range.[1]
Potential synergistic or antagonistic interactions with other components in the growth medium.Review the composition of the growth medium and consider potential interactions with this compound.
Phytotoxicity Symptoms (e.g., Stunted Growth, Leaf Curling) The applied concentration of this compound is too high.Immediately cease this compound application. Conduct a dose-response experiment to determine the optimal, non-toxic concentration for your specific plant species and conditions.[2]
High concentrations of this compound can induce stress responses in plants.Apply a foliar spray of a low-concentration salicylic acid solution, which can help modulate the plant's defense response.[2] Provide supplemental calcium through a foliar spray or root drench to enhance the plant's ability to cope with oxidative stress.[2]
Poor Solubility of this compound This compound has low solubility in water.Use a co-solvent like ethanol or a surfactant (e.g., Tween-20) to improve solubility in the final aqueous solution.[1] Ensure the final concentration of any organic solvent (e.g., DMSO) is low enough to not adversely affect the biological system.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect plants?

A1: this compound is a type of brassinosteroid, which is a class of plant steroid hormones that regulate various aspects of growth and development.[1][3] It can promote cell division and elongation, enhance photosynthesis, increase resistance to environmental stresses, and improve overall crop yield and quality.[4][5][6]

Q2: How do I determine the optimal concentration of this compound for my specific plant species?

A2: The optimal concentration of this compound is species-dependent and even varies based on the intended outcome (e.g., promoting root growth vs. increasing fruit yield).[7] It is highly recommended to perform a dose-response experiment, testing a range of concentrations to identify the most effective one for your specific experimental conditions.[1][2]

Q3: What are the typical concentration ranges for this compound application?

A3: Effective concentrations can range from the nanomolar (nM) to the micromolar (µM) level. For example, in Arabidopsis thaliana root elongation assays, concentrations as low as 0.001 nM have shown promotional effects, while concentrations from 0.01 nM to 100 nM can be inhibitory.[2][7] For foliar application on crops like tomato, concentrations in the range of 10⁻⁸ M have been effective.[8][9]

Q4: Can I mix this compound with other agrochemicals?

A4: this compound is generally compatible with many pesticides, herbicides, and fertilizers.[4] However, it is recommended to check for compatibility before mixing and to maintain a spray solution pH of around 6.0, avoiding alkaline conditions.[4]

Q5: What is the best way to apply this compound?

A5: Common application methods include foliar spray, seed treatment, and supplementation in the growth media.[1][10] The choice of method depends on the research objective and the plant species. For foliar application, ensuring uniform coverage of the leaves is crucial.[11]

Data Presentation: Optimal this compound Concentrations

The following table summarizes effective concentrations of this compound for different plant species and desired outcomes as reported in various studies.

Plant SpeciesApplication MethodOptimal ConcentrationObserved Effect
Arabidopsis thalianaIn media0.001 nMPromotion of root elongation[7]
Arabidopsis thalianaIn media0.01 nM - 100 nMInhibition of root growth[2][7]
Vigna radiata (Mung Bean)Foliar spray10⁻⁸ M (10 nM)Increased growth biomarkers and antioxidant enzymes[7][12]
Brassica juncea (Mustard)Not specified10⁻⁷ M (100 nM)Not specified[7]
Solanum lycopersicum (Tomato)Foliar spray0.12 g a.i. ha⁻¹Increased number of fruits, fruit weight, and overall yield[6][13][14]
Solanum lycopersicum (Tomato)Foliar spray10⁻⁸ MEnhanced photosynthetic rate[8][15]
Oryza sativa (Rice)Lamina inclination test0.005 µg/mlStrong stimulation of lamina inclination[16]
Satureja khuzestanica (Savory)Foliar spray10⁻⁶ M and 10⁻⁸ MIncreased growth, photosynthesis, and essential oil content[3][17]
Black GramFoliar spray0.80 ppmImproved biochemical and yield parameters
MaizeFoliar spray30 mg a.i. ha⁻¹Enhanced grain filling and production[18]

Experimental Protocols

Protocol for Arabidopsis thaliana Root Elongation Assay

This protocol is adapted from methodologies for assessing the biological activity of this compound on root growth.[7]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Half-strength Murashige and Skoog (MS) medium with 1% sucrose

  • This compound stock solution

  • Sterile petri plates

Procedure:

  • Media Preparation: Prepare half-strength MS medium. After autoclaving and cooling to about 50-60°C, add this compound to achieve the desired final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10, and 100 nM).[7] Ensure a consistent solvent concentration across all treatments, including the control. Pour the medium into sterile petri plates.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them on the prepared plates.

  • Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.[1]

  • Incubation: Place the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).[2][7]

  • Data Collection: Measure the primary root length of the seedlings at specified time points (e.g., daily for 5-7 days).[2]

Protocol for Foliar Application in Field Studies

This protocol provides a general guideline for the foliar application of this compound to crop plants.[11]

Materials:

  • This compound

  • Ethanol (for stock solution)

  • Distilled water

  • Surfactant (e.g., Tween-20)

  • Calibrated sprayer

Procedure:

  • Stock Solution Preparation: Dissolve a precisely weighed amount of this compound in a small volume of ethanol to ensure it fully dissolves.[11] Dilute this with distilled water to create a concentrated stock solution.

  • Working Solution Preparation: Prepare the final spray solution by diluting the stock solution with water to the desired concentration. Add a surfactant at the recommended rate (e.g., 0.05-0.1% v/v) to improve adhesion to the leaf surface.[10]

  • Application Timing: Apply the solution during the early morning or late afternoon to minimize rapid evaporation.[11]

  • Application Technique: Use a calibrated sprayer to apply the solution evenly to the plant foliage, ensuring thorough coverage of both upper and lower leaf surfaces, but avoiding runoff.[11]

  • Control Group: Spray a control group of plants with a solution containing water and the surfactant only.

Visualizations

Caption: Simplified this compound signaling pathway.

Experimental_Workflow_Foliar_Application cluster_prep Preparation cluster_application Application cluster_post_application Post-Application Stock_Solution Prepare HBR Stock Solution Working_Solution Prepare Working Solution with Surfactant Stock_Solution->Working_Solution Plant_Grouping Divide Plants into Treatment & Control Groups Working_Solution->Plant_Grouping Foliar_Spray Apply Foliar Spray Plant_Grouping->Foliar_Spray Monitoring Monitor Plant Growth and Health Foliar_Spray->Monitoring Data_Collection Collect Data on Desired Parameters Monitoring->Data_Collection Data_Analysis Analyze and Compare Results Data_Collection->Data_Analysis

Caption: General experimental workflow for foliar application.

References

potential phytotoxicity of high homobrassinolide concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential phytotoxicity of high concentrations of homobrassinolide (HBL).

Troubleshooting Guides

Issue 1: Root Growth Inhibition Observed After HBL Treatment

Symptoms:

  • Stunted primary root growth.[1]

  • Reduced formation of lateral roots.[1]

  • Thickened and short root morphology.[1]

Possible Cause: The effect of this compound on root growth is dose-dependent. While low concentrations can be stimulatory, high concentrations are known to cause significant inhibition.[2][3] This is a classic symptom of brassinosteroid overdose.

Solutions:

  • Optimize HBL Concentration: Conduct a dose-response curve to identify the optimal concentration for your specific plant species and experimental conditions. It is advisable to test a range of concentrations, starting from low nanomolar (nM) levels.[1]

  • Application of Salicylic Acid (SA): Salicylic acid can attenuate brassinosteroid signaling. Applying a low concentration of SA may counteract the inhibitory effects of high HBL concentrations.[1]

  • Switch to a Less Active Brassinosteroid: Different brassinosteroids exhibit varying levels of bioactivity. For instance, 24-epibrassinolide (EBL) has been shown to be less potent in inhibiting root growth compared to 28-homobrassinolide and brassinolide (BL) at the same concentrations.[1]

Issue 2: General Plant Stress Symptoms (e.g., Chlorosis, Stunted Growth) After High HBL Treatment

Symptoms:

  • Yellowing of leaves (chlorosis).[1]

  • Reduced overall plant biomass.[1]

  • Visible signs of oxidative stress.[1]

Possible Cause: Supraoptimal levels of brassinosteroids can disrupt the plant's hormonal balance, leading to a general stress response and potentially causing oxidative damage.[1]

Solutions:

  • Discontinue HBL Treatment: Immediately cease the application of HBL to prevent further stress on the plants.[1]

  • Salicylic Acid Foliar Spray: Apply a foliar spray with a low concentration of salicylic acid. SA can help modulate the plant's defense response and interfere with the brassinosteroid signaling pathway.[1]

  • Calcium Application: Supplement with calcium, either as a foliar spray or a root drench. Calcium is a key second messenger in stress signaling and can help activate antioxidant defense systems.[1]

  • Nitric Oxide Donor Application: The use of a nitric oxide donor, such as sodium nitroprusside (SNP), can enhance the plant's antioxidant defense system and mitigate oxidative stress.[1]

Frequently Asked Questions (FAQs)

Q1: At what concentration range does 28-homobrassinolide typically become phytotoxic?

A1: The phytotoxic concentration of 28-homobrassinolide can vary depending on the plant species, its developmental stage, and environmental conditions. However, studies on Arabidopsis thaliana have demonstrated that concentrations ranging from 0.01 nM to 100 nM can strongly inhibit root growth.[1][3] It is crucial to perform a dose-response experiment to determine the optimal and phytotoxic concentrations for your specific experimental setup.

Q2: How does salicylic acid help in overcoming 28-HBL phytotoxicity?

A2: Salicylic acid (SA) can attenuate brassinosteroid (BR) signaling. Evidence suggests that SA can interfere with the function and localization of key components of the BR signaling pathway at the plasma membrane, thereby reducing the downstream effects of high BR concentrations.[1]

Q3: What is the molecular mechanism behind root growth inhibition at high HBL concentrations?

A3: High levels of brassinosteroids lead to an over-accumulation of the dephosphorylated, active forms of the transcription factors BZR1 and BES1 in the nucleus. This supraoptimal signaling can disrupt the normal regulation of genes involved in cell proliferation and elongation in the root meristem, leading to a reduction in meristem size and ultimately inhibiting root growth.[2]

Q4: Can other brassinosteroids be used to avoid the phytotoxicity seen with 28-HBL?

A4: While all brassinosteroids can be inhibitory at high concentrations, their bioactivity can differ. For example, 24-epibrassinolide (EBL) is generally less potent in inhibiting root growth compared to 28-homobrassinolide (HBL) and brassinolide (BL) at the same concentrations.[1] Therefore, switching to a less active brassinosteroid or carefully titrating the concentration of 28-HBL are viable strategies.

Q5: How does nitric oxide (NO) help in mitigating stress from high 28-HBL?

A5: Nitric oxide is a signaling molecule that plays a key role in plant stress responses. Exogenous application of NO donors, like sodium nitroprusside (SNP), can enhance the activity of antioxidant enzymes. This helps to scavenge reactive oxygen species (ROS) that may be generated due to the stress from high 28-HBL concentrations.[1]

Data Presentation

Table 1: Effect of Different Concentrations of 28-Homobrassinolide (HBL) on Root Length of Arabidopsis thaliana

28-HBL Concentration (nM)Relative Root Length (% of Control)
0 (Control)100
0.001~105
0.01~80
0.1~60
1~40
10~30
100~30

Data synthesized from studies on Arabidopsis thaliana, where concentrations from 0.01 nM to 100 nM strongly inhibit root growth.[3]

Table 2: Qualitative Phytotoxic Effects of High this compound Concentrations

ParameterObserved Effect at High HBL Concentration
Root System
Primary Root LengthStrong Inhibition
Lateral Root FormationReduced
Shoot System
Plant BiomassReduced
Leaf ColorChlorosis (Yellowing)
Cellular Level
Oxidative StressIncreased

This table summarizes general observations of phytotoxicity.[1]

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay

Objective: To determine the dose-response effect of 28-homobrassinolide on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)[4]

  • Half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar[4]

  • 28-Homobrassinolide (HBL) stock solution (e.g., in DMSO)

  • Sterile square petri dishes[4]

  • Image analysis software (e.g., ImageJ)[3][4]

Methodology:

  • Seed Sterilization and Stratification:

    • Surface sterilize seeds (e.g., with 1% NaClO for 15 min followed by sterile water washes).[3]

    • Stratify seeds at 4°C for 2-4 days in the dark to synchronize germination.[4]

  • Media Preparation:

    • Prepare half-strength MS medium and autoclave.

    • Cool the medium to approximately 55-60°C.

    • Add 28-HBL from a stock solution to achieve the desired final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10, 100 nM).[3]

    • Ensure a mock control with the same amount of solvent (e.g., DMSO) is prepared.

    • Pour the medium into sterile square petri dishes.[4]

  • Plating and Growth:

    • Sow the sterilized and stratified seeds on the surface of the agar plates.

    • Seal the plates and place them vertically in a growth chamber.[4]

    • Maintain controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).[4]

  • Data Collection and Analysis:

    • After 7-9 days, photograph the plates.[3]

    • Measure the primary root length of at least 15-20 seedlings per treatment using ImageJ software.

    • Calculate the average root length and standard deviation for each treatment and compare them to the mock-treated control.

Protocol 2: Amelioration of HBL-Induced Root Growth Inhibition with Salicylic Acid (SA)

Objective: To assess the potential of salicylic acid to reverse the inhibitory effect of a high concentration of 28-HBL on root growth.

Materials:

  • Arabidopsis thaliana seedlings exhibiting root growth inhibition due to HBL treatment.

  • Sterile MS agar plates containing an inhibitory concentration of 28-HBL.

  • Sterile MS agar plates containing the same inhibitory concentration of 28-HBL supplemented with a low concentration of salicylic acid (e.g., 10 µM).

  • Growth chamber.

Methodology:

  • Initial Treatment: Grow Arabidopsis thaliana seedlings on MS agar plates containing an inhibitory concentration of 28-HBL until clear root growth inhibition is observed.

  • Transfer of Seedlings:

    • Prepare a set of MS agar plates with the same inhibitory concentration of 28-HBL.

    • Prepare a second set of MS agar plates with the same inhibitory concentration of 28-HBL supplemented with a low concentration of salicylic acid (e.g., 10 µM).

    • Carefully transfer seedlings showing root inhibition from the initial plates to the new plates (both HBL-only and HBL + SA).

  • Incubation: Incubate the plates vertically in a growth chamber under controlled conditions.

  • Observation and Measurement:

    • Measure the root length of the seedlings daily for 5-7 days.

    • Compare the root growth of seedlings on the HBL + SA plates to those on the HBL-only plates to determine if SA can alleviate the growth inhibition.

Mandatory Visualizations

Brassinosteroid Signaling Pathway at Optimal vs. Supraoptimal Concentrations

Brassinosteroid_Signaling cluster_optimal Optimal HBL Concentration cluster_supraoptimal Supraoptimal HBL Concentration HBL_opt HBL BRI1_BAK1_opt BRI1/BAK1 Receptor Complex HBL_opt->BRI1_BAK1_opt Binds BIN2_opt BIN2 (Active) BRI1_BAK1_opt->BIN2_opt Inhibits P_BZR1_BES1_opt Phosphorylated BZR1/BES1 (Inactive) BIN2_opt->P_BZR1_BES1_opt Phosphorylates (Inhibited) BZR1_BES1_opt BZR1/BES1 (Active) P_BZR1_BES1_opt->BZR1_BES1_opt Dephosphorylation Growth_Promotion Normal Gene Expression & Growth Promotion BZR1_BES1_opt->Growth_Promotion Regulates HBL_supra High HBL BRI1_BAK1_supra BRI1/BAK1 Receptor Complex HBL_supra->BRI1_BAK1_supra Over-stimulates BIN2_supra BIN2 (Strongly Inhibited) BRI1_BAK1_supra->BIN2_supra Strongly Inhibits BZR1_BES1_supra Excess Active BZR1/BES1 BIN2_supra->BZR1_BES1_supra Phosphorylation Strongly Blocked Growth_Inhibition Aberrant Gene Expression & Growth Inhibition BZR1_BES1_supra->Growth_Inhibition Misregulates

Caption: Brassinosteroid signaling at optimal vs. supraoptimal HBL concentrations.

Experimental Workflow for HBL Phytotoxicity Assay

Experimental_Workflow A Seed Sterilization & Stratification B Media Preparation with HBL Gradient A->B C Seed Plating B->C D Vertical Incubation (7-9 days) C->D E Image Acquisition D->E F Root Length Measurement (e.g., ImageJ) E->F G Data Analysis (Dose-Response Curve) F->G

Caption: Workflow for assessing HBL-induced root growth inhibition.

Logical Relationship for Troubleshooting HBL Phytotoxicity

Troubleshooting_Logic Start Phytotoxicity Symptoms Observed? Action1 Optimize HBL Concentration Start->Action1 Yes No_Issue Continue Experiment Start->No_Issue No Action2 Apply Salicylic Acid or Nitric Oxide Donor Action1->Action2 Action3 Consider Less Active Brassinosteroid Analog Action2->Action3 End Problem Resolved Action3->End

Caption: Decision tree for troubleshooting HBL-induced phytotoxicity.

References

Technical Support Center: Homobrassinolide in Plant Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of homobrassinolide (HBL) in plant studies. Particular focus is given to understanding and mitigating off-target effects to ensure data accuracy and reproducibility.

Troubleshooting Guides

Issue 1: Inconsistent or No Effects Observed in Experiments

Symptoms:

  • Lack of expected physiological response (e.g., cell elongation, stress tolerance).

  • High variability between replicates or experiments.

  • Results contradict previously published findings.

Possible Causes & Solutions:

CauseSolution
Compound Purity and Isomeric Ratio Commercially synthesized 28-homobrassinolide can be a mixture of active (22R, 23R) and inactive (22S, 23S) isomers.[1][2] Verify the purity and isomeric composition of your HBL stock with the supplier. If possible, use a high-purity standard for critical experiments.
Dosage and Concentration The effects of HBL are highly dose-dependent, with lower concentrations promoting growth and higher concentrations often causing inhibition.[1][3] It is crucial to perform a dose-response curve to identify the optimal concentration for your specific plant species, developmental stage, and experimental system.[3][4]
Compound Preparation and Stability HBL may have poor solubility in aqueous solutions. Improper dissolution can lead to inaccurate concentrations. Prepare fresh stock solutions regularly in a suitable solvent (e.g., DMSO, ethanol) and aliquot to avoid multiple freeze-thaw cycles.[1] Use a co-solvent or a surfactant like Tween-20 to improve solubility in the final aqueous solution, ensuring the final solvent concentration is non-toxic to the plant system.[1]
Environmental Fluctuations Inconsistent environmental conditions such as temperature, light intensity, and humidity can significantly impact plant responses to phytohormones.[1] Tightly control and monitor these parameters throughout the experiment.
Application Method The method of application (e.g., foliar spray, media supplementation, root drench) can influence uptake and response. Standardize the application method and ensure uniform treatment across all samples.[1]
Issue 2: Unexpected Inhibitory or Phytotoxic Effects at Expected Promotional Concentrations

Symptoms:

  • Stunted primary root growth.[3][4]

  • Reduced lateral root formation.[4]

  • Thickened and short root morphology.[4]

  • Chlorosis or necrosis of leaf tissue.

  • General reduction in plant biomass.[5]

Possible Causes & Solutions:

CauseSolution
Concentration Exceeds Optimum for the Assay What is considered a promotional concentration in one species or assay might be inhibitory in another. For instance, in Arabidopsis thaliana, concentrations from 0.01 nM to 100 nM can inhibit root growth.[3][4] Conduct a thorough dose-response experiment with a wide range of concentrations, starting from very low (pM to low nM) levels.
Interaction with Other Phytohormone Pathways HBL signaling pathways exhibit significant crosstalk with other hormones like abscisic acid (ABA) and ethylene, which can mediate growth inhibition.[6][7][8] Consider the hormonal status of your plant material. For example, high endogenous ABA levels in stressed plants might be exacerbated by HBL application.
Oxidative Stress Induction At high concentrations, brassinosteroids can induce oxidative stress. Providing supplemental calcium (Ca²⁺) or nitric oxide (NO) donors (e.g., sodium nitroprusside) may help mitigate these effects by enhancing the plant's antioxidant defense systems.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical concentration ranges for this compound application?

A1: The optimal concentration of HBL is highly dependent on the plant species, the application method, and the desired physiological response. However, a general guide is as follows:

  • Growth Promotion (shoots): Low nanomolar (nM) to low micromolar (µM) ranges are often effective. For example, foliar sprays in the range of 0.10 ppm to 1.00 ppm have shown positive effects on black gram.[9]

  • Root Growth: Effects are biphasic. Very low concentrations (e.g., 0.001 nM) may slightly promote root growth, while concentrations from 0.01 nM to 100 nM can be strongly inhibitory in Arabidopsis.[3]

  • Stress Mitigation: Concentrations can vary. For instance, 1 µM HBL was used to delay Huanglongbing progression in citrus.[10] Always perform a dose-response curve for your specific experimental system.

Q2: How does this compound interact with other plant hormones?

A2: this compound, as a brassinosteroid, engages in extensive and complex crosstalk with other phytohormones, which can be a source of off-target or unexpected effects.[8][11][12]

  • Auxin: BRs and auxins often act synergistically to promote cell elongation and vascular development.[11]

  • Abscisic Acid (ABA): There is an antagonistic relationship between BRs and ABA in processes like seed germination and stomatal closure.[6][7] BIN2, a negative regulator of BR signaling, can directly phosphorylate and activate components of the ABA pathway.[7]

  • Gibberellins (GAs): BRs and GAs can interact to regulate plant development, including stem elongation.[11]

  • Ethylene & Jasmonates (JA): BRs can influence ethylene biosynthesis and interact with the JA pathway, particularly in stress responses and defense against pathogens.[6][10]

Q3: What is the primary signaling pathway for this compound?

A3: this compound is perceived at the cell surface by the receptor kinase BRI1 (BRASSINOSTEROID INSENSITIVE 1).[7][13] This initiates a phosphorylation cascade that leads to the inhibition of the kinase BIN2 (BRASSINOSTEROID INSENSITIVE 2).[14] When active, BIN2 phosphorylates and inactivates the key transcription factors BZR1 and BES1.[3] Inhibition of BIN2 allows unphosphorylated BZR1/BES1 to accumulate in the nucleus, where they regulate the expression of thousands of BR-responsive genes.[3]

Q4: Can isomeric impurities in my this compound sample affect my results?

A4: Yes, absolutely. Commercial synthesis of HBL can result in a mixture of isomers, primarily the active (22R, 23R) form and the inactive (22S, 23S) form.[1][2] The ratio of these isomers can vary between batches and suppliers, leading to significant differences in biological activity and causing reproducibility issues.[1] It is advisable to source HBL from reputable suppliers who provide a certificate of analysis with isomeric purity.

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of this compound on Plant Growth Parameters

Plant SpeciesParameterHBL ConcentrationObserved Effect
Arabidopsis thalianaRoot Length0.001 nMSlight promotion
0.01 nM - 100 nMStrong inhibition[3]
Vigna radiata (Mung Bean)Shoot & Root Length10⁻⁸ M (10 nM)Maximum increase in length and biomass[5]
10⁻¹⁰ M, 10⁻⁶ MIncreased proline accumulation[5]
Solanum lycopersicum (Tomato)Plant Height0.12 g a.i. ha⁻¹Significantly increased height (135.30 cm vs 104.70 cm in control)[15]
Chlorophyll Content0.12 g a.i. ha⁻¹Significantly higher content (3.19 mg g⁻¹ vs 2.36 mg g⁻¹ in control)[15]
Vigna mungo (Black Gram)Seed Yield1.00 ppmSignificantly increased seed yield (17.77 q/ha⁻¹ vs 11.26 q/ha⁻¹ in control)[9]

Experimental Protocols

Protocol 1: Arabidopsis Root Growth Inhibition Assay

Objective: To determine the dose-response effect of this compound on primary root growth.

Methodology:

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium containing 1% sucrose.

  • HBL Incorporation: Autoclave the medium and cool it to approximately 50°C. Add HBL from a concentrated stock solution (in DMSO or ethanol) to achieve the desired final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10, and 100 nM).[1] Ensure the final solvent concentration is consistent across all treatments and is at a non-toxic level (e.g., <0.1%).

  • Plating: Pour the medium into square petri plates and allow them to solidify.

  • Seed Sterilization and Sowing: Surface-sterilize Arabidopsis thaliana (e.g., Col-0) seeds and sow them in a line on the surface of the agar.

  • Stratification: Seal the plates and store them at 4°C in the dark for 2-3 days to synchronize germination.[1]

  • Incubation: Place the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Data Collection: Measure the primary root length of the seedlings daily or at a final time point (e.g., 5-7 days after germination).

Protocol 2: Analysis of BES1 Phosphorylation Status by Immunoblot

Objective: To assess the activation of the brassinosteroid signaling pathway by observing the dephosphorylation of the BES1 transcription factor.

Methodology:

  • Seedling Growth: Grow wild-type Arabidopsis seedlings for 10 days in liquid half-strength MS medium.

  • HBL Treatment: Treat the seedlings with various concentrations of HBL (or a mock solution) for a defined period (e.g., 2 hours).

  • Protein Extraction: Harvest the seedlings, freeze them in liquid nitrogen, and extract total proteins using a suitable extraction buffer containing phosphatase and protease inhibitors.

  • Quantification: Determine the protein concentration of each sample using a standard method (e.g., Bradford assay).

  • SDS-PAGE and Immunoblotting: Separate equal amounts of total protein extracts by SDS-polyacrylamide gel electrophoresis (PAGE). Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe it with a primary antibody specific to BES1 (anti-BES1). Follow with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. The phosphorylated form of BES1 will migrate slower (appear as a higher band) than the dephosphorylated, active form.[3]

  • Analysis: Quantify the band intensities to determine the ratio of dephosphorylated BES1 to total BES1. An increase in the dephosphorylated form indicates activation of the BR signaling pathway.[3]

Visualizations

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus HBL This compound (HBL) BRI1 BRI1 (Receptor Kinase) HBL->BRI1 Binds BIN2_active BIN2 (Active) BRI1->BIN2_active BES1_P BES1/BZR1-P (Inactive) BIN2_active->BES1_P Phosphorylates BES1_active BES1/BZR1 (Active) BES1_P->BES1_active BIN2_inactive BIN2 (Inactive) Gene_Expression Target Gene Expression BES1_active->Gene_Expression Regulates

Caption: Canonical brassinosteroid signaling pathway in plants.

Experimental_Workflow start Start: Define Research Question dose_response 1. Dose-Response Curve (Determine Optimal [HBL]) start->dose_response main_exp 2. Main Experiment (Apply HBL and Controls) dose_response->main_exp phenotypic 3a. Phenotypic Analysis (e.g., Root length, Biomass) main_exp->phenotypic biochemical 3b. Biochemical Assay (e.g., Chlorophyll, Proline) main_exp->biochemical molecular 3c. Molecular Analysis (e.g., qPCR, Western Blot) main_exp->molecular data_analysis 4. Data Analysis & Interpretation phenotypic->data_analysis biochemical->data_analysis molecular->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for this compound studies.

References

Technical Support Center: Homobrassinolide (HBL) Stability and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Homobrassinolide (HBL) research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the degradation of this compound under light exposure. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (HBL) is a synthetic brassinosteroid, a class of plant steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and responses to stress.[1] Like many complex organic molecules, HBL is susceptible to degradation under various environmental conditions, particularly light exposure. This degradation can lead to a loss of biological activity, resulting in inconsistent and unreliable experimental outcomes.

Q2: What are the primary factors that contribute to the degradation of this compound?

A2: The primary factor of concern is exposure to light, particularly UV radiation. Other factors that can influence stability include pH, temperature, and the presence of oxidizing agents. While HBL is reported to be stable in neutral and weak alkaline conditions, it can hydrolyze under acidic conditions.[2]

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, it is crucial to handle and store HBL solutions with care. Always store stock solutions in amber vials or wrapped in aluminum foil to protect them from light. Prepare fresh working solutions as needed and avoid prolonged exposure to ambient light during experimental setup. For agricultural applications, consider applying formulations in the evening or on cloudy days to reduce immediate photodegradation.

Q4: Are there any commercially available formulations of this compound with enhanced stability?

A4: Yes, commercial formulations of this compound are available, often as emulsifiable concentrates (EC) or soluble liquids (SL).[3][4] These formulations may contain adjuvants and stabilizers to improve the shelf-life and performance of the active ingredient under field conditions. However, the specific composition and the degree of photoprotection can vary between products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or reduced biological activity of HBL in different experiments. Degradation of HBL stock or working solutions due to light exposure.1. Prepare fresh stock solutions of HBL and store them in light-protected containers at -20°C for long-term storage. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Prepare working solutions immediately before use and keep them protected from light. 4. Run a quality control check on your HBL stock using HPLC to confirm its concentration and purity.
Precipitation of HBL in aqueous media. This compound has low solubility in water (5 mg/L).[5]1. Use a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution before diluting it to the final concentration in your aqueous medium. 2. Ensure the final concentration of the organic solvent is not detrimental to your experimental system. 3. Consider using a surfactant or an encapsulating agent like cyclodextrin to improve solubility.[6]
Variable results in field trials despite consistent application rates. Photodegradation of HBL on plant surfaces after application.1. Apply HBL formulations during periods of low light intensity, such as early morning, late evening, or on overcast days. 2. Investigate the use of UV-protectant adjuvants in your spray mixture.[7] 3. Explore encapsulation techniques, such as with cyclodextrins or liposomes, to provide a physical barrier against UV radiation.[8][9]

Quantitative Data on this compound Stability

Currently, there is a limited amount of publicly available quantitative data specifically detailing the photodegradation kinetics of this compound. However, the following table provides a qualitative summary of factors influencing its stability.

Factor Effect on this compound Stability Recommendations
Light (UV and Visible) High potential for degradation.Store in dark containers; minimize light exposure during experiments.
pH Stable in neutral and weakly alkaline conditions; hydrolyzes in acidic conditions.[2]Maintain the pH of solutions within the neutral to weakly alkaline range.
Temperature Stability decreases with increasing temperature.Store stock solutions at low temperatures (-20°C).
Formulation Encapsulating agents and antioxidants can enhance stability.[8][10]Consider using or developing formulations with photoprotective agents.

Experimental Protocols

Protocol 1: Assessment of this compound Photostability

This protocol outlines a general procedure for evaluating the photodegradation of this compound in a solution when exposed to a controlled light source.

Materials:

  • This compound (HBL) standard

  • HPLC-grade methanol

  • Quartz and amber HPLC vials

  • Photostability chamber equipped with a light source capable of emitting both visible and near-UV light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)[11]

  • Calibrated radiometer/lux meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of HBL Solution: Prepare a stock solution of HBL in methanol at a concentration of 1 mg/mL. From this, prepare a working solution of 10 µg/mL in methanol.

  • Sample Preparation:

    • Light-Exposed Samples: Pipette 1 mL of the 10 µg/mL HBL working solution into three separate quartz HPLC vials.

    • Dark Control Samples: Pipette 1 mL of the 10 µg/mL HBL working solution into three separate amber HPLC vials or clear vials wrapped completely in aluminum foil.

  • Light Exposure:

    • Place both the quartz vials (light-exposed) and the covered vials (dark control) into the photostability chamber.

    • Expose the samples to a controlled light source. According to ICH guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended for confirmatory studies.[12]

    • Monitor the light exposure using a calibrated radiometer/lux meter.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one light-exposed and one dark control vial from the chamber.

    • Immediately analyze the samples by HPLC to determine the concentration of HBL. A typical HPLC method for HBL analysis involves a C18 column with a mobile phase of acetonitrile and water and UV detection at 220 nm.[5]

  • Data Analysis:

    • Calculate the percentage of HBL remaining at each time point for both the light-exposed and dark control samples relative to the initial concentration (time 0).

    • Plot the percentage of HBL remaining versus time for both sets of samples. The difference in degradation between the light-exposed and dark control samples will indicate the extent of photodegradation.

Protocol 2: Preparation of a Photostabilized this compound Formulation using β-Cyclodextrin

This protocol describes a method for encapsulating this compound in β-cyclodextrin to potentially enhance its photostability.[6]

Materials:

  • This compound (HBL)

  • β-Cyclodextrin (β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Freeze-dryer

Methodology:

  • Preparation of β-Cyclodextrin Solution: Dissolve β-cyclodextrin in deionized water at a 1:1 molar ratio with respect to the amount of HBL to be used. Gently heat the solution (around 50-60°C) and stir until the β-CD is fully dissolved.

  • Preparation of this compound Solution: Dissolve the desired amount of HBL in a minimal amount of ethanol.

  • Complex Formation:

    • While stirring the β-CD solution, slowly add the HBL solution dropwise.

    • Continue stirring the mixture at a constant temperature (e.g., 50°C) for several hours (e.g., 4-6 hours) to facilitate the formation of the inclusion complex.

    • Allow the solution to cool down slowly to room temperature while continuing to stir. Further stirring at room temperature for 12-24 hours can improve complexation efficiency.

  • Isolation of the Inclusion Complex:

    • The formation of the inclusion complex may result in the precipitation of a white solid. If so, collect the precipitate by filtration.

    • Alternatively, the entire solution can be freeze-dried to obtain a solid powder of the HBL-β-CD inclusion complex.

  • Characterization (Optional but Recommended):

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Photostability Testing:

    • Prepare aqueous solutions of both the HBL-β-CD complex and unformulated HBL at the same equivalent HBL concentration.

    • Conduct the photostability assessment as described in Protocol 1 to compare the degradation rates of the encapsulated and unencapsulated HBL.

Visualizations

Homobrassinolide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBL This compound (HBL) BRI1 BRI1 (Receptor Kinase) HBL->BRI1 Binds to BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates with BIN2 BIN2 (Kinase) BAK1->BIN2 Inhibits BZR1_P BZR1-P (Phosphorylated/Inactive) BIN2->BZR1_P Phosphorylates (Inactivates) BES1_P BES1-P (Phosphorylated/Inactive) BIN2->BES1_P Phosphorylates (Inactivates) BZR1 BZR1 (Active) BZR1_P->BZR1 Dephosphorylation BES1 BES1 (Active) BES1_P->BES1 Dephosphorylation PP2A PP2A (Phosphatase) PP2A->BZR1_P PP2A->BES1_P BZR1_n BZR1 BZR1->BZR1_n Translocates BES1_n BES1 BES1->BES1_n Translocates DNA Target Gene Expression BZR1_n->DNA Regulates BES1_n->DNA Regulates

Caption: this compound signaling pathway.

Photostability_Workflow start Start: Prepare HBL Solution prep_samples Prepare Samples (Quartz & Amber Vials) start->prep_samples expose Expose to Controlled Light Source prep_samples->expose dark_control Dark Control (No Light Exposure) prep_samples->dark_control sampling Collect Samples at Time Intervals expose->sampling dark_control->sampling analysis HPLC Analysis sampling->analysis data Calculate % Degradation analysis->data end End: Compare Stability data->end

Caption: Experimental workflow for HBL photostability testing.

References

Technical Support Center: Synthesis of Homobrassinolide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of homobrassinolide isomers. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing these potent plant hormones. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound isomers?

A1: The synthesis of this compound isomers is a multi-step process fraught with several key challenges:

  • Stereocontrol: this compound has multiple chiral centers. Achieving the desired stereochemistry, particularly at the C-2, C-3, C-22, C-23, and C-24 positions, is a significant hurdle. The biological activity of different stereoisomers can vary dramatically, making precise stereocontrol essential.[1]

  • Low Yields: Many synthetic routes involve numerous steps, which can lead to low overall yields.[1]

  • Purification: The separation of diastereomers and other closely related impurities can be challenging, often requiring multiple chromatographic steps.

  • Side Reactions: Key reactions, such as oxidations and rearrangements, can lead to the formation of undesired byproducts, complicating purification and reducing yields.

  • Starting Material Availability: While stigmasterol is a common starting material, its availability and purity can influence the success of the synthesis.[2]

Q2: How does the stereochemistry of this compound isomers affect their biological activity?

A2: The stereochemistry of the hydroxyl groups on the A-ring and the side chain has a profound impact on biological activity. For instance, the natural 22R,23R-isomer of this compound exhibits significantly higher plant growth-promoting activity compared to the 22S,23S-isomer.[1] Similarly, the orientation of the 2α,3α-diol in the A-ring is crucial for activity.

Q3: What are the common starting materials for this compound synthesis?

A3: Due to the complexity of the this compound structure, total synthesis is often impractical. Partial synthesis starting from readily available steroids is the preferred approach. The most common starting material is stigmasterol, which possesses the required C-24 ethyl group. Other steroid precursors may also be utilized, but often require more extensive modifications.[2]

Q4: What are the key chemical reactions involved in a typical this compound synthesis?

A4: A typical synthesis involves several key transformations:

  • Modification of the A/B rings: This often involves the introduction of the 2α,3α-diol and the formation of the B-ring lactone.

  • Side chain construction: This includes the stereoselective dihydroxylation of the C-22 double bond.

  • Baeyer-Villiger oxidation: This reaction is used to form the characteristic seven-membered lactone in the B-ring.[3][4]

Troubleshooting Guides

Issue 1: Poor Stereoselectivity in the Side Chain Dihydroxylation

Symptoms:

  • Formation of a mixture of 22,23-diol diastereomers.

  • Difficulty in separating the desired isomer from its epimer.

  • Low yield of the target stereoisomer.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Chiral Ligand or Catalyst The Sharpless Asymmetric Dihydroxylation is commonly used. Ensure the correct AD-mix (α or β) is used for the desired stereochemistry. The choice of ligand (e.g., (DHQ)2-PHAL vs. (DHQD)2-PHAL) is critical.[5]
Reaction Conditions Temperature, solvent, and the rate of addition of reactants can influence stereoselectivity. Running the reaction at lower temperatures can often improve selectivity.
Steric Hindrance The steric environment around the C-22 double bond can affect the approach of the osmium tetroxide complex. Consider using alternative dihydroxylation methods or modifying the substrate to reduce steric hindrance.
Secondary Catalytic Cycle In the Sharpless dihydroxylation, a secondary catalytic cycle can lead to lower enantioselectivities. This can be suppressed by using a higher molar concentration of the chiral ligand.[5]
Issue 2: Low Yield in the Baeyer-Villiger Oxidation

Symptoms:

  • Incomplete conversion of the 6-keto steroid to the 7-oxa-lactone.

  • Formation of side products.

  • Low isolated yield of the desired lactone.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect Peracid or Oxidizing Agent The choice of peracid (e.g., m-CPBA, trifluoroperacetic acid) is crucial. The reactivity of the peracid can affect the reaction rate and selectivity.[4]
Substituent Effects The migratory aptitude of the groups adjacent to the ketone influences the regioselectivity of the oxidation. The order is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[4] Ensure the desired migration is favored by the substrate structure.
Reaction Conditions The reaction is sensitive to temperature and pH. Perform the reaction at the recommended temperature and consider using a buffer to control the pH, as acidic conditions can promote side reactions.
Enzymatic Approach Consider using a Baeyer-Villiger monooxygenase (BVMO) for improved selectivity and milder reaction conditions, although this may require specialized expertise and equipment.[6]
Issue 3: Difficulty in Purification of Isomers

Symptoms:

  • Co-elution of diastereomers during column chromatography.

  • Broad or overlapping peaks in HPLC analysis.

  • Inability to obtain a pure sample of the target isomer.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Similar Polarity of Isomers Diastereomers often have very similar polarities, making them difficult to separate.
Inadequate Chromatographic Conditions Optimize the chromatographic conditions. For column chromatography, test different solvent systems and stationary phases (e.g., silica gel, alumina, or reversed-phase silica).
High-Performance Liquid Chromatography (HPLC) For challenging separations, preparative HPLC is often necessary. Reversed-phase columns (e.g., C18) are commonly used.[7]
Derivatization In some cases, derivatizing the hydroxyl groups can alter the polarity and improve separation. The derivatives can then be removed after purification.

Experimental Protocols

A generalized experimental workflow for the synthesis of a this compound isomer from a stigmasterol-derived intermediate is presented below.

experimental_workflow start Start with Stigmasterol-derived Intermediate (e.g., with protected A-ring diol and C-22 double bond) dihydroxylation Asymmetric Dihydroxylation of C-22 Double Bond (e.g., Sharpless AD with AD-mix-β) start->dihydroxylation 1. Introduce side chain diol protection Protection of 22,23-diol (e.g., as acetonide) dihydroxylation->protection 2. Protect newly formed diol deprotection_A Deprotection of A-ring hydroxyls protection->deprotection_A 3. Prepare A-ring for oxidation oxidation_A Oxidation of A-ring diol to dione deprotection_A->oxidation_A 4. Form the 6-keto intermediate baeyer_villiger Baeyer-Villiger Oxidation (e.g., with m-CPBA) oxidation_A->baeyer_villiger 5. Form the B-ring lactone deprotection_side Deprotection of 22,23-diol baeyer_villiger->deprotection_side 6. Remove side chain protecting group purification Chromatographic Purification (e.g., HPLC) deprotection_side->purification 7. Isolate pure isomer final_product Final this compound Isomer purification->final_product

Caption: Generalized workflow for this compound isomer synthesis.

Signaling Pathway

The biological effects of homobrassinolides are mediated through a signal transduction pathway that begins at the cell surface.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBL This compound (HBL) BRI1 BRI1 (Receptor Kinase) HBL->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates with BIN2 BIN2 (Kinase - Negative Regulator) BAK1->BIN2 Inhibits BZR1_P BZR1-P (Inactive) BIN2->BZR1_P Phosphorylates (inactivates) BZR1 BZR1 (Active) BZR1_P->BZR1 Dephosphorylation (Activation) Gene_Expression Gene Expression (Growth and Development) BZR1->Gene_Expression Regulates

Caption: Simplified brassinosteroid signaling pathway.

References

Technical Support Center: Optimizing Homobrassinolide Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective application of homobrassinolide (HBL). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to maximize the efficacy of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound, offering potential causes and solutions.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or No Effects Observed 1. Compound Purity and Stability: Commercial HBL can be a mix of active and inactive isomers. Improper storage can lead to degradation.[1] 2. Incorrect Dosage: HBL effects are highly dose-dependent.[1][2] 3. Variable Experimental Conditions: Light, temperature, and growth media composition can influence plant response.[1] 4. Application Method: Inconsistent application can lead to variable results.1. Verify Compound Quality: Use a reputable supplier and check the isomeric ratio if possible. Prepare fresh stock solutions regularly, aliquot to avoid freeze-thaw cycles, and store at -20°C for up to one month or -80°C for up to six months.[1] 2. Conduct a Dose-Response Curve: Test a range of concentrations (e.g., 0.001 to 100 nM) to determine the optimal level for your specific plant species and bioassay system.[1] 3. Standardize Environment: Tightly control environmental parameters such as temperature, light intensity, and humidity.[1] 4. Standardize Application: Ensure uniform treatment across all samples, whether using foliar spray or media supplementation.[1]
Root Growth Inhibition High Concentration: While low concentrations of HBL can promote root growth, higher concentrations are often inhibitory.[2][3]Optimize Concentration: Perform a detailed dose-response curve to identify the optimal concentration range.[1][3] If inhibition occurs, reduce the HBL concentration in subsequent experiments.
Phytotoxicity Symptoms (e.g., Leaf Scorch, Stunted Growth) 1. High HBL Concentration: Excessive amounts can be toxic to plants.[3] 2. Rapid Drying Conditions: Application during high temperatures and low humidity can concentrate the solution on the leaf surface.[4]1. Discontinue Treatment: Immediately cease HBL application.[3] 2. Optimize Application Conditions: Apply during cooler, more humid conditions, such as early morning or late afternoon, to allow for slower drying and better absorption.[4] 3. Consider Amelioration: A foliar spray of low-concentration salicylic acid or a nitric oxide donor like sodium nitroprusside (SNP) may help alleviate stress symptoms.[3]
Poor Solubility of HBL Low Water Solubility: Brassinosteroids, including HBL, have low solubility in water.[5]1. Use a Co-solvent: Dissolve HBL in a small amount of an organic solvent like DMSO, ethanol, chloroform, or acetone before diluting to the final aqueous concentration.[1][5] 2. Use a Surfactant: Add a surfactant (e.g., Tween-20 at 0.05-0.1% v/v) to the final spray solution to improve solubility and leaf surface coverage.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal timing for HBL application to increase crop yield?

A1: The optimal timing is highly dependent on the crop species and the desired outcome. Multiple applications at different growth stages are often beneficial.[6] For example, in Indian mustard, three foliar sprays at the vegetative, flowering, and capsule formation stages significantly enhanced yield.[7] In maize, application at the silking stage increased endogenous hormones and improved grain filling.[8] For tomatoes, applications can lead to increased fruit number, size, and weight.[9][10]

Q2: What is a typical concentration range for HBL application?

A2: Effective concentrations are typically in the nanomolar (nM) to micromolar (µM) range for lab experiments and parts per million (ppm) for field applications. For instance, in Vigna radiata, 10⁻⁸ M HBL showed the most promising results.[11] In black gram, foliar sprays of 1.00 ppm significantly improved growth and yield parameters.[12][13] For almonds, 1 ppm HBL yielded the greatest increase in fruit set.[14] It is crucial to perform a dose-response curve for each specific experimental system.[1][3]

Q3: How does HBL interact with other plant hormones?

A3: HBL can act synergistically or additively with other hormones. It has been shown to act synergistically with auxins in promoting cell elongation.[15] An additive effect has been observed with cytokinins.[15] Understanding these interactions is key to developing effective plant growth regulator strategies.

Q4: Can HBL be mixed with other agrochemicals?

A4: Yes, HBL is generally compatible with commonly used pesticides, herbicides, and fertilizers.[4] However, it is recommended to dilute each chemical with water separately before mixing. The pH of the final spray solution should be around neutral (6.0) and should not be alkaline.[4]

Q5: What are the best environmental conditions for foliar application of HBL?

A5: For optimal effectiveness, HBL should be applied under slow drying conditions.[4] This means cool to warm temperatures, medium to high relative humidity, and no wind. Nighttime applications are often encouraged to ensure the solution remains on the leaves long enough for absorption.[4] Avoid applying if rain is expected within 4 hours.[4]

Data Presentation

Table 1: Effect of HBL Application Timing and Concentration on Crop Yield
CropApplication MethodConcentration(s)Application TimingObserved Effect on Yield
Indian Mustard Foliar Spray1 ppm3 applications: Vegetative, Flowering, Capsule FormationSignificant increase in yield and oil content.[7]
Maize Foliar Spray25-30 mg a.i. ha⁻¹Silking Stage9.9% to 19.5% increase in final yield.[8]
Tomato Foliar Spray0.12 g a.i. ha⁻¹Not SpecifiedSignificantly higher fruit yield (91.07 t ha⁻¹) compared to control (62.58 t ha⁻¹).[9][10]
Black Gram Foliar Spray1.00 ppm2 applications: 20 and 40 Days After Sowing (DAS)Significant improvement in seed yield.[12][13]
Almond Foliar Spray1 ppmNot Specified21.1% increase in fruit set compared to control.[14]
Table 2: Dose-Dependent Effects of HBL on Arabidopsis thaliana Growth Assays
AssayHBL Concentration (nM)Observed Effect
Root Growth 0.001Slight increase in root length.[2]
0.01 - 100Strong inhibition of root growth.[2]
Hypocotyl Elongation (in dark-grown det2 mutant) 10 or higherRescued the dwarf phenotype to wild-type height.[2]

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay

This protocol is used to assess the biological activity of HBL by measuring its dose-dependent effect on primary root growth.[16]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Square Petri dishes

  • Half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • HBL stock solution (e.g., in DMSO)

  • Sterile water and ethanol

  • Growth chamber

Methodology:

  • Seed Sterilization: Surface-sterilize seeds using your lab's standard protocol (e.g., 70% ethanol for 1 minute, followed by a bleach solution, and rinsed with sterile water).

  • Stratification: Resuspend sterilized seeds in sterile water and store at 4°C in the dark for 2-4 days to synchronize germination.[16]

  • Media Preparation: Prepare half-strength MS medium. After autoclaving and cooling to ~55-60°C, add HBL from a stock solution to achieve the desired final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10, 100 nM). Also, prepare a mock control with the same amount of solvent (e.g., DMSO) used for the highest HBL concentration. Pour the medium into sterile square petri dishes.

  • Plating: Sow the stratified seeds on the surface of the agar plates.

  • Incubation: Seal the plates and place them vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at a constant temperature (e.g., 22°C).[16]

  • Data Collection: After 7-10 days, scan the plates. Measure the primary root length of at least 15-20 seedlings per treatment using image analysis software (e.g., ImageJ).[16]

  • Analysis: Calculate the average root length and standard deviation for each treatment. Compare the results to the mock-treated control to determine the dose-dependent effect.

Protocol 2: Foliar Application for Field Studies

This protocol provides a general workflow for applying HBL to crops in a field setting to evaluate its effects on growth and yield.[5]

Materials:

  • 28-Homobrassinolide (HBL)

  • Ethanol (or another suitable solvent)

  • Surfactant (non-ionic, e.g., Tween-20)

  • Knapsack or handheld sprayer with a fine nozzle

  • Personal Protective Equipment (PPE): gloves, goggles, lab coat

Methodology:

  • Stock Solution Preparation: Accurately weigh the required amount of HBL. Dissolve it in a small volume of ethanol to ensure it is fully dissolved.[5] Transfer this to a volumetric flask and bring it to the final volume with distilled water.

  • Working Solution Preparation: In a clean spray tank, add the calculated volume of the stock solution to the required volume of water. Add a surfactant at the recommended concentration (e.g., 0.05-0.1% v/v) to improve adhesion and coverage on the leaf surface.[6]

  • Timing of Application: Apply the solution at the predetermined optimal growth stage(s) for the target crop. Applications are best done in the early morning or late afternoon to prevent rapid evaporation.[5]

  • Application Technique: Spray the HBL solution onto the plant foliage until the leaves are thoroughly wetted, ensuring uniform coverage of both upper and lower leaf surfaces, but not to the point of runoff.[5]

  • Control Group: Designate a control group of plants to be sprayed with a solution containing only water and the surfactant.

  • Post-Application Monitoring: Regularly monitor and record plant growth parameters, and at maturity, harvest plants from both treated and control plots to measure yield and quality parameters.[6]

Visualizations

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBL HBL BRI1 BRI1 HBL->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Dimerizes/ Transphosphorylates BKI1 BKI1 BRI1->BKI1 Dissociates BSK BSKs/CDGs BRI1->BSK BKI1->BRI1 Inhibits BSU1 BSU1 BSK->BSU1 Phosphorylates BIN2 BIN2 BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1_BES1_P Phosphorylates (Inactivates) PP2A PP2A BZR1_BES1_P->PP2A BZR1_BES1 BZR1/BES1 (Active) PP2A->BZR1_BES1 Dephosphorylates (Activates) Genes BR-Responsive Genes BZR1_BES1->Genes Regulates Transcription Experimental_Workflow_Foliar_Application A 1. Prepare HBL Stock & Working Solutions B 2. Select Target Crop & Identify Optimal Growth Stage A->B C 3. Design Experiment (Treatments, Controls, Replicates) B->C D 4. Foliar Application (Morning/Evening) C->D E 5. Regular Monitoring & Data Collection (Growth) D->E F 6. Harvest E->F G 7. Measure Yield & Quality Parameters F->G H 8. Statistical Analysis G->H

References

dealing with batch-to-batch variability of synthetic homobrassinolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the batch-to-batch variability of synthetic homobrassinolide (HBL). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent or no biological effects in my experiments with different batches of synthetic this compound?

A1: Inconsistent results with synthetic 28-homobrassinolide (HBL) often stem from variability in the purity and isomeric composition of the compound.[1] Commercially synthesized HBL can be a mixture of the biologically active (22R, 23R) and inactive (22S, 23S) isomers.[1][2] The ratio of these stereoisomers can vary significantly between batches, even from the same manufacturer, leading to differences in biological activity.[2]

Q2: How can I verify the quality and activity of a new batch of this compound?

A2: It is crucial to perform both analytical and biological validation of new batches.

  • Analytical Qualification: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to determine the purity and isomeric ratio of HBL.[3][4][5][6][7]

  • Biological Qualification: Standardized bioassays are essential to confirm the biological activity.[2] Commonly used assays include the Arabidopsis thaliana hypocotyl elongation assay and the root growth inhibition assay.[1][2][8] These assays help in comparing the activity of a new batch against a previously validated standard.

Q3: What are the optimal storage and handling conditions for this compound to ensure its stability?

A3: To maintain the stability and activity of this compound, proper storage is essential. It is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO.[1][9] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Before use, allow the vial to equilibrate to room temperature.[1]

Q4: I am observing phytotoxicity or inhibitory effects at concentrations that are expected to be promotional. What could be the cause?

A4: High concentrations of this compound can be inhibitory to plant growth, a phenomenon known as phytotoxicity.[10] The optimal concentration of HBL is highly dose-dependent and varies with the plant species and experimental conditions.[1] It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific system, starting from low nanomolar (nM) levels.[1][10]

Q5: My this compound is precipitating when I prepare my final aqueous solution. How can I improve its solubility?

A5: this compound has poor solubility in water.[1] To prevent precipitation in your final aqueous working solution, it is important to ensure that the concentration of the organic solvent (e.g., DMSO) from your stock solution is kept low.[1] The use of a co-solvent like ethanol or a surfactant such as Tween-20 in the final aqueous solution can help to improve solubility.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s) Citation(s)
Inconsistent results between experiments 1. Variability in compound preparation.2. Fluctuations in environmental conditions.3. Inconsistent application method.1. Prepare fresh stock solutions regularly and aliquot to minimize freeze-thaw cycles.2. Tightly control environmental parameters such as temperature, light intensity, and humidity.3. Standardize the application method (e.g., foliar spray, media supplementation) and ensure uniform treatment across all samples.[1]
Inhibitory effects at expected promotional concentrations 1. The concentration is too high for the specific assay.2. The batch of HBL has a higher than expected ratio of the active isomer.1. Perform a dose-response curve to determine the optimal concentration.2. Verify the biological activity of the new batch using a standardized bioassay and compare it to a known standard.[1][10]
No observable effect 1. The concentration is too low.2. The compound has degraded due to improper storage.3. The batch of HBL has a high proportion of inactive isomers.1. Conduct a dose-response experiment with a wider range of concentrations.2. Ensure proper storage conditions (-20°C or -80°C) and use fresh stock solutions.3. Qualify the new batch with analytical methods (e.g., HPLC) and bioassays.[1]
Precipitation of the compound in aqueous solution 1. Poor solubility of HBL in water.2. High concentration of the stock solution.1. Use a co-solvent like ethanol or a surfactant (e.g., Tween-20) in the final aqueous solution.2. Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough not to affect the biological system.[1]

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

Objective: To determine the purity and isomeric composition of a synthetic this compound batch.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a standard solution of a well-characterized this compound reference standard in acetonitrile.

    • Prepare a sample solution of the new this compound batch at the same concentration in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the retention times and peak areas of the sample to the standard to determine the purity and identify the different isomers. The ratio of peak areas can be used to estimate the isomeric composition.

Protocol 2: Arabidopsis thaliana Hypocotyl Elongation Bioassay

Objective: To assess the biological activity of a new batch of this compound by rescuing the dwarf phenotype of a brassinosteroid-deficient mutant.[8]

Methodology:

  • Plant Material and Sterilization:

    • Use seeds of a brassinosteroid-deficient Arabidopsis thaliana mutant (e.g., det2-1).[8]

    • Surface-sterilize the seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach containing 0.05% Triton X-100 for 5-10 minutes.[8]

    • Rinse the seeds 4-5 times with sterile distilled water.[8]

  • Plating and Growth Conditions:

    • Prepare Murashige and Skoog (MS) agar plates containing different concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 nM).

    • Sow the sterilized seeds on the plates.

    • Stratify the plates at 4°C for 2-4 days in the dark to synchronize germination.

    • Place the plates vertically in a growth chamber in complete darkness at 22°C for 5-7 days.

  • Data Collection and Analysis:

    • After the incubation period, scan or photograph the plates.

    • Measure the length of the hypocotyls using image analysis software (e.g., ImageJ).[8]

    • Calculate the average hypocotyl length and standard deviation for each treatment.

    • Compare the hypocotyl lengths of seedlings treated with the new HBL batch to those treated with a known standard or a control.

Data Presentation

Table 1: Comparative Bioactivity of this compound (HBL) and Brassinolide (BL) on Hypocotyl Elongation in Dark-Grown det2-1 Mutant Seedlings

Treatment ConcentrationHypocotyl Length (mm) - Brassinolide (BL)Hypocotyl Length (mm) - 28-Homobrassinolide (HBL)
0.01 nM7.8 ± 0.97.5 ± 0.8
0.1 nM12.1 ± 1.111.5 ± 1.0
1 nM14.2 ± 1.213.8 ± 1.1
10 nM15.1 ± 1.314.9 ± 1.2
100 nM15.5 ± 1.415.3 ± 1.3
Data adapted from a study on Arabidopsis thaliana seedlings.[8]

Table 2: Effect of Different Brassinosteroids on Primary Root Elongation in Wild-Type (Col-0) Arabidopsis Seedlings

Treatment ConcentrationRoot Length Inhibition (%) - Brassinolide (BL)Root Length Inhibition (%) - 28-Homobrassinolide (HBL)Root Length Inhibition (%) - 24-Epibrassinolide (EBL)
0.01 nM~20%~15%~ -5% (promotion)
0.1 nM~50%~40%~10%
1 nM~70%~60%~30%
10 nM~80%~75%~65%
100 nM~85%~80%~75%
Data interpretation based on graphical representations in cited literature.[2][11]

Visualizations

Homobrassinolide_Signaling_Pathway cluster_nucleus Nucleus HBL This compound (HBL) BRI1 BRI1 (Receptor Kinase) HBL->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 Phosphorylates (Inactivates) Nucleus Nucleus BZR1_BES1->Nucleus Gene_Expression Gene Expression (Growth & Development) BZR1_BES1->Gene_Expression Regulates

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Inconsistent/Unexpected Experimental Results Check_Variability Potential Cause: Batch-to-Batch Variability? Start->Check_Variability Check_Storage Check Storage & Handling: - Aliquoted? - Correct Temperature? - Fresh Stock? Check_Variability->Check_Storage No Analytical_QC Perform Analytical QC: HPLC, LC-MS/MS Check_Variability->Analytical_QC Yes Check_Concentration Check Concentration: - Dose-response performed? - Potential for phytotoxicity? Check_Storage->Check_Concentration Check_Solubility Check Solubility: - Precipitation observed? - Surfactant/co-solvent used? Check_Concentration->Check_Solubility Optimize_Protocol Optimize Experimental Protocol Check_Solubility->Optimize_Protocol Biological_QC Perform Biological QC: Bioassay (e.g., Hypocotyl Elongation) Analytical_QC->Biological_QC Compare_Data Compare QC data to validated standard Biological_QC->Compare_Data Accept Batch Accepted: Proceed with Experiments Compare_Data->Accept Consistent Reject Batch Rejected: Contact Supplier Compare_Data->Reject Inconsistent

Caption: Troubleshooting workflow for HBL variability.

References

Technical Support Center: Homobrassinolide Application in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of homobrassinolide in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my culture medium?

This compound is a hydrophobic compound with very low solubility in water (approximately 5 mg/L).[1][2][3] Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like DMSO, is diluted into an aqueous-based culture medium. The organic solvent disperses in the medium, and if the final concentration of this compound exceeds its solubility limit in the aqueous environment, it will precipitate out of the solution.[4]

Q2: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[1][5][6] Ethanol is also a viable option.[1] It is crucial to use anhydrous, high-purity solvents to ensure the stability of the compound.

Q3: What is the maximum recommended concentration for a this compound stock solution?

While the solubility in DMSO is high (e.g., 20 mg/mL or 140 mg/mL with sonication), preparing stock solutions at unnecessarily high concentrations can increase the risk of precipitation upon dilution.[1][7] A common and effective stock solution concentration is 1 mM.[1][8]

Q4: How should I store my this compound stock solution to prevent degradation and precipitation?

To maintain the integrity of your this compound stock solution, it is recommended to:

  • Store the stock solution in small aliquots to minimize freeze-thaw cycles.[5][6]

  • Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][9]

  • Protect the solution from light, as brassinosteroids can be light-sensitive.[5]

Q5: Can the pH of my culture medium affect this compound solubility and stability?

Yes, the pH of the medium is a critical factor. This compound is stable in neutral and weakly alkaline conditions but is susceptible to hydrolysis and degradation in acidic conditions.[2][3][5] For optimal results, ensure the pH of your final working solution is around neutral (pH 7.0) and not below pH 6.0.[10]

Troubleshooting Guides

Problem: Precipitate forms immediately upon adding the this compound stock solution to the media.

Possible Cause Solution
High Final Concentration: The final concentration of this compound in the media exceeds its aqueous solubility limit.Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific system.[6]
High Solvent Concentration: The percentage of the organic solvent (e.g., DMSO) in the final medium is too high, causing the compound to crash out.Ensure the final concentration of the organic solvent is low enough to be tolerated by your experimental system (typically <0.5% for cell culture).
Direct Dilution: Adding a highly concentrated stock directly into a large volume of aqueous media can cause localized high concentrations and rapid precipitation.Employ a serial or intermediate dilution strategy. First, dilute the stock into a smaller volume of media or serum, then add this intermediate solution to the final volume.[11]
Temperature Shock: Adding a cold stock solution to warm media can decrease solubility.Pre-warm the culture medium and any intermediate diluents (like serum) to the experimental temperature (e.g., 37°C) before adding the this compound solution.[11]

Problem: The media becomes cloudy over time after adding this compound.

Possible Cause Solution
Slow Precipitation: The initial concentration was near the solubility limit, and over time, with slight changes in temperature or pH, the compound is slowly precipitating.Lower the final working concentration of this compound.
Interaction with Media Components: this compound may be interacting with components in the media, leading to the formation of insoluble complexes.Consider using a serum-free medium if applicable, as serum proteins can sometimes interact with small molecules. If using serum, the intermediate dilution step in serum can sometimes help maintain solubility.[11]
pH Shift: The pH of the medium may have shifted over time due to cellular metabolism, creating conditions less favorable for solubility.Ensure your medium is well-buffered. Monitor the pH of your culture and adjust if necessary.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)20 mg/mL (with sonication)[1]
Dimethylformamide (DMF)1 mg/mL[1][9]
Ethanol5.2 g/L[1][2]
Methanol2.7 g/L[1][2]
Acetonitrile1.3 g/L[1][2]
Water5 mg/L[1][2][9]

Experimental Protocols

Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder, MW: 494.7 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh 4.95 mg of this compound.

  • Dissolving: Transfer the weighed solid into a sterile tube or vial.

  • Solvent Addition: Add 10 mL of anhydrous DMSO.

  • Mixing: Vortex the solution vigorously until the solid is completely dissolved. Sonication for a short period can aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution in Culture Media

Materials:

  • 1 mM this compound stock solution in DMSO

  • Sterile culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate Dilution: Determine the volume of the 1 mM stock solution needed to achieve the desired final concentration. For example, to make 10 mL of a 1 µM working solution, you will need 10 µL of the 1 mM stock.

  • Intermediate Dilution (Recommended): a. In a sterile tube, add 99 µL of the pre-warmed culture medium. b. Add 1 µL of the 1 mM stock solution to the medium and mix gently by pipetting. This creates a 10 µM intermediate solution.

  • Final Dilution: a. Add the appropriate volume of the intermediate solution to the final volume of pre-warmed culture medium. For a 1 µM final concentration from a 10 µM intermediate, you would add 1 mL of the intermediate solution to 9 mL of media. b. Swirl the medium gently during the addition to ensure uniform mixing.[11]

  • Final Solvent Concentration: Verify that the final DMSO concentration is below the toxic level for your cells (e.g., for the example above, the final DMSO concentration would be 0.1%).

Visualizations

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_outcome Outcome HBL_Solid This compound (Solid) Stock_Solution 1 mM Stock Solution in DMSO HBL_Solid->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Intermediate_Dilution Intermediate Dilution (e.g., 10 µM) Stock_Solution->Intermediate_Dilution 1:100 Dilution Precipitate Precipitation Stock_Solution->Precipitate Direct Dilution (High Conc.) Prewarmed_Media Pre-warmed Culture Medium Prewarmed_Media->Intermediate_Dilution Final_Solution Final Working Solution (e.g., 1 µM) Prewarmed_Media->Final_Solution Intermediate_Dilution->Final_Solution 1:10 Dilution No_Precipitate No Precipitation Final_Solution->No_Precipitate Successful Solubilization

Caption: Workflow for preparing this compound working solutions to prevent precipitation.

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Precipitation This compound Precipitation in Media High_Conc High Final Concentration Precipitation->High_Conc Solvent_Shock Solvent Shock (Direct Dilution) Precipitation->Solvent_Shock Temp_Change Temperature Changes Precipitation->Temp_Change Acidic_pH Acidic pH Precipitation->Acidic_pH Optimize_Conc Optimize Concentration High_Conc->Optimize_Conc Serial_Dilute Use Serial/ Intermediate Dilution Solvent_Shock->Serial_Dilute Prewarm Pre-warm Media Temp_Change->Prewarm Buffer_pH Ensure Neutral pH Acidic_pH->Buffer_pH

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Optimizing Homobrassinolide (HBR) Delivery in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the effective application of homobrassinolide in field trials.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the experimental process in a direct question-and-answer format.

FAQs: Solution Preparation & Stability

Question: My this compound (HBR) is not dissolving in water, or the solution is cloudy. What should I do?

Answer: This is a common issue as this compound has very low water solubility.[1] To ensure complete dissolution, a co-solvent is necessary. First, dissolve the accurately weighed HBR powder in a small amount of an organic solvent like ethanol.[1][2] Once fully dissolved, this stock solution can be added to water containing a non-ionic surfactant (e.g., Tween-20) to create the final working solution.[1][2] Always prepare fresh working solutions on the day of application.[1]

Question: My prepared HBR solution precipitated after mixing. What went wrong?

Answer: Precipitation can occur if the concentration of the initial stock solution is too high or if the final concentration of the organic co-solvent in the aqueous solution is excessive.[2] Ensure the volume of ethanol or other solvent used to make the stock solution is minimal (e.g., 1-2 ml) and that it is added to the larger volume of water, not the other way around.[1] Vigorous mixing using a magnetic stirrer during preparation is also crucial.[1]

Question: What is the optimal pH for an HBR spray solution?

Answer: The pH of the spray solution should be around neutral (6.0 - 7.0).[3] Alkaline pH should be avoided as it can negatively impact the stability and efficacy of the compound.[3]

FAQs: Application & Environmental Factors

Question: When is the best time of day to apply HBR as a foliar spray?

Answer: Applications are best made during the early morning or late afternoon.[1] These times are characterized by cooler temperatures, higher relative humidity, and no wind, which promote slow drying conditions.[3] This increases the absorption time by the plant and avoids rapid evaporation and potential phytotoxicity under intense sunlight.[1][3]

Question: It rained shortly after I applied a foliar spray. Do I need to reapply?

Answer: Yes, if significant rain occurs within 4 hours of application, reapplication is recommended.[3] You should not apply HBR if rain is expected before the spray has had a chance to dry completely.[3] Similarly, avoid using overhead irrigation until the spray has dried.[3]

Question: What is the best way to ensure uniform coverage during foliar application?

Answer: Calibrate your sprayer to ensure a consistent application rate.[1] Use a sprayer with a fine nozzle and apply the solution until the leaves are thoroughly wetted, but not to the point of runoff.[1] It is critical to ensure coverage of both the upper and lower leaf surfaces for maximum absorption.[1]

FAQs: Troubleshooting Efficacy & Phytotoxicity

Question: I am not observing any significant increase in yield or growth. What are the possible reasons?

Answer: A lack of response can be due to several factors:

  • Incorrect Dosage: The effects of HBR are highly dose-dependent. A concentration that is too low may be ineffective, while one that is too high can be inhibitory.[2] It is essential to conduct a preliminary dose-response experiment for your specific crop and conditions.[2][4]

  • Application Timing: Application must be timed to specific growth stages of the target crop to be effective (e.g., tillering in wheat, flowering in tomato).[5][6] Applying at the wrong stage may yield no results.[7]

  • Inconsistent Application: Non-uniform spray coverage can lead to variable or negligible results.[2]

  • Environmental Conditions: As mentioned, factors like high temperatures, strong wind, or rain after application can reduce efficacy.[1][3]

  • Compound Purity: The purity and isomeric ratio of the HBR source can vary, leading to differences in biological activity.[2]

Question: My plants are showing signs of stress (stunted growth, yellowing/chlorosis, leaf burn) after HBR application. What should I do?

Answer: These are symptoms of phytotoxicity, which occurs when the HBR concentration is supraoptimal (too high) for the plant species.[4] High concentrations can disrupt the plant's hormonal balance and cause oxidative stress.[4]

  • Immediate Action: Discontinue HBR treatment immediately to prevent further stress.[4]

  • Mitigation Strategies:

    • Optimize Concentration: Perform a detailed dose-response curve to find the ideal concentration range.[4]

    • Apply Salicylic Acid (SA): A foliar spray of a low-concentration salicylic acid solution can help attenuate brassinosteroid signaling and counteract the inhibitory effects.[4]

    • Supplement with Calcium: Calcium can help alleviate stress by contributing to the antioxidant defense system.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various field trials.

Table 1: Effect of HBR Foliar Spray on Tomato (Solanum lycopersicum)[8]

HBR Concentration (g a.i./ha)Number of Fruits per PlantAvg. Fruit Weight (g)Fruit Yield (t/ha)Total Soluble Solids (°Brix)
Untreated Control --62.58-
0.10 72.7076.0888.42-
0.12 77.3680.5291.074.43

Table 2: Effect of HBR Foliar Spray on Maize (Zea mays) Yield[9]

HBR Concentration (mg a.i./ha)Application Method & TimingYield Increase vs. Control (2020)Yield Increase vs. Control (2021)
25 Foliar Spray at Silking Stage+9.9%+14.1%
30 Foliar Spray at Silking Stage+19.5%+18.95%

Table 3: Recommended HBR Application Rates for Various Crops[1][3]

CropApplication MethodRecommended Concentration / RateOptimal Timing
Wheat Foliar Spray0.5 - 1.0 mg/LTillering and spike initiation stages
Rice Foliar Spray0.25 - 1.0 mg/LPanicle initiation stage
Grapes Foliar Spray13.3 fl. oz. / acreBloom stage, fruit set
Cotton Foliar Spray-30, 50, and 70 days after sowing
Mustard Foliar Spray1 ppm30, 45, and 60 days after sowing
Potato Seed Treatment13.3 to 26.6 fl. oz. / 100 gallons waterDip seed pieces prior to planting
Almonds Foliar Spray1 ppmPost-petal fall

Experimental Protocols

Detailed methodologies for key experimental procedures are provided below.

Protocol 1: Preparation of HBR Stock and Working Solutions

This protocol details the preparation of a foliar spray solution.

Materials:

  • 28-Homobrassinolide (analytical grade)[1]

  • Ethanol (95-100%)[1]

  • Non-ionic surfactant (e.g., Tween-20)[1]

  • Distilled or deionized water[1]

  • Volumetric flasks, magnetic stirrer, and pH meter[1]

Procedure:

  • Stock Solution Preparation: a. Accurately weigh the required amount of HBR powder. b. Dissolve the HBR in a small volume of ethanol (e.g., 1-2 mL) in a glass beaker to ensure complete dissolution.[1] c. Transfer the dissolved HBR to a volumetric flask and bring it to the final volume with ethanol. This is your concentrated stock solution. Store in a cool, dark place.

  • Working Solution Preparation: a. On the day of application, calculate the volume of stock solution needed to achieve the desired final concentration (e.g., 1 ppm). b. In a larger container, add the required volume of water. c. Add the recommended concentration of a non-ionic surfactant (e.g., 0.1% v/v Tween-20) to the water and mix.[2] d. While stirring the water-surfactant mixture, slowly add the calculated volume of the HBR stock solution.[1] e. Continue to mix thoroughly with a magnetic stirrer for at least 10-15 minutes.[1] f. Check the pH of the final solution and adjust to ~6.0-7.0 if necessary.[3]

Protocol 2: Foliar Spray Application

Equipment:

  • Calibrated knapsack or handheld sprayer with a fine nozzle[1]

  • Personal Protective Equipment (PPE): gloves, goggles, lab coat[1]

Procedure:

  • Timing: Apply during cool, humid conditions, such as early morning or late evening, to maximize absorption.[1][3]

  • Application: a. Fill the sprayer with the freshly prepared working solution. b. Spray the foliage uniformly until leaves are thoroughly wet, but avoid spraying to the point of runoff.[1] c. Ensure complete coverage of both the adaxial (upper) and abaxial (lower) leaf surfaces.[1]

  • Controls: Always include a control group of plants sprayed only with the water-surfactant solution (without HBR) to serve as a baseline.[5]

  • Post-Application: Monitor plants regularly and record all environmental conditions at the time of application.[1]

Protocol 3: Seed Priming (Seed Soaking)

Procedure:

  • Seed Sterilization: Surface sterilize seeds by immersing them in a 0.5% sodium hypochlorite solution for 3 minutes, followed by three thorough rinses with distilled water.[10]

  • Soaking: Prepare the desired HBR working solution (e.g., 1 µM, 5 µM, 10 µM).[10] Soak the sterilized seeds in the HBR solution for a specified duration (e.g., 8-12 hours) in the dark.[10][11] A control group should be soaked in water only.

  • Drying and Sowing: After the soaking period, drain the solution and briefly air-dry the seeds on sterile filter paper to remove surface moisture.[5]

  • Sowing: Sow the treated seeds in pots or field plots according to the experimental design.[5]

  • Data Collection: Monitor germination rates and early seedling growth parameters (e.g., root/shoot length).[5]

Visualizations

Signaling Pathway & Workflows

Caption: Brassinosteroid signaling pathway.[12][13][14][15]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_data Phase 3: Data Collection & Analysis P1 Experimental Design (Dose-response, timing) P2 Prepare Stock & Working Solutions P1->P2 P3 Calibrate Sprayer / Prepare Seed Soaking Baths P2->P3 A1 Select Optimal Conditions (Time of day, weather) P3->A1 A2 Apply Treatment (Foliar, Seed, or Soil) A1->A2 A3 Treat Control Group (Vehicle only) A1->A3 D1 Monitor & Record Phenotypical Changes A2->D1 A3->D1 D3 Measure Yield & Quality Parameters at Harvest D1->D3 D2 Collect Samples for Biochemical Assays (Chlorophyll, Protein, etc.) D4 Statistical Analysis (ANOVA, t-test) D2->D4 D3->D4

Caption: General workflow for a this compound field trial.[5][6]

Troubleshooting_Logic cluster_efficacy Efficacy Issues cluster_phyto Phytotoxicity Issues cluster_prep Preparation Issues start Problem Encountered p1 No/Inconsistent Effect start->p1 p2 Plant Stress Symptoms (Stunting, Chlorosis) start->p2 p3 Solution is Cloudy or Precipitated start->p3 c1a Check Solution Prep (Dissolution, pH, Freshness) p1->c1a c1b Review Application (Timing, Coverage, Rate) p1->c1b c1c Assess Environment (Rain, Temp, Light) p1->c1c c1d Verify HBR Purity & Concentration p1->c1d c2a Is concentration too high? (Supraoptimal) p2->c2a s2a ACTION: Reduce Concentration (Conduct Dose-Response) c2a->s2a Yes s2b ACTION: Apply Salicylic Acid (Low Conc. Foliar Spray) c2a->s2b Yes c3a Was a co-solvent used? (e.g., Ethanol) p3->c3a c3b Was a surfactant used? (e.g., Tween-20) p3->c3b s3 ACTION: Follow Protocol 1 (Co-solvent + Surfactant) c3a->s3 No c3b->s3 No

Caption: Troubleshooting logic for common HBR field trial issues.

References

Validation & Comparative

A Comparative Analysis of Homobrassinolide and 24-Epibrassinolide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the differential bioactivity and experimental applications of two key brassinosteroid analogues.

This guide provides a comprehensive comparative analysis of 28-homobrassinolide (HBL) and 24-epibrassinolide (EBL), two of the most widely studied synthetic brassinosteroids. While structurally similar, subtle stereochemical differences between these molecules lead to significant variations in their biological efficacy. This document outlines these differences, supported by experimental data, to assist researchers in selecting the optimal compound for their specific applications in plant science and agriculture.

Molecular Structure and Bioactivity: A Tale of Two Epimers

The primary structural distinction between HBL and EBL lies in the stereochemistry of the alkyl group at the C-24 position of the steroid side chain. HBL features a 24S-ethyl group, whereas EBL possesses a 24R-methyl group. This seemingly minor variation has a profound impact on their interaction with the brassinosteroid receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1).

Studies involving molecular docking and various bioassays have demonstrated that the S configuration at C-24 is critical for high biological activity.[1] Consequently, HBL often exhibits stronger bioactivity in developmental assays, such as rescuing the short hypocotyl phenotype in brassinosteroid-deficient Arabidopsis thaliana mutants. This is attributed to a superior binding affinity of HBL to the BRI1 receptor, where the 24S-ethyl group is thought to engage more favorably with key amino acid residues within the receptor's binding pocket compared to the 24R-methyl group of EBL.[1][2]

However, the relative bioactivity of these two compounds can be assay-dependent. While HBL may show greater potency in promoting cell elongation and division, EBL has been shown to be more effective in enhancing certain physiological responses, such as photosynthetic efficiency, in various plant species.

Comparative Performance Data

The following tables summarize quantitative data from various studies, highlighting the differential effects of HBL and EBL on plant growth, photosynthesis, and antioxidant systems.

Table 1: Comparative Effects on Plant Growth

Plant SpeciesParameter28-Homobrassinolide (HBL)24-Epibrassinolide (EBL)Reference(s)
Lycopersicon esculentum (Tomato)Root LengthSignificant IncreaseMore Significant Increase[3][4]
Shoot LengthSignificant IncreaseMore Significant Increase[3][4]
Fresh Mass (Root & Shoot)Significant IncreaseMore Significant Increase[3][4]
Arabidopsis thalianaHypocotyl ElongationStrong PromotionModerate Promotion[2]
Brassica juncea (Indian Mustard)Shoot LengthModerate IncreaseSignificant Increase[5]

Table 2: Comparative Effects on Photosynthetic Parameters

Plant SpeciesParameter28-Homobrassinolide (HBL)24-Epibrassinolide (EBL)Reference(s)
Lycopersicon esculentum (Tomato)Net Photosynthetic Rate (PN)~23.8% Increase~29.5% Increase[3][6]
Stomatal Conductance (gs)~53.7% Increase~70.0% Increase[3][6]
Intercellular CO2 Conc. (Ci)~12.6% Increase~18.9% Increase[3][6]
Brassica junceaNet Photosynthetic Rate (PN)Significant IncreaseMore Significant Increase[7]
Stomatal Conductance (gs)Significant IncreaseMore Significant Increase[7]

Table 3: Comparative Effects on Antioxidant Enzyme Activity

Plant SpeciesEnzyme28-Homobrassinolide (HBL)24-Epibrassinolide (EBL)Reference(s)
Brassica junceaSuperoxide Dismutase (SOD)Significant AmeliorationSignificant Amelioration[3]
Catalase (CAT)Significant AmeliorationSignificant Amelioration[3]
Ascorbate Peroxidase (APX)Significant AmeliorationNo Significant Effect[5]
Lycopersicon esculentumSuperoxide Dismutase (SOD)Increased ActivityMore Increased Activity[8]
Catalase (CAT)Increased ActivityMore Increased Activity[8]
Peroxidase (POX)Increased ActivityMore Increased Activity[8]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the generalized brassinosteroid signaling pathway and a typical experimental workflow for comparing HBL and EBL.

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 (Receptor Kinase) BAK1 BAK1 (Co-receptor) BRI1->BAK1 Heterodimerization & Transphosphorylation BKI1_mem BKI1 (Inhibitor) BRI1->BKI1_mem Dissociation BSK BSK (Kinase) BAK1->BSK Phosphorylation BKI1_mem->BRI1 Inhibition BSU1 BSU1 (Phosphatase) BSK->BSU1 Activation BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylation (Inactivation) pBZR1_BES1 Phosphorylated BZR1/BES1 (Inactive) BSU1->pBZR1_BES1 Dephosphorylation (Activation) BIN2->pBZR1_BES1 Phosphorylation (Inactivation) BZR1_BES1 BZR1/BES1 (Active) pBZR1_BES1->BZR1_BES1 Gene_Expression Gene Expression (Growth, Stress Response) BZR1_BES1->Gene_Expression Regulation BR Brassinosteroid (HBL or EBL) BR->BRI1 Binding

Caption: Generalized Brassinosteroid Signaling Pathway.

Experimental_Workflow cluster_analysis Analysis Plant_Material Plant Material Selection (e.g., Arabidopsis, Tomato) Treatment_Groups Treatment Groups - Control (Vehicle) - 28-Homobrassinolide (HBL) - 24-Epibrassinolide (EBL) Plant_Material->Treatment_Groups Application Brassinosteroid Application (e.g., Foliar Spray, Growth Media) Treatment_Groups->Application Growth_Conditions Controlled Growth Conditions (Light, Temperature, Humidity) Application->Growth_Conditions Data_Collection Data Collection at Defined Time Points Growth_Conditions->Data_Collection Growth_Parameters Growth Parameters (Root/Shoot Length, Biomass) Data_Collection->Growth_Parameters Photosynthetic_Parameters Photosynthetic Parameters (Gas Exchange - IRGA) Data_Collection->Photosynthetic_Parameters Biochemical_Assays Biochemical Assays (Antioxidant Enzymes, etc.) Data_Collection->Biochemical_Assays Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Growth_Parameters->Statistical_Analysis Photosynthetic_Parameters->Statistical_Analysis Biochemical_Assays->Statistical_Analysis Conclusion Conclusion on Comparative Efficacy Statistical_Analysis->Conclusion

Caption: Experimental Workflow for Comparative Analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Arabidopsis Hypocotyl Elongation Bioassay

This bioassay is a classic method to determine the biological activity of brassinosteroids.

Materials:

  • Arabidopsis thaliana seeds (wild-type and/or BR-deficient mutants like det2-1).

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.

  • Stock solutions of 28-homobrassinolide and 24-epibrassinolide in DMSO.

  • Sterile petri dishes.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 5 minutes in 20% (v/v) bleach with 0.05% (v/v) Tween-20. Rinse the seeds 4-5 times with sterile distilled water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% (w/v) agar solution and plate them on MS medium containing the desired concentrations of HBL, EBL, or a DMSO vehicle control.

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C for germination. After 24-48 hours, wrap the plates in aluminum foil to induce etiolation and place them vertically in the growth chamber.

  • Measurement: After 5-7 days of growth in the dark, carefully remove the seedlings and place them on a flat surface. Scan or photograph the seedlings and measure the hypocotyl length using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average hypocotyl length and standard deviation for each treatment. Perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences between treatments.

Measurement of Photosynthetic Parameters using Infrared Gas Analyzer (IRGA)

This protocol outlines the measurement of key gas exchange parameters to assess photosynthetic performance.

Materials:

  • Portable photosynthesis system with an infrared gas analyzer (IRGA) (e.g., LI-COR LI-6800).

  • Healthy, fully expanded leaves of the plant species under investigation.

  • Controlled environment growth chamber or greenhouse.

Procedure:

  • Plant Preparation: Grow plants under controlled conditions. Ensure plants are well-watered and have been acclimated to the light and temperature conditions of the measurement environment for at least 30 minutes.

  • IRGA Calibration and Setup: Calibrate the IRGA according to the manufacturer's instructions. Set the environmental parameters in the leaf chamber to match the desired measurement conditions (e.g., light intensity, CO2 concentration, temperature, and humidity).

  • Leaf Measurement:

    • Select a healthy, fully expanded leaf from the upper part of the plant.

    • Carefully enclose the leaf within the IRGA leaf chamber, ensuring a good seal without damaging the leaf.

    • Allow the gas exchange parameters to stabilize. This may take several minutes.

    • Record the net photosynthetic rate (PN), stomatal conductance (gs), and intercellular CO2 concentration (Ci).

  • Replication: Repeat the measurements on multiple leaves from different plants for each treatment group to ensure robust data.

  • Data Analysis: Calculate the average and standard error for each parameter and perform statistical analysis to compare the effects of HBL and EBL.

Spectrophotometric Assays for Antioxidant Enzymes

These assays quantify the activity of key enzymes involved in mitigating oxidative stress.

A. Enzyme Extraction:

  • Harvest fresh leaf tissue (approximately 0.5 g) and immediately freeze it in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenize the powder in an ice-cold extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone).

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the crude enzyme extract, and keep it on ice for immediate use or store at -80°C.

  • Determine the protein concentration of the extract using the Bradford method.

B. Superoxide Dismutase (SOD) Activity Assay: This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 0.1 mM EDTA, and 2 µM riboflavin.

  • In a test tube, mix the reaction mixture with an appropriate volume of the enzyme extract.

  • Illuminate the reaction mixture under a fluorescent lamp for 15 minutes. A control reaction without the enzyme extract should be run in parallel.

  • Measure the absorbance at 560 nm.

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

C. Catalase (CAT) Activity Assay: This assay measures the decomposition of hydrogen peroxide (H2O2).

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and 10 mM H2O2.

  • Initiate the reaction by adding the enzyme extract to the reaction mixture.

  • Monitor the decrease in absorbance at 240 nm for 1-3 minutes due to the consumption of H2O2.

  • Calculate the enzyme activity using the extinction coefficient of H2O2 (40 mM-1 cm-1).

D. Ascorbate Peroxidase (APX) Activity Assay: This assay measures the oxidation of ascorbate.

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 0.5 mM ascorbate, and 0.1 mM H2O2.

  • Initiate the reaction by adding the enzyme extract.

  • Monitor the decrease in absorbance at 290 nm for 1-3 minutes due to the oxidation of ascorbate.

  • Calculate the enzyme activity using the extinction coefficient of ascorbate (2.8 mM-1 cm-1).

Conclusion

The choice between 28-homobrassinolide and 24-epibrassinolide should be guided by the specific research objectives. For studies focusing on fundamental aspects of plant development, such as cell elongation and division, the higher intrinsic bioactivity of HBL may be advantageous. Conversely, for applications aimed at enhancing physiological resilience, particularly photosynthetic performance under stress, EBL may prove to be the more effective compound. This guide provides a foundation for making an informed decision, and it is recommended to conduct preliminary dose-response experiments to determine the optimal concentration for the specific plant species and experimental conditions.

References

Validating the Growth-Promoting Activity of Homobrassinolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of homobrassinolide's (HBR) performance in promoting plant growth against other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to ensure reproducibility and facilitate further investigation.

Comparative Analysis of this compound's Growth-Promoting Effects

This compound, a synthetic brassinosteroid, has demonstrated significant efficacy in enhancing plant growth, yield, and quality across various species.[1][2][3] Its performance is often compared with other brassinosteroid analogs, such as 24-epibrassinolide (EBL), and traditional plant growth regulators like gibberellic acid (GA) and naphthalene acetic acid (NAA).[2][4][5]

Quantitative Data Summary

The following tables summarize the comparative effects of this compound on key growth and yield parameters from various studies.

Table 1: Comparative Effects of this compound and 24-Epibrassinolide on Tomato (Lycopersicon esculentum) Growth [6]

Treatment (Concentration)Root Length (cm)Shoot Length (cm)Root Fresh Mass (g)Shoot Fresh Mass (g)
Control 12.535.20.8512.5
HBR (10⁻⁸ M) 16.845.81.1516.9
EBL (10⁻⁸ M) 18.251.51.2818.8

Table 2: Comparative Effects of this compound and 24-Epibrassinolide on Tomato Photosynthetic Parameters [6][7]

Treatment (Concentration)Net Photosynthetic Rate (PN) (µmol CO₂ m⁻² s⁻¹)Stomatal Conductance (gs) (mol H₂O m⁻² s⁻¹)
Control 8.50.32
HBR (10⁻⁸ M) 11.20.45
EBL (10⁻⁸ M) 12.80.51

Table 3: Effect of this compound on Tomato Yield and Quality Compared to Other Growth Regulators [2][5]

Treatment (Concentration)Fruit Yield (t ha⁻¹)Fruit Firmness (kg cm⁻²)Ascorbic Acid (mg 100g⁻¹)Total Soluble Solids (°Brix)
Untreated Control 62.583.2520.153.85
HBR (0.12 g a.i. ha⁻¹) 91.074.1124.094.43
Gibberellic Acid (GA) ----
Naphthalene Acetic Acid (NAA) ----

Note: Specific quantitative data for GA and NAA were not provided in the source for direct comparison in this table format, but HBR at 0.12 g a.i. ha⁻¹ was found to be superior in the study.[2][5]

Experimental Protocols

Detailed methodologies are crucial for validating and building upon existing research. The following are generalized protocols for field and in vitro studies with this compound.

Field Study Protocol for Foliar Application

This protocol outlines the steps for evaluating the effect of HBR on crop yield and quality in a field setting.[1]

  • Stock Solution Preparation:

    • Accurately weigh the required amount of 28-homobrassinolide.

    • Dissolve the HBR in a small volume of ethanol (e.g., 1-2 ml) to ensure complete dissolution due to its low water solubility.

    • Transfer the dissolved HBR to a volumetric flask and bring it to the desired volume with distilled water.

  • Working Solution Preparation:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration for the working solution.

    • Add the calculated volume of the stock solution to the required volume of water in a larger container.

    • Add a surfactant (adjuvant) as recommended to improve leaf surface coverage.

    • Mix the solution thoroughly using a magnetic stirrer.

  • Application:

    • Timing: Apply the solution during specific growth stages optimal for the target crop. Applications are often recommended during the early morning or late afternoon to prevent rapid evaporation.[1]

    • Procedure: Calibrate the sprayer to ensure a uniform application rate. Spray the HBR solution onto the foliage until the leaves are thoroughly wetted, but not to the point of runoff. Ensure coverage of both upper and lower leaf surfaces.[1]

  • Data Collection:

    • Measure relevant parameters at appropriate time points. This may include plant height, biomass, chlorophyll content, photosynthetic rate, and, ultimately, yield and quality attributes of the harvested product.[2][3]

In Vitro Plant Tissue Culture Protocol

This protocol describes the use of HBR to stimulate shoot proliferation and elongation in plant tissue culture.[8][9]

  • Stock Solution Preparation (1 mM):

    • Accurately weigh the calculated amount of HBR.

    • Dissolve the HBR powder completely in 2-3 mL of 95-100% ethanol in a 10 mL volumetric flask.[8]

    • Add sterile, double-distilled water to bring the total volume to 10 mL.

    • Store the stock solution at a low temperature in the dark.

  • Media Preparation:

    • Prepare a basal medium such as Murashige and Skoog (MS) medium, including vitamins and sucrose.[8][9]

    • Adjust the pH of the medium to 5.8 before autoclaving.

    • Autoclave the medium at 121°C for 20 minutes.

    • Allow the medium to cool to approximately 45-50°C.

  • HBL Supplementation:

    • Using a sterile pipette, add the 1 mM HBL stock solution to the cooled MS medium to achieve the desired final concentration (e.g., 0.2 µM).[8]

    • Gently swirl the medium to ensure uniform mixing and dispense it into sterile culture vessels under a laminar flow hood.

  • Inoculation and Incubation:

    • Aseptically place sterilized explants (e.g., apical meristems) onto the surface of the HBL-supplemented medium.[8]

    • Seal the culture vessels and place them in a growth chamber under controlled environmental conditions (e.g., 27±1°C and 16h photoperiod).[9]

  • Data Collection:

    • After a specified incubation period (e.g., four weeks), record parameters such as shoot length, number of regenerated shoots, and fresh weight.[9]

Signaling Pathway and Experimental Workflow Diagrams

Brassinosteroid Signaling Pathway

Brassinosteroids, including this compound, are perceived at the cell surface by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[1] This binding initiates a phosphorylation cascade that leads to the inactivation of BRASSINOSTEROID INSENSITIVE 2 (BIN2), a negative regulator.[1] The inactivation of BIN2 allows for the accumulation of dephosphorylated transcription factors, primarily BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), in the nucleus.[1] These transcription factors then regulate the expression of genes involved in various cellular processes, leading to growth and developmental responses.[1]

Brassinosteroid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBR This compound BRI1 BRI1 HBR->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Associates BIN2_active BIN2 (Active) BAK1->BIN2_active Inhibits BIN2_inactive BIN2 (Inactive) BZR1_p BZR1/BES1-P BIN2_active->BZR1_p Phosphorylates (Inactivates) BZR1 BZR1/BES1 BZR1_p->BZR1 Dephosphorylation Gene_Expression Gene Expression BZR1->Gene_Expression Regulates Growth_Responses Growth Responses Gene_Expression->Growth_Responses Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Plant_Material Select Plant Material (e.g., Tomato seedlings) Growth_Conditions Establish Growth Conditions (Controlled Environment) Plant_Material->Growth_Conditions Foliar_Spray Apply Treatments (Foliar Spray) Growth_Conditions->Foliar_Spray Prepare_HBR Prepare HBR Solutions (e.g., 10⁻⁸ M) and Control Prepare_HBR->Foliar_Spray Photosynthesis_Measurement Measure Photosynthetic Rate (PN) Stomatal Conductance (gs) (e.g., LI-COR 6400) Foliar_Spray->Photosynthesis_Measurement After specified time Data_Analysis Statistical Analysis (e.g., t-test, ANOVA) Photosynthesis_Measurement->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

Homobrassinolide vs. Brassinolide: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 28-homobrassinolide (HBL) and brassinolide (BL). This document summarizes key quantitative data from peer-reviewed studies, details relevant experimental protocols, and visualizes the core signaling pathway to aid in the selection of the appropriate compound for specific research applications.

Brassinosteroids (BRs) are a class of plant steroid hormones that orchestrate a wide array of physiological processes, including cell elongation, division, and differentiation.[1] Among the numerous identified BRs, brassinolide is widely considered the most biologically active natural form.[1][2] 28-homobrassinolide, a synthetic analogue, is also extensively used in both research and agriculture.[1][2] An understanding of the comparative bioactivity of these two compounds is crucial for designing robust experiments and developing novel plant growth regulators.

Comparative Bioactivity Data

The relative biological activity of 28-homobrassinolide and brassinolide has been evaluated using various bioassays, primarily in the model plant Arabidopsis thaliana. The data consistently demonstrates that 28-homobrassinolide exhibits a high level of biological activity, often comparable to that of brassinolide.[1][2]

Table 1: Effect on Hypocotyl Elongation in Dark-Grown det2-1 Mutant Seedlings

The det2-1 mutant of Arabidopsis is deficient in brassinosteroid biosynthesis, resulting in a characteristic dwarf phenotype that can be rescued by the exogenous application of BRs.[1]

Treatment ConcentrationHypocotyl Length (mm) - Brassinolide (BL)Hypocotyl Length (mm) - 28-Homobrassinolide (HBL)
0.01 nM7.8 ± 0.97.5 ± 0.8
0.1 nM12.1 ± 1.111.5 ± 1.0
1 nM14.2 ± 1.213.8 ± 1.1
10 nM15.1 ± 1.314.9 ± 1.2
100 nM15.5 ± 1.415.3 ± 1.3
Data adapted from a study on Arabidopsis thaliana seedlings.[1]
Table 2: Effect on Root Growth Inhibition in Wild-Type Seedlings

Exogenous application of BRs typically has a dose-dependent effect on root growth, with higher concentrations leading to inhibition.[2]

Treatment ConcentrationRoot Length (% of Control) - Brassinolide (BL)Root Length (% of Control) - 28-Homobrassinolide (HBL)
0.01 nM~85%~88%
0.1 nM~60%~65%
1 nM~40%~45%
10 nM~30%~35%
100 nM~25%~28%
Data represents a qualitative summary based on described strong inhibitory effects.[2]
Table 3: Regulation of BR-Responsive Gene Expression

The expression levels of specific genes are known to be regulated by the brassinosteroid signaling pathway.

GeneFold Change vs. Control - Brassinolide (BL)Fold Change vs. Control - 28-Homobrassinolide (HBL)
CPD (down-regulated)~0.4~0.4
DWF4 (down-regulated)~0.5~0.5
SAUR-AC1 (up-regulated)~3.5~3.2
Data from RT-qPCR analysis in wild-type Arabidopsis seedlings treated with 1 µM of each brassinosteroid.[3]

Brassinosteroid Signaling Pathway

Brassinosteroids initiate a signal transduction cascade by binding to a cell surface receptor complex. This binding triggers a series of phosphorylation and dephosphorylation events that ultimately regulate the activity of key transcription factors, modulating the expression of BR-responsive genes.[1][4]

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 associates BKI1 BKI1 BRI1->BKI1 dissociates BIN2 BIN2 BAK1->BIN2 inactivates BKI1->BRI1 inhibits BZR1_P BZR1-P BIN2->BZR1_P phosphorylates BSU1 BSU1 BSU1->BZR1_P dephosphorylates BZR1 BZR1 BZR1_P->BZR1 DNA DNA BZR1->DNA regulates transcription BR BR (BL/HBL) BR->BRI1 binds

Caption: Brassinosteroid Signaling Pathway.

Experimental Protocols

Detailed methodologies for key bioassays are provided below to facilitate the replication of these comparative studies.

Hypocotyl Elongation Bioassay

This assay is a classic method for quantifying brassinosteroid activity based on the rescue of the dwarf phenotype of BR-deficient mutants.[1]

Brassinosteroid_Bioassay_Workflow A 1. Seed Sterilization (e.g., det2-1 Arabidopsis) B 2. Plating on Media (MS media with varying BL/HBL concentrations) A->B C 3. Stratification (4°C for 2-4 days) B->C D 4. Incubation in Darkness (22°C for 5-7 days) C->D E 5. Imaging & Measurement (Scan plates and measure hypocotyl length) D->E F 6. Data Analysis (Compare lengths to control) E->F

Caption: Workflow for Brassinosteroid Bioassay.

1. Plant Material: Arabidopsis thaliana seeds of a brassinosteroid-deficient mutant (e.g., det2-1). 2. Sterilization and Plating: Surface-sterilize seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes. Rinse seeds multiple times with sterile water. Plate seeds on Murashige and Skoog (MS) agar medium containing the desired concentrations of brassinolide or 28-homobrassinolide. 3. Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination. 4. Growth Conditions: Transfer plates to a growth chamber and incubate vertically in complete darkness at 22°C for 5-7 days. 5. Measurement: After the incubation period, scan the plates and use image analysis software (e.g., ImageJ) to measure the length of the hypocotyls.

Root Growth Inhibition Assay

This assay assesses the inhibitory effect of higher concentrations of brassinosteroids on primary root elongation.

1. Plant Material: Arabidopsis thaliana seeds (wild-type, e.g., Col-0). 2. Sterilization and Plating: Follow the same sterilization and plating procedure as the hypocotyl elongation assay, using MS medium supplemented with various concentrations of BL or HBL. 3. Growth Conditions: Place plates vertically in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C. 4. Measurement: After a set period (e.g., 7-10 days), measure the length of the primary root.

Conclusion

The experimental data consistently demonstrates that 28-homobrassinolide exhibits a high level of biological activity, which is comparable to that of brassinolide in several key bioassays.[1][2][5] Both compounds effectively rescue the phenotype of the BR-deficient det2-1 mutant, inhibit root growth at higher concentrations, and regulate the expression of BR-responsive genes in a similar manner.[1][2][3] While brassinolide remains the benchmark as the most active natural brassinosteroid, 28-homobrassinolide serves as a potent and effective substitute for many research and agricultural applications. The choice between the two may ultimately depend on factors such as cost, availability, and the specific biological system and response being investigated.

References

Unraveling the Molecular Journey of Homobrassinolide: A Comparative Guide to its Mode of Action in Mutant Plants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a bioactive compound is paramount. This guide provides an objective comparison of homobrassinolide's performance in wild-type versus mutant plants, supported by experimental data, detailed protocols, and clear visual representations of the underlying signaling pathways. By examining how genetic modifications in plants disrupt the normal response to this compound, we can unequivocally confirm its mode of action.

Brassinosteroids (BRs) are a class of plant steroid hormones vital for numerous developmental processes, including cell elongation, division, and differentiation.[1][2][3] this compound (HBL) is a highly active synthetic brassinosteroid analogue used to enhance crop yield and stress tolerance.[4][5] The study of specific mutant plants, particularly in the model organism Arabidopsis thaliana, has been instrumental in dissecting the brassinosteroid signaling pathway and confirming the precise role of this compound.

The Brassinosteroid Signaling Cascade: A Tale of Perception and Response

The canonical brassinosteroid signaling pathway is initiated at the cell surface and culminates in the nucleus with altered gene expression.[6][7][8] Mutant studies have been pivotal in identifying the key players in this cascade.

  • Perception at the Cell Membrane: this compound, like other brassinosteroids, binds to the extracellular domain of a leucine-rich repeat receptor-like kinase known as BRASSINOSTEROID INSENSITIVE 1 (BRI1).[7][9][10] This binding event induces a conformational change, leading to the hetero-dimerization and activation of a co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[7][8]

  • Signal Transduction: The activated BRI1-BAK1 complex initiates a phosphorylation cascade that ultimately leads to the inactivation of a negative regulator, BRASSINOSTEROID INSENSITIVE 2 (BIN2), a glycogen synthase kinase 3β-like kinase.[6][8][11]

  • Transcriptional Regulation: In the absence of brassinosteroids, BIN2 is active and phosphorylates two key transcription factors, BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[6][12][13] This phosphorylation leads to their cytoplasmic retention and degradation. When this compound triggers the signaling cascade and inactivates BIN2, unphosphorylated BZR1 and BES1 accumulate in the nucleus.[6][13][14] There, they bind to the promoters of target genes to regulate their expression, orchestrating the physiological responses to the hormone.[12][15][16]

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBL This compound BRI1 BRI1 (Receptor) HBL->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Activates BIN2_active Active BIN2 BAK1->BIN2_active Inactivates BZR1_BES1_P Phosphorylated BZR1/BES1 BIN2_active->BZR1_BES1_P Phosphorylates BZR1_BES1 Dephosphorylated BZR1/BES1 BIN2_active->BZR1_BES1 Inhibition allows accumulation of Degradation Degradation BZR1_BES1_P->Degradation DNA DNA BZR1_BES1->DNA Binds to Gene_Expression Gene Expression DNA->Gene_Expression Regulates

Figure 1: Simplified this compound Signaling Pathway.

Comparative Analysis: Wild-Type vs. Mutant Plants

The distinct phenotypes of brassinosteroid-deficient and brassinosteroid-insensitive mutants provide clear evidence for the mode of action of this compound.

Plant TypeGenotype ExampleKey CharacteristicResponse to Exogenous this compoundImplication for Mode of Action
Wild-Type Columbia (Col-0)Normal growth and development.Exhibits classic brassinosteroid responses (e.g., hypocotyl elongation, root growth inhibition at high concentrations).Establishes the baseline biological activity of this compound.
BR-Deficient Mutant det2Dwarf phenotype with dark green, thickened leaves due to impaired brassinosteroid biosynthesis.[6][17]Growth defects are rescued; the plant exhibits a wild-type-like phenotype.[6]Confirms that this compound is a biologically active brassinosteroid that can substitute for the missing endogenous hormones.
BR-Insensitive Mutant bri1Severe dwarfism, similar to deficient mutants, but caused by a defect in the BRI1 receptor.[2][17][18]No significant response; the dwarf phenotype is not rescued.[2][18]Confirms that the BRI1 receptor is essential for perceiving the this compound signal.
Signaling Component Mutant bzr1-1D (gain-of-function)Constitutively active BR signaling, even in the absence of brassinosteroids, leading to elongated hypocotyls and resistance to BR inhibitors.[12][14]Phenotype is largely independent of exogenous this compound as the downstream pathway is already activated.Demonstrates that BZR1 acts downstream of the receptor and is a key mediator of the response.
Quantitative Data from Mutant Studies

The following tables summarize quantitative data from representative experiments comparing the effects of this compound on wild-type and mutant Arabidopsis thaliana seedlings.

Table 1: Hypocotyl Elongation in Dark-Grown Seedlings

GenotypeTreatmentHypocotyl Length (mm) (Mean ± SD)
Wild-Type (Col-0)Mock1.5 ± 0.2
Wild-Type (Col-0)10 nM HBL8.2 ± 0.5
det2Mock0.8 ± 0.1
det210 nM HBL7.9 ± 0.4
bri1Mock0.7 ± 0.1
bri110 nM HBL0.8 ± 0.2

Data are representative and compiled from typical results reported in the literature.[2][6]

Table 2: Root Growth Inhibition Assay

GenotypeTreatmentPrimary Root Length (% of Mock)
Wild-Type (Col-0)100 nM HBL~40%
bri1100 nM HBL~95%

Data are representative and compiled from typical results reported in the literature.[2][18]

Table 3: Relative Expression of a BR-Responsive Gene (e.g., SAUR-AC1)

GenotypeTreatment (100 nM HBL for 2h)Fold Change in Gene Expression
Wild-Type (Col-0)HBL vs. Mock~15-fold increase
bri1HBL vs. MockNo significant change

Data are representative and compiled from typical results reported in the literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Hypocotyl Elongation Assay

This assay is a classic and straightforward method to assess brassinosteroid activity.

Objective: To measure the effect of this compound on cell elongation in dark-grown seedlings.

Materials:

  • Arabidopsis thaliana seeds (wild-type, det2, bri1)

  • Murashige and Skoog (MS) medium with 1% sucrose

  • Petri plates

  • This compound stock solution (in ethanol)

  • Ethanol (mock control)

  • Growth chamber set to 22°C in constant darkness

Procedure:

  • Sterilization: Surface-sterilize seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes. Wash seeds five times with sterile distilled water.

  • Plating: Resuspend seeds in sterile 0.1% agarose and plate them on MS medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM). A mock treatment with an equivalent amount of ethanol should be included as a control.

  • Stratification: To synchronize germination, store the plates at 4°C in the dark for 2-4 days.

  • Growth: Transfer the plates to a growth chamber at 22°C in complete darkness for 5-7 days.

  • Measurement: Carefully remove the seedlings and place them on a flat surface. Scan or photograph the seedlings and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the average hypocotyl length for each genotype and treatment. Compare the response of mutant lines to the wild-type.

Western Blot for BES1/BZR1 Phosphorylation Status

This biochemical assay directly visualizes the activation of the signaling pathway.

Objective: To detect the dephosphorylation of BES1 or BZR1 upon this compound treatment, indicating an active BR signaling pathway.

Materials:

  • 10-day-old liquid-grown seedlings

  • This compound

  • Protein extraction buffer

  • Primary antibody against BES1 or BZR1

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescence substrate

Procedure:

  • Treatment: Grow seedlings in liquid MS medium. Treat with 100 nM this compound or a mock solution for 1-2 hours.

  • Protein Extraction: Harvest seedlings, freeze in liquid nitrogen, and grind to a fine powder. Extract total proteins using a suitable extraction buffer containing phosphatase inhibitors.

  • Quantification: Determine protein concentration using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody (e.g., anti-BES1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Dephosphorylated BES1/BZR1 will migrate faster on the gel than the phosphorylated form.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_biochemical Biochemical Analysis cluster_molecular Molecular Analysis A1 Select Seeds: Wild-Type, bri1, det2 A2 Grow on HBL-containing media A1->A2 A3 Measure Hypocotyl Elongation & Root Inhibition A2->A3 A4 Compare Mutant vs. WT response A3->A4 Conclusion Conclusion: This compound acts through the BRI1-mediated signaling pathway A4->Conclusion B1 Treat seedlings with HBL B2 Extract Proteins B1->B2 B3 Western Blot for BZR1/BES1 Phosphorylation B2->B3 B4 Observe dephosphorylation in WT, not in bri1 B3->B4 B4->Conclusion C1 Treat seedlings with HBL C2 Extract RNA & Synthesize cDNA C1->C2 C3 qPCR for BR-responsive genes C2->C3 C4 Confirm upregulation in WT, not in bri1 C3->C4 C4->Conclusion

Figure 2: Workflow for Confirming this compound's Mode of Action.

Conclusion

The integrated use of brassinosteroid-deficient and -insensitive mutants provides an unequivocal framework for confirming the mode of action of this compound. Phenotypic, biochemical, and molecular data consistently demonstrate that this compound is a potent brassinosteroid that is perceived by the BRI1 receptor to initiate a well-defined signaling cascade, leading to the nuclear accumulation of BZR1/BES1 and subsequent regulation of gene expression. This comparative approach is a powerful tool for dissecting signaling pathways and validating the mechanisms of bioactive compounds.

References

A Researcher's Guide to Homobrassinolide: Deconstructing the Synthetic vs. Natural Debate

Author: BenchChem Technical Support Team. Date: December 2025

The Production Dilemma: Natural Scarcity vs. Synthetic Scalability

The fundamental challenge in sourcing homobrassinolide from nature lies in its exceedingly low abundance. Brassinosteroids, as a class, are present in minute quantities in plant tissues. For instance, the first isolation of brassinolide required the processing of approximately 40 kg of rapeseed pollen to yield a mere 4 mg of the compound.[1] This equates to a yield of roughly 0.00001%. Such low concentrations render the commercial extraction and purification of this compound from plant sources economically and practically unfeasible for large-scale applications in agriculture or extensive laboratory research.[1][2]

In stark contrast, chemical synthesis offers a viable and scalable alternative for producing this compound. The readily available plant sterol, stigmasterol, serves as a common starting material for a multi-step synthesis process.[1][3][4][5] This synthetic route allows for the production of this compound in quantities sufficient to meet the demands of both research and agriculture. Consequently, for all practical purposes, the this compound available commercially is of synthetic origin.[1]

The Crux of the Matter: Stereochemistry and Biological Activity

The biological efficacy of this compound is intrinsically linked to its stereochemistry. The molecule contains multiple chiral centers, and different stereoisomers can exhibit vastly different levels of activity. The synthesis of this compound can result in a mixture of isomers, with the (22R, 23R) and (22S, 23S) isomers being of particular importance.

Experimental data clearly demonstrates that the (22R, 23R)-homobrassinolide isomer possesses significantly higher plant growth-regulating activity than its (22S, 23S) counterpart.[3] This underscores the critical need for precise stereocontrol during synthesis and rigorous purification of the final product to ensure a high concentration of the active isomer. The presence of less active or inactive isomers can lead to inconsistent results in experimental assays and reduced efficacy in agricultural applications.

Purity and Potential Impurities in Synthetic this compound

The synthesis of a complex molecule like this compound involves multiple chemical transformations, which can introduce various impurities. These can include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions. The presence of such impurities can potentially interfere with biological assays or have unintended effects on plant physiology.

Common analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are employed to separate, identify, and quantify this compound and its impurities.[6][7] Rigorous quality control using these methods is essential to guarantee the purity and consistency of synthetic this compound batches.

Comparative Biological Performance: A Multi-Level Analysis

Given that commercially available this compound is synthetic, a more pertinent comparison lies in evaluating the biological activity of different synthetic brassinosteroids. A systematic analysis using various bioassays provides a comprehensive understanding of their relative potency.

Data Summary: Relative Bioactivity of Synthetic Brassinosteroids
BioassayBrassinolide (BL)28-Homobrassinolide (28-HBL)24-Epibrassinolide (24-EBL)
Root Growth Inhibition (Arabidopsis) HighIntermediateLow
Hypocotyl Elongation (det2 mutant) HighHighModerate
BES1 Dephosphorylation HighHighModerate

Data synthesized from a multi-level comparative analysis study.[1][8][9]

The data clearly indicates that 28-homobrassinolide exhibits a strong biological activity, often comparable to that of brassinolide, the most active natural brassinosteroid. In certain assays, such as the rescue of the det2 mutant phenotype, 28-HBL is nearly as active as BL.[1][10] In contrast, 24-epibrassinolide generally shows lower activity.[1][8][9]

Experimental Protocols for Performance Evaluation

To ensure the quality and consistency of synthetic this compound, standardized bioassays are crucial. These assays provide a functional measure of the compound's biological activity.

Protocol 1: Arabidopsis Root Growth Inhibition Assay

This assay is a sensitive method to assess the physiological activity of brassinosteroids.

Methodology:

  • Seed Sterilization and Plating: Sterilize Arabidopsis thaliana (Col-0) seeds and plate them on half-strength Murashige and Skoog (MS) medium containing various concentrations of the test compound (e.g., 0.001 nM to 100 nM) and a solvent control.

  • Vernalization and Growth: Vernalize the plates at 4°C for 2 days in the dark to synchronize germination. Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.

  • Data Acquisition and Analysis: After a set growth period (e.g., 9 days), photograph the seedlings and measure the primary root length using image analysis software like ImageJ.

  • Dose-Response Curve: Plot the root length as a function of the compound concentration to generate a dose-response curve.

Protocol 2: Rice Lamina Inclination Test

A classic and highly specific bioassay for brassinosteroids.

Methodology:

  • Seedling Preparation: Germinate rice seeds (Oryza sativa L.) in the dark for 5-7 days.

  • Segment Excision: Excise segments containing the second leaf lamina and sheath.

  • Incubation: Float the segments in a solution containing the test compound at various concentrations in a buffer solution.

  • Measurement: After a 48-hour incubation period in the dark, measure the angle between the lamina and the sheath.

  • Data Analysis: Compare the angles of the treated segments to a control group to determine the activity of the compound.

Signaling Pathway and Experimental Workflow

Brassinosteroid Signaling Pathway

Brassinosteroids initiate a signal transduction cascade by binding to a cell surface receptor complex. This leads to a series of phosphorylation and dephosphorylation events, ultimately regulating the activity of transcription factors that control the expression of genes involved in plant growth and development.

Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassays cluster_analysis Data Analysis Sample Synthetic This compound Sample Stock Prepare Stock Solutions (Solvent Control & Dilutions) Sample->Stock Root_Assay Arabidopsis Root Growth Inhibition Assay Stock->Root_Assay Rice_Assay Rice Lamina Inclination Test Stock->Rice_Assay Measure Measure Phenotypes (Root Length, Lamina Angle) Root_Assay->Measure Rice_Assay->Measure Plot Generate Dose-Response Curves Measure->Plot Compare Compare with Standards (e.g., Brassinolide) Plot->Compare

References

Homobrassinolide's Influence on Plant Gene Expression: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of how plant growth regulators like homobrassinolide (HBL) modulate gene expression is critical for developing novel agricultural and therapeutic applications. This guide provides a comparative overview of transcriptomic responses to HBL treatment in various plant species, supported by experimental data and detailed protocols.

Brassinosteroids (BRs) are a class of polyhydroxysteroids that act as essential plant hormones, regulating a wide array of physiological processes from cell elongation and division to stress responses.[1] Among the naturally occurring BRs, 28-homobrassinolide (HBL) is a widely used synthetic analog known for its potent biological activity.[2] Transcriptomic analyses, particularly RNA sequencing (RNA-seq), have become indispensable tools for elucidating the genome-wide changes in gene expression triggered by HBL, offering a comprehensive view of its mode of action.

Comparative Transcriptomic Responses to this compound

Studies across different plant species have revealed both conserved and species-specific transcriptomic responses to HBL treatment. These analyses typically involve comparing the gene expression profiles of HBL-treated plants with untreated controls, leading to the identification of differentially expressed genes (DEGs).

Summary of Differentially Expressed Genes (DEGs) in Response to Brassinosteroid Treatment
Plant SpeciesBrassinosteroidTreatment ConditionsUpregulated DEGsDownregulated DEGsKey Pathways AffectedReference
Gleditsia sinensis24-epibrassinolide (EBR)0.5, 1.0, 1.5 mg/LPart of 1176 total DEGsPart of 1176 total DEGsFlavonoid biosynthesis, Plant hormone signal transduction, Metabolic pathways, Response to stimulus[3]
Camellia sinensis (Tea)Brassinolide (BL)Spraying, samples at 3, 9, 24, 48hNot specifiedNot specifiedBR signal transduction, Sucrose/Starch synthesis, Flavonoid biosynthesis, Cell division, Theanine synthesis[4]
Zea mays (Maize)2,4-epibrassinolide (EBR)2 µM under low temperature (15°C)Part of 332 total DEGsPart of 332 total DEGsROS homeostasis, Plant hormone signal transduction, MAPK signaling pathway[5][6]

Note: The number of upregulated and downregulated genes can vary significantly based on the statistical criteria used (e.g., fold change and p-value). The data presented is a summary from the cited literature.

In Gleditsia sinensis, treatment with 24-epibrassinolide (a closely related brassinosteroid) led to the differential expression of 1176 genes, with significant enrichment in flavonoid biosynthesis pathways.[3] Key genes such as PAL, 4CL, CHS, F3H, and FLS were notably upregulated.[3] Similarly, in tea plants (Camellia sinensis), brassinolide application upregulated genes involved in BR signal transduction, as well as pathways related to growth and secondary metabolism, such as sucrose and flavonoid biosynthesis.[4] In maize seedlings under low-temperature stress, 2,4-epibrassinolide treatment resulted in 332 differentially expressed genes, primarily involved in reactive oxygen species (ROS) homeostasis and hormone signaling pathways.[5][6]

Key Experimental Protocols

Reproducibility and comparability of transcriptomic studies hinge on detailed and standardized experimental protocols. Below are representative methodologies for key experiments involving HBL treatment and RNA-seq analysis.

Plant Growth and this compound Treatment

A typical protocol for assessing the effect of HBL on plant seedlings, such as Vigna radiata (mung bean), involves the following steps:

  • Seed Sterilization and Germination: Seeds are surface-sterilized to prevent microbial contamination and germinated under controlled conditions.

  • Seedling Growth: Seedlings are grown in a suitable medium (e.g., soil, hydroponics) under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 25°C).

  • HBL Treatment: At a specific developmental stage (e.g., 14-day-old seedlings), plants are treated with different concentrations of HBL (e.g., 10⁻¹⁰ M, 10⁻⁸ M, 10⁻⁶ M) or a control solution (e.g., solvent without HBL).[7] The application method can be foliar spray or addition to the growth medium.

  • Harvesting: Plant tissues (e.g., leaves, roots) are harvested at specific time points after treatment (e.g., 24 hours), immediately frozen in liquid nitrogen, and stored at -80°C until RNA extraction.[7]

RNA Extraction, Library Preparation, and Sequencing

The following is a generalized workflow for RNA-seq analysis of plant tissues:

  • RNA Extraction: Total RNA is extracted from the frozen plant tissue using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard protocol like TRIzol extraction. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: An mRNA sequencing library is constructed from the total RNA. This typically involves poly(A) mRNA enrichment, mRNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq.

Bioinformatic Analysis of RNA-seq Data
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Read Mapping: The cleaned reads are aligned to a reference genome of the plant species using a splice-aware aligner like HISAT2 or STAR.

  • Quantification of Gene Expression: The number of reads mapping to each gene is counted.

  • Differential Expression Analysis: Statistical analysis is performed to identify genes that are differentially expressed between HBL-treated and control samples. Common tools for this include DESeq2 and edgeR.

  • Functional Annotation and Enrichment Analysis: Differentially expressed genes are functionally annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify over-represented biological processes and pathways.

Brassinosteroid Signaling Pathway and Experimental Workflow

To visualize the key molecular interactions and experimental procedures, the following diagrams are provided.

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBL HBL BRI1 BRI1 (Receptor) HBL->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Activates BSU1 BSU1 (Phosphatase) BAK1->BSU1 Phosphorylates & Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates & Inactivates BES1_BZR1_P BES1/BZR1-P (Inactive) BIN2->BES1_BZR1_P Phosphorylates (Inactivates) BES1_BZR1 BES1/BZR1 (Active) BIN2->BES1_BZR1 Inhibition of Phosphorylation DNA DNA BES1_BZR1->DNA Binds to Promoters Gene_Expression BR-responsive Gene Expression DNA->Gene_Expression Regulates

Caption: Brassinosteroid signaling pathway initiated by HBL binding.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatic Analysis Plant_Growth Plant Growth HBL_Treatment HBL Treatment Plant_Growth->HBL_Treatment Tissue_Harvest Tissue Harvest HBL_Treatment->Tissue_Harvest RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Mapping Read Mapping QC->Mapping Quantification Gene Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Enrichment Functional Enrichment DEA->Enrichment

Caption: A typical workflow for a comparative transcriptomics study.

References

Unlocking Plant Potential: A Comparative Guide to the Bioactivity of Homobrassinolide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and specific plant growth regulators is ongoing. Homobrassinolides, a class of synthetic brassinosteroid analogs, have emerged as promising candidates for enhancing crop yield and resilience. This guide provides an objective comparison of the bioactivity of various homobrassinolide analogs, supported by experimental data, detailed protocols, and visual representations of key biological processes to aid in the selection of the most effective compounds for research and development.

Brassinosteroids are a class of steroid phytohormones that play a crucial role in a wide array of physiological processes in plants, including cell elongation, division, and differentiation.[1] While brassinolide is the most biologically active natural brassinosteroid, its low natural abundance and complex synthesis have driven the development of synthetic analogs like 28-homobrassinolide.[2][3] These analogs offer the potential for greater stability and more targeted activity, making them attractive for agricultural and therapeutic applications. This guide focuses on assessing the bioactivity of different this compound analogs to provide a clear comparison of their performance.

Comparative Bioactivity of this compound Analogs

The biological efficacy of this compound analogs is primarily evaluated through bioassays that measure their impact on plant growth and development. The rice lamina inclination test (RLIT) is a highly sensitive and specific assay for brassinosteroids.[4][5] Additionally, assays using the model organism Arabidopsis thaliana, such as root growth inhibition and hypocotyl elongation, are widely employed to assess bioactivity.[5][6][7]

The following table summarizes the quantitative data on the bioactivity of several this compound analogs compared to brassinolide, which is used as a positive control. The data is compiled from various studies and presented to facilitate a direct comparison of the relative effectiveness of these compounds.

AnalogBioassayConcentrationRelative Activity (%) vs. BrassinolideReference
28-Homobrassinolide Soybean epicotyl elongationNot specifiedSimilar to brassinolide[2]
Arabidopsis hypocotyl elongation (det2 mutant)0.01 nM - 100 nMComparable to brassinolide[1][8]
24-Epibrassinolide Soybean epicotyl elongationNot specifiedSimilar to brassinolide[2]
Arabidopsis hypocotyl elongation (det2 mutant)Not specifiedSignificantly lower than brassinolide[8]
22S,23S,28-Homobrassinolide Soybean epicotyl elongationNot specifiedSubstantially less active than brassinolide[2]
Diasteroisomeric mixture of monobenzoylated derivatives Rice Lamina Inclination Test1 x 10⁻⁸ M, 1 x 10⁻⁷ MMore active than brassinolide[4][9][10]
Analogs with para-methoxy, I, or CN substituents on benzoyl group Rice Lamina Inclination Test1 x 10⁻⁸ MMore active than brassinolide (50-72% higher)[6][7][11]
Analogs with F, Cl, or Br substituents on benzoyl group Rice Lamina Inclination Test1 x 10⁻⁸ MLess active than brassinolide[6][7][11]
Cyclopropyl and cyclobutyl derivatives at C-24 Rice Lamina Inclination TestNot specifiedSignificantly more active than brassinolide[12]

Experimental Protocols

Accurate assessment of bioactivity relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for the key bioassays cited in this guide.

Rice Lamina Inclination Test (RLIT)

This bioassay is one of the most widely used methods for determining brassinosteroid activity due to its high sensitivity and specificity.[4]

  • Seed Germination: Rice seeds (e.g., Oryza sativa L.) are surface-sterilized and germinated in the dark at a controlled temperature (e.g., 28°C) for several days until the seedlings reach a suitable length.

  • Explant Preparation: The second leaf lamina joint is excised from uniform seedlings.

  • Incubation: The excised lamina joints are floated on a solution containing the test compound at various concentrations in a petri dish. A control group with the solvent used to dissolve the analogs is also prepared.

  • Measurement: After a defined incubation period (e.g., 48-72 hours) in the dark, the angle of inclination between the lamina and the sheath is measured.

  • Data Analysis: The activity of the analog is determined by comparing the induced angle to that of the control and a brassinolide standard.

Arabidopsis thaliana Bioassays

Arabidopsis thaliana is a widely used model organism in plant biology, and several assays have been developed to assess brassinosteroid activity.[5]

  • Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on a sterile growth medium (e.g., Murashige and Skoog medium) supplemented with different concentrations of the this compound analogs.

  • Incubation: The plates are placed vertically in a growth chamber with controlled light and temperature conditions.

  • Measurement: After a specific growth period (e.g., 7-10 days), the primary root length of the seedlings is measured.

  • Data Analysis: The inhibitory effect of the analogs on root growth is quantified by comparing the root length of treated seedlings to that of untreated controls.

This assay often utilizes brassinosteroid-deficient or -insensitive mutants of Arabidopsis, which exhibit a dwarf phenotype that can be rescued by exogenous application of active brassinosteroids.[1]

  • Seed Sterilization and Plating: Seeds of a brassinosteroid-deficient mutant (e.g., det2) are sterilized and plated on a growth medium containing various concentrations of the test compounds.

  • Growth Conditions: The plates are exposed to light for a few hours to induce germination and then wrapped in foil and placed in the dark to promote hypocotyl elongation.

  • Measurement: After several days of growth in the dark, the length of the hypocotyls is measured.

  • Data Analysis: The bioactivity of the analogs is assessed by their ability to rescue the dwarf phenotype, as measured by the increase in hypocotyl length compared to untreated mutant seedlings.

Visualizing the Mechanisms

To better understand the processes involved in assessing this compound bioactivity, the following diagrams illustrate a typical experimental workflow and the brassinosteroid signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis start Start synthesis Synthesize this compound Analogs start->synthesis sterilization Sterilize Seeds (Rice or Arabidopsis) start->sterilization media Prepare Growth Media with Analogs synthesis->media plating Plate Seeds / Place Explants sterilization->plating media->plating incubation Incubate under Controlled Conditions plating->incubation measurement Measure Phenotypic Response (e.g., Lamina Angle, Root Length, Hypocotyl Length) incubation->measurement data Collect and Record Data measurement->data comparison Compare with Control and Brassinolide Standard data->comparison conclusion Determine Relative Bioactivity comparison->conclusion

A typical experimental workflow for assessing the bioactivity of this compound analogs.

Brassinosteroid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR This compound Analog BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BSK1 BSK1 BAK1->BSK1 Activates BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inhibits BZR1_P BZR1/BSS1 (Phosphorylated - Inactive) BSU1->BZR1_P Dephosphorylates BIN2->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1/BSS1 (Active) BZR1_P->BZR1 DNA DNA BZR1->DNA Binds to Gene_Expression Regulation of Gene Expression DNA->Gene_Expression Gene_Expression->BZR1

Simplified diagram of the brassinosteroid signaling pathway initiated by a this compound analog.

References

Validating the Stress-Protective Effects of Homobrassinolide in Field Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Plants, being sessile organisms, are frequently exposed to a multitude of environmental stressors, including drought, salinity, extreme temperatures, and heavy metal toxicity, which adversely affect their growth, development, and productivity.[1] Phytohormones are crucial in mediating plant responses to these challenges.[1] Among these, brassinosteroids (BRs), particularly 28-homobrassinolide (HBR), have emerged as potent regulators capable of conferring broad-spectrum stress tolerance.[1] HBR, a naturally occurring polyhydroxylated steroidal hormone, modulates a wide array of physiological and biochemical processes, from cell elongation and photosynthesis to stress-responsive gene expression.[2][3] While laboratory studies have extensively documented its benefits, validating these stress-protective effects under real-world field conditions is paramount for its practical application in sustainable agriculture.

This guide provides an objective comparison of HBR's field performance against other alternatives, supported by experimental data. It details the underlying signaling pathways, experimental protocols for field application, and summarizes key quantitative outcomes to assist researchers, scientists, and drug development professionals in evaluating HBR's potential.

Comparison of this compound with Salicylic Acid

Salicylic acid (SA) is another key plant hormone known for its role in mediating responses to both biotic and abiotic stresses. Several studies have compared the efficacy of HBR and SA in mitigating stress effects in field and simulated field conditions.

Data Presentation: HBR vs. Salicylic Acid Under Stress

Table 1: Comparative Effects of this compound (HBR) and Salicylic Acid (SA) on Groundnut (Arachis hypogaea L.) under Cadmium (100 µM) Stress

TreatmentShoot Length (cm)Root Length (cm)Shoot Fresh Weight (g)Root Fresh Weight (g)Shoot Dry Weight (g)Root Dry Weight (g)
Control35.215.812.53.83.51.2
Cd (100 µM)28.512.19.82.52.70.8
Cd + 2µM HBR33.814.911.93.53.31.1
Cd + 3µM HBR36.116.213.14.03.71.3
Cd + 1mM SA32.514.211.23.23.11.0
Cd + 2mM SA34.515.512.33.73.41.2

Data synthesized from a field experiment on groundnut plants subjected to cadmium stress. Foliar sprays were applied on the 20th, 30th, 45th, and 60th days after sowing.[4]

Table 2: Comparative Effects of HBR and SA on Indian Mustard (Brassica juncea L.) under Salinity (4.2 dsm⁻¹) Stress

TreatmentPlant Growth ParametersPhotosynthetic ParametersProline Content
SalinitySignificantly ReducedSignificantly ReducedIncreased
Salinity + HBRBetter ameliorationBetter amelioration-
Salinity + SAAmelioration observedAmelioration observed-
Salinity + HBR + SAComplete recovery at 45 DASComplete recovery at 45 DAS-

Summary from a study where 29-day-old plants were sprayed with HBR and/or SA. The study noted that HBR excelled in its effects at both 30 and 45 days after sowing (DAS) compared to SA alone.[5]

Table 3: Effect of HBR on Yield and Quality Parameters in Various Crops Under Field Conditions

CropHBR ConcentrationApplication MethodObserved EffectComparison with AlternativesReference
Tomato0.12 g a.i. ha⁻¹Foliar Spray45.5% yield increase over control; improved firmness, ascorbic acid, and TSS.Higher yield increase than Gibberellic Acid (GA3) and Naphthalene Acetic Acid (NAA).[6][7]
Maize30 mg a.i. ha⁻¹Foliar Spray (Silking Stage)19.5% yield increase over control (2020); improved grain filling.-[3]
Wheat (Drought Tolerant)0.05 ppmSeed Treatment or Foliar SprayIncreased relative water content, photosynthesis, and grain yield under moisture stress.HBR showed more response in the drought-tolerant genotype.[8][9]
Grapes (Table)13.3 fl. oz. per acreFoliar SprayIncreased soluble solids, enhanced cluster color.-[10]
Blueberries-Foliar SprayIncreased fruit firmness, soluble solids, yield, and berry size.-[10]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

HBR's stress-protective effects are mediated by a well-defined signaling cascade. The process begins with the perception of the HBR molecule at the cell surface by a receptor kinase complex, which initiates a phosphorylation cascade inside the cell. This cascade ultimately leads to the activation of transcription factors that regulate the expression of a wide array of stress-responsive genes.[1][11]

Caption: HBR binds to BRI1/BAK1, inactivating BIN2, allowing BZR1/BES1 to regulate gene expression.

Generalized Field Trial Workflow

Executing a successful field trial to validate the effects of HBR requires a systematic approach, from careful planning and application to meticulous data collection and analysis.

G Generalized Workflow for a Field Study start Experimental Design (Define objectives, treatments, layout) prep Site & Solution Preparation (Calibrate sprayer, prepare HBR solution) start->prep apply Treatment Application (Foliar spray, seed soak, etc.) - Control Group - HBR Group(s) - Alternative Group(s) prep->apply monitor Plant Monitoring & Stress Application (Apply drought, salinity, etc.) apply->monitor data Data Collection (Physiological, biochemical, yield) monitor->data analysis Statistical Analysis (ANOVA, t-test) data->analysis report Reporting & Conclusion (Publish findings) analysis->report

Caption: A typical field study workflow from initial design to the final reporting of results.

Logical Relationship: HBR-Mediated Stress Mitigation

Environmental stress disrupts plant homeostasis, leading to oxidative damage and reduced yield. HBR application can counteract these negative effects by activating internal defense mechanisms, ultimately restoring growth and productivity.

G HBR's Role in Mitigating Plant Stress stress Abiotic Stress (Drought, Salinity, etc.) ros Increased ROS (Oxidative Damage) stress->ros photo_inhibit Reduced Photosynthesis stress->photo_inhibit yield_loss Decreased Growth & Yield ros->yield_loss photo_inhibit->yield_loss hbr HBR Application signal BR Signaling Activated hbr->signal antioxidant Enhanced Antioxidant System signal->antioxidant photo_protect Photosynthetic Protection signal->photo_protect antioxidant->ros Mitigates growth_restore Improved Plant Vigor & Yield antioxidant->growth_restore photo_protect->photo_inhibit Mitigates photo_protect->growth_restore

Caption: HBR application counters stress by activating signaling for defense and restoring growth.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are synthesized from multiple field studies.[1][11]

Preparation of this compound Solutions
  • Stock Solution: Due to the low water solubility of HBR, a stock solution is prepared first.[11]

    • Accurately weigh the required amount of 28-homobrassinolide powder.

    • Dissolve the powder in a small volume of ethanol (e.g., 1-2 ml) to ensure complete dissolution.

    • Transfer the dissolved HBR into a volumetric flask and bring it to the final volume with distilled water. Store this stock solution appropriately.

  • Working Solution:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration (e.g., 0.01 µM, 0.05 ppm) for the working solution.[8][12]

    • In a larger container, add the calculated volume of the stock solution to the required final volume of water.

    • Add a non-ionic surfactant as per the recommended rate to improve leaf surface coverage.[13]

    • Mix the solution thoroughly. The pH of the final spray solution should be maintained around 6.0.[13]

Application Methods
  • Foliar Spray: This is the most common method for field application.

    • Calibrate the sprayer (e.g., knapsack sprayer or unmanned aerial vehicle) to ensure a uniform application rate.[11][14]

    • Spray the HBR solution onto the plant foliage until the leaves are thoroughly wetted, but not to the point of runoff. Ensure coverage of both upper and lower leaf surfaces.[11]

    • Application timing is critical and crop-specific, often occurring at key developmental stages such as pre-flowering, flowering, or during periods of anticipated stress.[3][4]

  • Seed Treatment / Priming: This method is used to enhance germination and early seedling vigor, especially under stress conditions.[2][15]

    • Prepare different concentrations of HBR in distilled water (e.g., 10⁻⁸ M).[16]

    • Soak seeds in the respective HBR solutions for a specified duration (e.g., 8 hours).[16] A control group should be soaked in distilled water.

    • After soaking, air-dry the seeds on filter paper to remove excess moisture before sowing.[2]

Assessment of Stress Tolerance Parameters
  • Growth and Yield Measurement:

    • Plant Height, Root/Shoot Length: Measured using a ruler at various time points.[5]

    • Biomass: Fresh weight is recorded immediately after harvesting. Dry weight is determined after drying the plant material in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved.[4]

    • Yield Components: This includes counting the number of fruits per plant, measuring fruit weight, and calculating the total yield per unit area (e.g., t/ha).[7]

  • Physiological Assessment:

    • Relative Water Content (RWC): Determined to assess plant water status under drought.[8]

    • Chlorophyll Content: Measured using a SPAD meter or through solvent extraction and spectrophotometry.[8]

    • Gas Exchange Parameters: Photosynthetic rate, stomatal conductance, and transpiration rate are measured using a portable photosynthesis system.[5]

  • Biochemical Analysis:

    • Proline Content: Proline is an osmolyte that accumulates under stress. Its content is measured spectrophotometrically.[5]

    • Antioxidant Enzymes: Activities of enzymes like superoxide dismutase (SOD) and catalase (CAT) are assayed to evaluate the plant's oxidative stress response.[17]

    • Lipid Peroxidation: Measured as the content of malondialdehyde (MDA), an indicator of cell membrane damage.[18]

Conclusion

Field data consistently validates the potent stress-protective effects of 28-homobrassinolide. Exogenous application of HBR, either as a foliar spray or seed treatment, has been shown to significantly enhance plant growth, physiological performance, and yield under various abiotic stresses, including heavy metal toxicity, salinity, and drought.[4][5][8] Comparative studies indicate that HBR's efficacy is often superior to that of other plant growth regulators like Salicylic Acid and Gibberellic Acid in ameliorating stress and improving crop quality.[5][6] The detailed signaling pathway and established experimental protocols provide a solid foundation for researchers to further explore and optimize the application of HBR. Translating these findings into standard agricultural practice holds significant promise for enhancing crop resilience and ensuring food security in the face of challenging environmental conditions.

References

Homobrassinolide vs. Commercial Plant Growth Regulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of homobrassinolide, a member of the brassinosteroid family of plant hormones, with widely used commercial plant growth regulators (PGRs). The information presented is supported by experimental data to facilitate informed decisions in agricultural and horticultural research and development.

Introduction to Plant Growth Regulators

Plant growth regulators are essential chemical messengers that orchestrate the growth and development of plants. They are broadly classified into several groups based on their chemical structure and physiological effects. This compound, a potent brassinosteroid, has emerged as a promising biostimulant for its ability to enhance crop yield and quality. This guide compares its efficacy against established commercial PGRs, including auxins, gibberellins, and cytokinins.

Signaling Pathways: A Visual Overview

The physiological effects of plant hormones are mediated through complex signaling cascades. Understanding these pathways is crucial for optimizing their application.

This compound (Brassinosteroid) Signaling Pathway

Brassinosteroids are perceived at the cell surface by a receptor kinase, BRI1. Upon binding, a signaling cascade is initiated, leading to the activation of transcription factors that regulate the expression of genes involved in cell elongation, division, and stress responses.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBR This compound BRI1 BRI1 (Receptor Kinase) HBR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Dimerizes BSK BSK BAK1->BSK Activates BSU1 BSU1 (Phosphatase) BSK->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inactivates BZR1_P BZR1/BES1-P (Phosphorylated/Inactive) BSU1->BZR1_P Dephosphorylates BIN2->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 Gene BR-responsive Genes BZR1->Gene Regulates Transcription Response Growth & Development Gene->Response

Brassinosteroid Signaling Pathway
Auxin Signaling Pathway

Auxins, such as Indole-3-Acetic Acid (IAA), are perceived by nuclear receptors of the TIR1/AFB family. This interaction leads to the degradation of Aux/IAA repressor proteins, thereby activating Auxin Response Factors (ARFs) and inducing the expression of auxin-responsive genes.

Auxin Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin_in Auxin Auxin Auxin Auxin_in->Auxin TIR1 TIR1/AFB (Receptor) Auxin->TIR1 Binds SCF SCF Complex TIR1->SCF Associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets for degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded Gene Auxin-responsive Genes ARF->Gene Activates Transcription Response Cell Elongation, Rooting, etc. Gene->Response

Auxin Signaling Pathway
Gibberellin Signaling Pathway

Gibberellins (GAs) bind to the GID1 receptor, which then interacts with DELLA proteins, a family of transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins, releasing transcription factors that promote gene expression.

Gibberellin Signaling Pathway cluster_nucleus Nucleus GA Gibberellin GID1 GID1 (Receptor) GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Interacts with SCF_SLY1 SCF-SLY1/GID2 DELLA->SCF_SLY1 Recruited to PIF PIF (Transcription Factor) DELLA->PIF Represses Proteasome 26S Proteasome DELLA->Proteasome Degraded SCF_SLY1->DELLA Ubiquitination Gene GA-responsive Genes PIF->Gene Activates Transcription Response Stem Elongation, Germination Gene->Response

Gibberellin Signaling Pathway
Cytokinin Signaling Pathway

Cytokinins are perceived by histidine kinase receptors (AHK) in the endoplasmic reticulum. This initiates a two-component signaling phosphorelay cascade, culminating in the activation of Type-B ARR transcription factors in the nucleus, which regulate the expression of cytokinin-responsive genes.[1][2][3][4][5][6]

Cytokinin Signaling Pathway cluster_membrane ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin AHK AHK Receptor (Histidine Kinase) CK->AHK Binds AHP AHP (Phosphotransfer) AHK->AHP Phosphorylates AHP_N AHP AHP->AHP_N Translocates ARR_B Type-B ARR (Transcription Factor) AHP_N->ARR_B Phosphorylates ARR_A Type-A ARR (Repressor) ARR_B->ARR_A Activates Transcription Gene CK-responsive Genes ARR_B->Gene Activates Transcription ARR_A->AHP_N Negative Feedback Response Cell Division, Shoot Growth Gene->Response

Cytokinin Signaling Pathway

Comparative Performance: Experimental Data

The following tables summarize quantitative data from various studies, comparing the effects of this compound with other commercial plant growth regulators on key agronomic traits.

Table 1: Effect of this compound and Commercial PGRs on Tomato (Solanum lycopersicum)
TreatmentConcentrationPlant Height (cm)Number of Fruits per PlantFruit Weight (g)Fruit Yield (t/ha)Total Soluble Solids (°Brix)
Untreated Control -104.70[7]49.90[7]55.92[7]62.58[7][8]-
This compound 0.10 g a.i./ha129.87[7]72.70[7]76.08[7]88.42[7]4.28
This compound 0.12 g a.i./ha135.30[7]77.36[7]80.52[7]91.07[7][8]4.43[8]
Gibberellic Acid (GA₃) 0.018 g a.i./ha120.61[7]57.90[7]70.50[7]80.47[7]-
Naphthalene Acetic Acid (NAA) 25 ppm114.13[7]59.16[7]68.14[7]80.51[7]-
Table 2: Effect of this compound on Black Gram (Vigna mungo)
TreatmentConcentration (ppm)Plant Height (cm) at 70 DASNumber of Pods per PlantTest Weight (g)Seed Yield ( kg/ha )
Control 045.2028.334.071025.67
This compound 0.5050.8734.404.611234.00
This compound 0.8053.6737.874.881354.33
This compound 1.0055.4040.275.021435.67
Table 3: Comparative Effect of this compound and Cytokinin on Walnut (Juglans regia) Fruit Set
TreatmentConcentration (ppm)'Serr' Fruit Set (%)'Chandler' Fruit Set (%)
Control (Water Spray) -32.5[9]8.4[9]
This compound (HBR) 140.1[9]14.2[9]
This compound (HBR) 1045.9[9]16.8[9]
HBR + CPPU (Cytokinin) 10 + 1042.3[9]15.5[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols based on the cited studies.

Foliar Application Trial on Tomato
  • Objective: To evaluate the effect of foliar application of this compound, GA₃, and NAA on the growth, yield, and quality of tomato.[7][8]

  • Experimental Design: Randomized Complete Block Design (RCBD) with three replications.

  • Plant Material: Tomato (Solanum lycopersicum) seedlings are transplanted at a specified spacing (e.g., 60 cm x 45 cm).[10]

  • Treatments:

    • Untreated Control (water spray).

    • This compound (0.04% EC) at four concentrations (0.06, 0.08, 0.10, and 0.12 g a.i./ha).[7][8]

    • Gibberellic acid (0.001% L) at 0.018 g a.i./ha.[7][8]

    • Naphthalene Acetic Acid at 25 ppm.[7][8]

  • Application: The first foliar spray is applied at the initiation of flowering, and a second application is given 15 days later. Sprays are typically conducted in the early morning.[11]

  • Data Collection:

    • Growth Parameters: Plant height is measured at regular intervals.

    • Yield Parameters: Number of fruits per plant, fruit weight, and total fruit yield per hectare are recorded at harvest.[7][8]

    • Quality Parameters: Total soluble solids (TSS) are measured using a refractometer. Fruit firmness and ascorbic acid content are also assessed.[8]

  • Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the treatments.

General Workflow for a Plant Growth Regulator Field Trial

Experimental Workflow A Field Preparation & Plot Layout (RCBD) B Transplanting/Sowing A->B C PGR Treatment Application (e.g., Foliar Spray at specific growth stages) B->C D Data Collection (Growth, Yield, Quality Parameters) C->D E Harvest D->E F Post-Harvest Analysis E->F G Statistical Analysis (ANOVA) F->G H Results Interpretation G->H

General Experimental Workflow

Conclusion

The experimental data presented in this guide indicate that this compound can significantly enhance the growth, yield, and quality of various crops. In comparative studies with tomato, this compound at concentrations of 0.10 and 0.12 g a.i./ha demonstrated superior performance in increasing plant height, fruit number, fruit weight, and overall yield compared to both untreated controls and applications of gibberellic acid and naphthalene acetic acid.[7][8] Furthermore, studies on black gram and walnut suggest the broad applicability of this compound in improving agricultural productivity. The detailed signaling pathways and experimental protocols provided herein offer a foundational resource for researchers aiming to further explore and optimize the use of this compound and other plant growth regulators in crop production.

References

statistical validation of homobrassinolide treatment effects on crop yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the statistical validation of 28-homobrassinolide (HBR) treatment on crop yield. It offers an objective comparison of HBR's performance with other alternatives, supported by experimental data, to inform research and development decisions in agriculture and plant science.

Quantitative Analysis of Homobrassinolide's Efficacy

Field trials have consistently demonstrated the positive impact of 28-homobrassinolide on the yield of a variety of economically important crops. The application of HBR has been shown to significantly increase grain yield, fruit number, and overall biomass.[1] The following tables summarize quantitative data from various studies, offering a comparative look at its efficacy across different crops and in relation to other plant growth regulators.

Table 1: Effect of this compound on Cereal Crop Yield

CropTreatment DetailsYield Increase (%)Statistical SignificanceReference
Wheat0.05 ppm HBR (seed treatment or foliar spray)Not specified, but "significantly better than the untreated control"p < 0.05 (ANOVA)[2][3]
Wheat0.2 ppm and 0.4 ppm HBR (foliar spray)Significant influence on grain yieldNot specified[4]
RiceFoliar spray at panicle initiationData not specifiedSignificant[1]
Maize30 mg a.i. ha⁻¹ HBR19.5% (non-EDAH), 19.37% (EDAH) in 2020; 18.95% (non-EDAH), 13.7% (EDAH) in 2021p < 0.05 (ANOVA, LSD)[5]

Table 2: Effect of this compound on Legume and Oilseed Crop Yield

CropTreatment DetailsYield IncreaseStatistical SignificanceReference
Black Gram1.00 ppm HBR (foliar spray at 20 & 40 DAS)Seed yield of 17.77 q/ha vs 11.26 q/ha in controlSignificant[6]
GroundnutFoliar spray at flowering and peggingData not specifiedSignificant[1]
MustardFoliar spray at 30 & 45 days after sowingData not specifiedSignificant[1]

Table 3: Effect of this compound on Fruit and Vegetable Crop Yield

CropTreatment DetailsKey Yield Parameter IncreaseStatistical SignificanceReference
Tomato0.12 g a.i. ha⁻¹ HBR 0.04% EC91.07 t/ha vs 62.58 t/ha in controlSignificant[7][8]
Tomato0.12 g a.i. ha⁻¹ HBR 0.04% EC77.36 fruits/plant vs controlSignificant[7][8]
Blueberry13.3 fl. oz. per acre HBRIncreased crop yield and berry sizeNot specified[9]
Grapes13.3 fl. oz. per acre HBREffective at this rateNot specified[9]

Table 4: Comparison of this compound with Other Plant Growth Regulators

CropThis compound TreatmentAlternative TreatmentYield (HBR)Yield (Alternative)Reference
Tomato0.12 g a.i. ha⁻¹ HBR 0.04% ECGA₃ 0.001% L at 0.018 g a.i. ha⁻¹91.07 t/ha80.47 t/ha[7]
Tomato0.12 g a.i. ha⁻¹ HBR 0.04% ECNAA at 25 ppm91.07 t/ha80.51 t/ha[7]
Pigeonpea0.1 ppm BRGA₃BR showed maximum dry matter accumulation and fertility co-efficientGA₃ significantly increased plant height, leaves, and branches[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies.

General Field Trial Protocol for Various Crops (Wheat, Rice, Groundnut, Mustard, Potato, Cotton)[1]
  • Objective: To evaluate the effect of foliar application of 28-HBL on the yield of various crops.

  • Experimental Design: Randomized Block Design.

  • Plot Preparation: Standard agricultural practices for the respective regions were followed for plot preparation and sowing.

  • Treatment Preparation: 28-HBL solutions of desired concentrations and a control (water spray) were prepared.

  • Treatment Application:

    • Wheat: Foliar sprays were applied at the tillering and spike initiation stages.

    • Rice: Foliar sprays were applied at the panicle initiation stage.

    • Groundnut: Foliar sprays were applied at the flowering and pegging stages.

    • Mustard: Foliar sprays were applied at 30 and 45 days after sowing.

    • Potato: Foliar sprays were applied at 25 and 35 days after emergence.

    • Cotton: Foliar sprays were applied at 30, 50, and 70 days after sowing.

  • Data Collection: At maturity, grain yield for cereals, pod yield for groundnut, tuber yield for potato, and seed cotton yield were recorded.

  • Statistical Analysis: The data was subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the treatments.

Seed Priming Protocol for Vigna radiata[1]
  • Objective: To assess the impact of seed priming with 28-HBL on the growth and yield of Vigna radiata.

  • Seed Treatment: Seeds were soaked in different concentrations of 28-HBL solution for a specified duration. Control seeds were soaked in distilled water.

  • Planting: The treated seeds were sown in pots containing a mixture of soil and compost.

  • Growth Conditions: The pots were maintained under suitable glasshouse conditions.

  • Data Collection: Growth parameters and yield components were recorded at various stages of plant development and at harvest.

  • Statistical Analysis: The collected data was statistically analyzed to compare the performance of different treatments against the control.

Foliar Application Protocol for Tomato[7][8]
  • Objective: To elucidate the performance of tomato plants to different concentrations of this compound.

  • Experimental Design: Field experiment with seven treatments.

  • Treatments: this compound 0.04% EC at four different concentrations (0.06, 0.08, 0.10, and 0.12 g active ingredient (a.i.) ha⁻¹), Gibberellic acid (GA₃), Naphthalene Acetic Acid (NAA), and an untreated control.

  • Data Collection: Plant height, chlorophyll concentration, number of fruits per plant, fruit length, fruit breadth, fruit weight, and total fruit yield were measured.

  • Statistical Analysis: Data were statistically analyzed to determine significant differences between treatments.

Visualizing the Mechanism and Workflow

To better understand the mode of action of this compound and the typical experimental process, the following diagrams are provided.

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBR This compound BRI1 BRI1 (Receptor Kinase) HBR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Activates BIN2 BIN2 (Kinase) BAK1->BIN2 Inhibits BZR1_P BZR1-P (Phosphorylated) BIN2->BZR1_P Phosphorylates BES1_P BES1-P (Phosphorylated) BIN2->BES1_P Phosphorylates PP2A PP2A (Phosphatase) BZR1 BZR1 (Active) PP2A->BZR1 Dephosphorylates BES1 BES1 (Active) PP2A->BES1 Dephosphorylates Gene_Expression Gene Expression (Growth, Development, Stress Response) BZR1->Gene_Expression Regulates BES1->Gene_Expression Regulates

Caption: Brassinosteroid Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_manage Management & Data Collection cluster_analysis Analysis A Plot Preparation & Sowing C Treatment Application (Foliar Spray/Seed Soaking) A->C B Treatment Preparation (HBR solutions & Control) B->C D Crop Management (Irrigation, Fertilization, Pest Control) C->D E Data Collection (Growth parameters, Yield components) D->E F Harvesting & Yield Measurement E->F G Statistical Analysis (e.g., ANOVA) F->G H Result Interpretation & Reporting G->H

Caption: General Experimental Workflow.

Mode of Action

This compound, a type of brassinosteroid, is a plant steroid hormone that regulates a wide array of physiological processes.[5][11] Brassinosteroids bind to a cell surface receptor kinase, BRI1, which initiates a signaling cascade.[11] This signal transduction pathway ultimately leads to the activation of transcription factors, such as BZR1 and BES1, which modulate the expression of genes involved in cell elongation, division, and differentiation, as well as responses to environmental stresses.[11] This regulation of gene expression is the basis for the observed improvements in plant growth, development, and ultimately, crop yield. Brassinosteroids can also induce plant tolerance to abiotic stresses such as high and low temperatures, drought, and salinity.[6]

Conclusion

The data presented in this guide strongly support the efficacy of 28-homobrassinolide as a plant growth regulator for enhancing crop yield across a diverse range of species. The provided experimental protocols offer a foundation for researchers to design and conduct their own validation studies. The visualization of the signaling pathway provides a mechanistic understanding of how HBR exerts its effects at the molecular level. For researchers and professionals in drug development, HBR presents a promising, naturally occurring compound that is biodegradable and environmentally safe, aligning with the goals of sustainable agriculture.[9] Further optimization of application strategies for specific crops and environmental conditions will continue to unlock the full potential of this potent plant hormone.

References

Homobrassinolide: A Comparative Analysis of its Effects on Monocots and Dicots

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide for Researchers on the Differential Impacts of Homobrassinolide on Monocotyledonous and Dicotyledonous Plants

This guide provides a detailed comparative analysis of the physiological and molecular effects of 28-homobrassinolide (HBL), a potent synthetic brassinosteroid, on monocot and dicot plants. While direct comparative studies are limited, this document synthesizes findings from various studies on representative species to offer insights for researchers, scientists, and drug development professionals in plant science and agriculture.

Data Summary: this compound Effects on Monocots vs. Dicots

The following table summarizes the quantitative effects of this compound application on various physiological and biochemical parameters in representative monocot (Maize - Zea mays) and dicot (Indian Mustard - Brassica juncea, Arabidopsis - Arabidopsis thaliana, Tomato - Lycopersicon esculentum) species. It is important to note that the experimental conditions and concentrations of HBL applied may vary between studies, making direct comparisons challenging.

ParameterMonocot (Maize)Dicot (Various)Key Observations & Citations
Yield Increased by 9.9% to 19.5% with 25-30 mg a.i. ha⁻¹ HBR application.[1][2]Treatment with HBL has been shown to increase the yields of various dicot crops including peanut, mustard, potato, and cotton in field experiments.[3]HBL generally enhances yield in both monocots and dicots.
Photosynthesis Exogenous HBL application increased the net photosynthetic rate, stomatal conductance, and transpiration rate under stress conditions.[4]In Brassica juncea, HBL (at 10⁻⁸ M) enhanced net photosynthetic rate, stomatal conductance, and internal CO₂ concentration.[5] In tomato, 10⁻⁸ M HBL increased the net photosynthetic rate by about 23.8%.[6]HBL improves photosynthetic efficiency in both plant types, particularly under stress.
Root Growth Not detailed in the provided search results.In Arabidopsis, low concentrations (0.001 nM) of HBL slightly increased root length, while higher concentrations (0.01 nM to 100 nM) strongly inhibited it.[3]The effect of HBL on root growth in dicots is dose-dependent.
Stress Tolerance HBL application improved photosynthesis and the antioxidant system under salt stress in maize.[1] It also protected photosystem II from salt and cadmium-induced oxidative damage.[4]In Brassica rapa, seed priming with 5 µM HBL improved lead stress tolerance by enhancing growth and nutrient uptake.[7]HBL is effective in mitigating the effects of various abiotic stresses in both monocots and dicots.
Biochemical Parameters HBL application increased endogenous hormones (ABA, IAA, Z+ZR) and hampered leaf senescence.[2] It also led to an upregulation of sucrose metabolism and biosynthesis enzymes.[8]In Brassica juncea, HBL increased the activity of antioxidant enzymes.[9] In tomato, it improved carbonic anhydrase activity.[6]HBL modulates key enzymatic activities and hormonal balance in both groups.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

Arabidopsis Root Growth Assay (Dicot)

This protocol is adapted from studies on the effect of brassinosteroids on Arabidopsis thaliana root growth.[3]

  • Plant Material and Growth Conditions: Wild-type Arabidopsis thaliana (e.g., Columbia-0 ecotype) seeds are surface-sterilized and sown on half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar. Plates are stratified at 4°C for 2 days in the dark to synchronize germination and then transferred to a growth chamber under long-day conditions (16 h light/8 h dark) at 22°C.

  • HBL Treatment: After 5 days of growth, seedlings of uniform size are transferred to fresh MS medium containing various concentrations of 28-homobrassinolide (e.g., 0.001 nM, 0.01 nM, 1 nM, 10 nM, 100 nM) or a mock control (containing the same amount of solvent used to dissolve HBL).

  • Data Collection and Analysis: The plates are placed vertically in the growth chamber. After an additional 4-5 days, the plates are photographed, and the primary root length is measured using image analysis software (e.g., ImageJ). Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine significant differences between treatments.

Maize Photosynthesis and Yield Analysis under HBL Treatment (Monocot)

This protocol is based on field studies investigating the effects of HBL on maize.[1][2]

  • Experimental Setup: Field experiments are conducted using a randomized complete block design. Maize seeds are sown at a specified density.

  • HBL Application: 28-homobrassinolide is applied as a foliar spray at specific growth stages, such as the silking stage, at different dosages (e.g., 20, 25, and 30 mg active ingredient per hectare). A control group is sprayed with water and a surfactant.

  • Photosynthetic Measurements: Net photosynthetic rate (Pn), stomatal conductance (gs), and transpiration rate (Tr) of the ear leaf are measured at different days after silking (e.g., 10, 20, 40 DAS) using a portable photosynthesis system.

  • Yield and Grain Filling Analysis: At maturity, plants from a central area of each plot are harvested. Parameters such as thousand-grain weight, grain filling rate, and final grain yield are determined.

  • Hormone Analysis: Endogenous levels of hormones like abscisic acid (ABA), indole-3-acetic acid (IAA), and zeatin + zeatin riboside (Z+ZR) in the grains are quantified using methods like high-performance liquid chromatography (HPLC).

Signaling Pathways and Experimental Workflows

Brassinosteroid Signaling Pathway

The following diagram illustrates the generally accepted brassinosteroid signaling pathway, primarily elucidated from studies in the dicot model organism Arabidopsis thaliana. While many core components are conserved, some monocot-specific components and variations are being identified.[10]

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (e.g., HBL) BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Heterodimerizes BSK BSK BRI1->BSK Activates BAK1->BRI1 BSU1 BSU1 (Phosphatase) BSK->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_P BZR1/BES1-P (Phosphorylated) BIN2->BZR1_P Phosphorylates (Inactivates) YODA YODA BIN2->YODA Inhibits BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 Dephosphorylated by BSU1/PP2A ARF ARF BZR1->ARF PIF4 PIF4 BZR1->PIF4 Genes BR-responsive Genes BZR1->Genes Regulates Transcription ARF->Genes PIF4->Genes

Caption: Generalized brassinosteroid signaling pathway.

Experimental Workflow: Comparative Analysis of HBL

This diagram outlines a typical experimental workflow for a comparative study of this compound effects on a monocot and a dicot species.

Experimental_Workflow cluster_analysis Data Collection & Analysis start Plant Selection (Monocot vs. Dicot) germination Seed Germination & Seedling Growth start->germination treatment HBL Application (Varying Concentrations) germination->treatment phenotypic Phenotypic Analysis (Root/Shoot Length, Biomass) treatment->phenotypic physiological Physiological Analysis (Photosynthesis, Stomatal Conductance) treatment->physiological biochemical Biochemical Assays (Enzyme Activity, Hormone Levels) treatment->biochemical molecular Molecular Analysis (Gene Expression) treatment->molecular comparison Comparative Data Analysis phenotypic->comparison physiological->comparison biochemical->comparison molecular->comparison conclusion Conclusion on Differential Effects comparison->conclusion

Caption: Workflow for comparing HBL effects on monocots and dicots.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Homobrassinolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Homobrassinolide, a synthetic plant hormone commonly used in agricultural research. Adherence to these procedures is critical to protect both laboratory personnel and the environment.

Waste Disposal Procedures

This compound waste is considered chemical waste and must be managed according to federal, state, and local regulations. Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1][2] Therefore, it is crucial to follow a structured disposal plan.

Key Disposal Principles:

  • Avoidance: The most effective disposal method is to minimize waste generation. Prepare only the amount of this compound solution needed for your experiment.[2]

  • Segregation: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment: All this compound waste, including unused solutions, contaminated personal protective equipment (PPE), and cleaning materials, must be collected in designated, properly labeled, and sealed containers.[1][3]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof container. The container should be made of a material compatible with the solvents used.

    • Solid waste, such as contaminated gloves, paper towels, and empty vials, should be collected in a separate, clearly labeled bag or container.[1]

  • Labeling:

    • Clearly label the waste container with "this compound Waste" and include the concentration and solvent information. Ensure the label is legible and securely attached.

  • Storage:

    • Store the waste container in a designated, secure area away from general laboratory traffic.[4][5] The storage area should be cool, dry, and well-ventilated.[1][3]

    • Do not store with incompatible materials such as strong oxidizing agents, reducing agents, acids, or alkalis.[5]

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste. Do not attempt to dispose of the waste down the drain or in the regular trash.[1][2]

  • Decontamination of Empty Containers:

    • Empty this compound containers must be triple-rinsed with a suitable solvent.[4][5]

    • The rinsate must be collected and treated as this compound waste.

    • After triple-rinsing, puncture the container to prevent reuse and dispose of it according to your institution's guidelines for solid waste.[1][3]

Accidental Spills

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and ensure the spill area is well-ventilated.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Containment: Prevent the spill from spreading by using an inert absorbent material such as sand, earth, or vermiculite.[5] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as this compound waste.[1][3]

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as chemical waste.

Quantitative Data Summary

ParameterValueSpeciesReference
Oral LD50> 5000 mg/kgRat[5]
Dermal LD50> 5000 mg/kgRat[5]
Inhalation LC50> 4.45 mg/LRat[5]
Aquatic Toxicity LC50 (96 hrs)24.56 mg/LGuppy[5]
Aquatic Toxicity LC50 (96 hrs)14.38 mg/LZebra Fish[5]
Aquatic Toxicity EC50 (48 hrs)8.90 mg/LDaphnia[5]

This data underscores that while this compound has low acute toxicity to mammals, it is more toxic to aquatic organisms, reinforcing the prohibition of disposal into sewer systems.[1][2]

Disposal Decision Pathway

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.

Homobrassinolide_Disposal_Workflow cluster_liquid_waste Liquid Waste cluster_solid_waste Solid Waste cluster_empty_containers Empty Containers start This compound-containing material generated waste_type Determine Waste Type start->waste_type collect_liquid Collect in a dedicated, labeled, sealed container waste_type->collect_liquid Liquid collect_solid Collect in a separate, labeled, sealed container waste_type->collect_solid Solid (PPE, contaminated labware) triple_rinse Triple-rinse container waste_type->triple_rinse Empty Container store_liquid Store in a cool, dry, well-ventilated area collect_liquid->store_liquid dispose_liquid Contact EHS for disposal via incineration or at a licensed facility store_liquid->dispose_liquid store_solid Store securely collect_solid->store_solid dispose_solid Contact EHS for disposal store_solid->dispose_solid collect_rinsate Collect rinsate as liquid waste triple_rinse->collect_rinsate puncture Puncture container to prevent reuse triple_rinse->puncture collect_rinsate->collect_liquid recycle_landfill Dispose as solid waste (recycle or landfill per guidelines) puncture->recycle_landfill

Caption: this compound Disposal Decision Workflow.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.[1][3][6] By prioritizing safety and environmental responsibility, researchers can continue their valuable work while minimizing risks.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Homobrassinolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of bioactive compounds like Homobrassinolide is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended PPE for handling this compound in both solid (powder) and liquid (solution) forms. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.

Body Part Required PPE Specifications & Rationale
Eyes/Face Splash goggles or a face shieldProvides protection against accidental splashes of solutions or airborne powder, conforming to EN 166 standards.[1]
Hands Chemical-resistant glovesNitrile or neoprene rubber gloves are recommended.[2][3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4]
Body Long-sleeved laboratory coat or overallsA lab coat or overall provides a barrier against skin contact with the compound. For larger spills, a full suit may be necessary.[5]
Respiratory NIOSH/MSHA approved respiratorRecommended when handling the powder form to prevent inhalation of fine particles.[5] A full-face respirator may be used if exposure limits are exceeded or irritation is experienced.[4]
Feet Closed-toe shoesProtects feet from potential spills.

Operational Plan: Step-by-Step Handling of this compound

Following a structured protocol for handling this compound is crucial for safety and experimental accuracy. The workflow diagram below illustrates the key stages of handling, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Prepare Working Solution B->C D Conduct Experiment C->D E Label all Containers Clearly D->E F Decontaminate Work Surfaces E->F G Dispose of Waste Properly F->G H Remove and Clean PPE G->H I Wash Hands Thoroughly H->I

Caption: This diagram outlines the procedural workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the steps for preparing a stock solution of this compound.

  • Preparation and Safety Precautions :

    • Ensure you are wearing all the requisite PPE as detailed in the table above.

    • Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Weighing the Compound :

    • Use an analytical balance to accurately weigh the desired amount of this compound powder.

    • Handle the powder carefully to avoid generating dust.[4]

  • Dissolving the Compound :

    • Place the weighed this compound into an appropriate glass container.

    • Add the desired solvent (e.g., ethanol, DMSO) dropwise while gently swirling the container to dissolve the powder.

  • Storage of Stock Solution :

    • Once fully dissolved, transfer the solution to a clearly labeled, sealed container.

    • Store the stock solution in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents, reducing agents, acids, and alkalis.[5]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is essential to prevent environmental contamination.

Waste Segregation and Collection
  • Solid Waste : Collect any unused this compound powder, contaminated gloves, and other solid materials in a designated, sealed waste container labeled "Hazardous Chemical Waste."

  • Liquid Waste : Dispose of this compound solutions in a designated, sealed liquid waste container. Do not pour solutions down the drain.[4]

  • Sharps : Any contaminated sharps (needles, scalpels) should be placed in a designated sharps container.

Disposal Procedure
  • Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[2][5]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Non-refillable containers should be triple-rinsed (or equivalent) before being offered for recycling or disposal.[2][5]

By adhering to these safety and handling protocols, researchers can mitigate risks and ensure a safe and efficient working environment when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.